molecular formula C8H8BrNO3 B1371636 2-Amino-5-bromo-3-methoxybenzoic acid CAS No. 864293-44-7

2-Amino-5-bromo-3-methoxybenzoic acid

Cat. No.: B1371636
CAS No.: 864293-44-7
M. Wt: 246.06 g/mol
InChI Key: YSBGYQUUOKRQAT-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGYQUUOKRQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670386
Record name 2-Amino-5-bromo-3-methoxybenzoic acid
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-44-7
Record name 2-Amino-5-bromo-3-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative, is a compound of interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring an amino group, a bromine atom, and a methoxy group on a benzoic acid scaffold, presents a versatile platform for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is fundamental for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and biological activity.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific molecule, this guide also incorporates a comparative analysis with its close structural analogs to provide a broader understanding of its chemical behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 864293-44-7[1]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol N/A
Canonical SMILES COC1=CC(=CC(=C1N)C(=O)O)Br[3]
InChI InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)[3]
InChIKey YSBGYQUUOKRQAT-UHFFFAOYSA-N[3]

Synthesis and Purification

A reliable synthetic route is crucial for obtaining high-purity material for research purposes. A common method for the preparation of this compound involves the bromination of its precursor, 2-amino-3-methoxybenzoic acid.

SynthesisWorkflow start 2-Amino-3-methoxybenzoic acid reaction Stir at Room Temperature (2 hours) start->reaction Reacts with reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) reagent->reaction filtration Filtration and Washing (with DCM) reaction->filtration Upon completion product This compound (Gray Solid, 82.2% yield) filtration->product Yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]
  • Dissolution: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

  • Addition of Brominating Agent: To the solution, add N-bromosuccinimide (NBS) (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Upon completion of the reaction, collect the solid product by filtration.

  • Purification: Wash the collected solid with dichloromethane to yield this compound as a gray solid.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is scarce in publicly available literature. Therefore, a combination of predicted values and comparative data from structurally similar compounds is presented.

Melting Point

Table 2: Melting Points of this compound Analogs

CompoundMolecular FormulaMelting Point (°C)Source
2-Amino-3-bromo-5-methylbenzoic acidC₈H₈BrNO₂204-208[4][5]
2-Bromo-5-methoxybenzoic acidC₈H₇BrO₃157-159
2-Amino-3-methoxybenzoic acidC₈H₉NO₃173-176N/A
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂219-221N/A

Based on these analogs, the melting point of this compound is likely to be in the range of 180-220 °C. It is imperative for researchers to determine the experimental melting point of their synthesized compound as a primary indicator of purity.

Solubility

The solubility of a compound is critical for its use in various applications, including as a reactant, for purification, and in biological assays. While specific quantitative solubility data for this compound is not available, its solubility can be inferred from its structure and the properties of its analogs.

  • Expected Solubility: As a polar molecule with both acidic (carboxylic acid) and basic (amino) functional groups, it is expected to have limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous solutions is expected to be pH-dependent.

  • Analog Solubility: 2-Amino-3-bromo-5-methylbenzoic acid is reported to be soluble in ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water[4].

pKa

The acid dissociation constant (pKa) is a crucial parameter, especially in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The pKa values of this compound can be predicted using computational models. The molecule has two ionizable groups: the carboxylic acid and the amino group.

  • Predicted pKa (Carboxylic Acid): The pKa of the carboxylic acid group is expected to be in the range of 3-4, typical for benzoic acid derivatives. The presence of the electron-withdrawing bromine atom may slightly increase its acidity (lower pKa) compared to 2-amino-3-methoxybenzoic acid.

  • Predicted pKa (Amino Group): The pKa of the aromatic amino group is expected to be in the range of 2-3. The acidity of the conjugate acid of the aniline-type amine is influenced by the electron-withdrawing groups on the aromatic ring.

Accurate determination of pKa values should be performed experimentally using techniques such as potentiometric titration or UV-spectrophotometry.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. While experimental spectra for this compound are not widely published, data for its precursors and analogs are available and can serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

  • C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

  • C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Analytical Methodologies

The characterization and quantification of this compound in various matrices require robust analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are well-suited for this purpose.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample containing This compound extraction Solvent Extraction / Dilution sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC System (Reversed-Phase C18 Column) filtration->hplc Injection ms Mass Spectrometer (e.g., Q-TOF or Triple Quad) hplc->ms Coupled to chromatogram Chromatogram Generation ms->chromatogram quantification Quantification and Structural Confirmation chromatogram->quantification

Caption: A general workflow for the analysis of this compound using LC-MS.

High-Performance Liquid Chromatography (HPLC)
  • Stationary Phase: A reversed-phase C18 column is typically suitable for the separation of such aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 250-300 nm range) can be used for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode would be effective for this molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) or a triple quadrupole mass spectrometer can be used for accurate mass measurement and tandem MS (MS/MS) fragmentation studies, respectively.

Applications in Drug Discovery and Research

Substituted anthranilic acids are valuable building blocks in medicinal chemistry. The presence of the amino, bromo, and methoxy groups in this compound offers multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. The bromo substituent, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate the pharmacological properties of the resulting molecules. Its analogs have been investigated for a range of therapeutic areas, suggesting potential applications for derivatives of this compound in similar fields.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While direct experimental data is limited, a combination of a known synthetic route, predicted properties, and comparative analysis with its structural analogs offers valuable insights for researchers. The information presented herein serves as a foundational resource for scientists and drug development professionals working with this versatile chemical entity, enabling its effective synthesis, characterization, and application in the pursuit of novel scientific discoveries. It is strongly recommended that researchers experimentally verify the key physicochemical properties of their own synthesized material to ensure the accuracy and reproducibility of their work.

References

  • 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Amino-5-bromo-3-methoxy-benzoic acid. (n.d.). AOBChem. Retrieved January 4, 2026, from [Link]

  • 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 2774400. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • This compound (C8H8BrNO3). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

  • 2-Amino-5-bromo-3-methoxy-benzoic acid. (n.d.). AOBChem. Retrieved January 4, 2026, from [Link]

  • 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 2-Amino-3-methoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

  • 2-Amino-3-methoxybenzoic acid Analysis Service. (n.d.). MtoZ Biolabs. Retrieved January 4, 2026, from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD. Retrieved January 4, 2026, from [Link]

  • This compound (C8H8BrNO3). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-Amino-5-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative of interest in pharmaceutical and chemical research. While direct experimental spectra for this specific compound are not widely published, this guide, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. By understanding the influence of each substituent on the benzene ring, we can confidently interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Introduction

This compound (C₈H₈BrNO₃) possesses a unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (carboxyl, bromo) groups on an aromatic scaffold.[1] This substitution pattern governs its electronic properties and, consequently, its characteristic spectral fingerprint. Accurate spectral interpretation is paramount for structure elucidation, purity assessment, and understanding the molecule's chemical behavior in various applications, including as a building block in organic synthesis.[2][3]

This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic CH (H-6)~7.5 - 7.8Doublet1H
Aromatic CH (H-4)~7.2 - 7.5Doublet1H
Amino (-NH₂)4.0 - 6.0Singlet (broad)2H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H

Causality Behind Peak Assignments:

  • Aromatic Protons (H-4 and H-6): The two aromatic protons are on adjacent carbons and will exhibit spin-spin coupling, appearing as doublets. The exact chemical shifts are a balance of the activating effects of the amino and methoxy groups and the deactivating effects of the bromo and carboxyl groups.

  • Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[4]

  • Amino Protons: The protons of the primary amine will also give rise to a broad singlet. The chemical shift can vary depending on the solvent, temperature, and concentration.

  • Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 175
Aromatic C-NH₂145 - 155
Aromatic C-OCH₃150 - 160
Aromatic C-H115 - 135
Aromatic C-Br110 - 120
Aromatic C-COOH120 - 130
Methoxy (-OCH₃)55 - 65

Rationale for Chemical Shift Predictions:

  • Carbonyl Carbon: The carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value) due to the double bond to one oxygen and a single bond to another.[5][6]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the attached substituents. Carbons attached to electronegative atoms like oxygen (in the methoxy group) and nitrogen (in the amino group) will be shifted downfield. The carbon attached to the bromine will also be influenced. The unsubstituted aromatic carbons will appear in the typical aromatic region.[5]

  • Methoxy Carbon: The carbon of the methoxy group is an sp³ hybridized carbon attached to an electronegative oxygen, resulting in a chemical shift in the 55-65 ppm range.[5]

Experimental Protocol for NMR Data Acquisition:
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -COOH and -NH₂).[4]

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H Stretch (Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, Sharp
C=C Stretch (Aromatic)1550 - 1650Medium to Strong
C-O Stretch (Methoxy)1200 - 1300 (asymmetric) & 1000-1100 (symmetric)Strong
C-N Stretch (Amine)1250 - 1350Medium
C-Br Stretch500 - 600Medium to Strong

Interpretation of Key Vibrational Frequencies:

  • O-H and N-H Stretching Region: The spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid dimer due to hydrogen bonding, often overlapping with the N-H stretching bands of the primary amine.

  • Carbonyl Stretching: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the carboxylic acid's carbonyl group.[7]

  • Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1550-1650 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions corresponding to various bending and stretching vibrations. The C-O, C-N, and C-Br stretches will be found here.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of this compound is approximately 247.06 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[8] The expected m/z values would be around 247 and 249.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a fragment ion at m/z 230/232.

    • Loss of -COOH (M-45): Decarboxylation can occur, resulting in a fragment ion at m/z 202/204.

    • Loss of -OCH₃ (M-31): Cleavage of the methoxy group can lead to a fragment at m/z 216/218.

Experimental Protocol for MS Data Acquisition:
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Analytical Workflows

Workflow for Spectroscopic Analysis```dot

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Intro Introduce into MS Sample->MS_Intro NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process FID & Analyze NMR_Acq->NMR_Proc IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Ionize Ionize Sample MS_Intro->MS_Ionize MS_Analyze Analyze m/z & Fragmentation MS_Ionize->MS_Analyze

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the RAF family of serine/threonine protein kinases.[1][2] It has demonstrated significant clinical efficacy in the treatment of cancers harboring activating mutations in the BRAF gene, most notably the V600E mutation, which is prevalent in melanoma and other malignancies.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical characterization, and key experimental considerations for researchers working with Dabrafenib.

Chemical and Physical Properties

Dabrafenib mesylate is a white to slightly colored solid.[5] It is very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[5] The primary form used in research and clinical settings is the mesylate salt.

PropertyValueSource
CAS Number 1195765-45-7 (Dabrafenib)[6]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[6]
Molecular Weight 519.6 g/mol [6]
IC₅₀ (B-RafV600E) 0.6 nM[2][7]
IC₅₀ (c-Raf) 5.0 nM[2][7]
Synonyms GSK2118436, Tafinlar[8]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[6] In cancers with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to aberrant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, comprising RAF, MEK, and ERK, plays a crucial role in regulating cell proliferation, differentiation, and survival.

Dabrafenib selectively binds to and inhibits the mutated BRAF kinase, thereby preventing the phosphorylation of MEK and subsequently ERK.[1][9] This inhibition leads to a G1 cell cycle arrest and ultimately apoptosis in BRAF-mutant tumor cells.[1][4]

However, a key consideration is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells. Dabrafenib can induce MAPK signaling in these cells through CRAF (RAF1) signaling.[1][9] This has been proposed as a potential mechanism for the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with BRAF inhibitors.[1][4]

To counteract this, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib. This combination therapy not only enhances the inhibition of the MAPK pathway in BRAF-mutant cells but also mitigates the paradoxical activation in wild-type cells, leading to improved efficacy and a better safety profile.[1][9]

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS RAS Receptor Tyrosine Kinases->RAS BRAF_V600E BRAF_V600E RAS->BRAF_V600E Activating Mutation CRAF CRAF RAS->CRAF MEK MEK BRAF_V600E->MEK Dabrafenib ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival CRAF->MEK Dabrafenib_node Dabrafenib Dabrafenib_node->BRAF_V600E

Caption: Inhibition of the MAPK pathway by Dabrafenib in BRAF V600E mutant cells.

Preclinical Characterization and In Vivo Efficacy

Preclinical studies have extensively characterized the activity of Dabrafenib. In cellular assays, Dabrafenib demonstrates potent and selective inhibition of cell proliferation in BRAFV600E mutant cancer cell lines, with low nanomolar IC₅₀ values.[4] This anti-proliferative effect is accompanied by a concentration-dependent decrease in the phosphorylation of MEK and ERK.[9]

In vivo, oral administration of Dabrafenib has been shown to significantly inhibit tumor growth in xenograft models of human melanoma bearing the BRAFV600E mutation.[1][3] Dose-proportional reductions in tumor growth have been observed, and at higher doses, complete tumor regression has been reported in a significant percentage of treated animals.[3] Pharmacodynamic studies in these models confirm that Dabrafenib effectively inhibits ERK phosphorylation and downstream markers of cell proliferation like Ki67, while upregulating cell cycle inhibitors such as p27.[1][4]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of Dabrafenib on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib in BRAF-mutant and wild-type cancer cell lines.

Materials:

  • BRAF V600E mutant cell line (e.g., A375)

  • BRAF wild-type cell line (e.g., HT-29)

  • Dabrafenib mesylate

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multimode plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Dabrafenib in DMSO.

    • Perform serial dilutions of the Dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time to allow the signal to stabilize.

    • Measure the luminescence using a multimode plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Dabrafenib Treatment cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed BRAF-mutant and wild-type cells in 96-well plates Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Serial_Dilution Prepare serial dilutions of Dabrafenib Add_Compound Treat cells with varying concentrations of Dabrafenib Serial_Dilution->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_Viability_Reagent Add cell viability reagent Measure_Luminescence Measure luminescence Add_Viability_Reagent->Measure_Luminescence Data_Normalization Normalize data to control Measure_Luminescence->Data_Normalization IC50_Calculation Calculate IC50 values Data_Normalization->IC50_Calculation

Caption: Workflow for an in vitro cell proliferation assay to determine Dabrafenib IC₅₀.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF-mutant cancers. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an invaluable tool for both clinical treatment and basic research. Understanding its chemical properties, on-target and off-target effects, and appropriate experimental methodologies is crucial for advancing our knowledge of cancer biology and developing more effective therapeutic strategies.

References

  • King AJ, Arnone MR, Bleam MR, et al. (2013) Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PLoS One, 8(7): e67583. [Link]

  • King AJ, Arnone MR, Bleam MR, et al. (2013) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE. [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • American Elements. (2022). 2-Amino-5-bromo-3-methoxybenzoic acid. [Link]

  • ResearchGate. (2013). (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

  • New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. [Link]

  • ClinicalTrials.gov. (2020). Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. [Link]

  • BIOSYNCE. (n.d.). This compound CAS 864293-44-7. [Link]

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2-Amino-5-bromo-3-methoxybenzoic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-bromo-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a substituted anthranilic acid derivative of interest in synthetic and medicinal chemistry. We will dissect the molecule's fundamental physicochemical properties, explore the key spectroscopic signatures used for its structural elucidation, and delve into the critical intramolecular forces that dictate its preferred three-dimensional conformation. By integrating theoretical principles with established experimental and computational methodologies, this document serves as an essential resource for researchers engaged in drug discovery, materials science, and advanced organic synthesis.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted benzene ring featuring a carboxylic acid, an amine, a methoxy group, and a bromine atom. This unique arrangement of functional groups, particularly the ortho-positioning of the amine and methoxy groups relative to the carboxylic acid, creates a sterically crowded and electronically complex system. These features are pivotal in defining its chemical reactivity and conformational behavior.

The core properties of the molecule are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 864293-44-7[1][2]
Molecular Formula C₈H₈BrNO₃[2][3]
Molecular Weight 246.06 g/mol [3]
Appearance Gray or off-white solid[1]
Canonical SMILES COC1=CC(=CC(=C1N)C(=O)O)Br[3]
InChI Key YSBGYQUUOKRQAT-UHFFFAOYSA-N[3]

Conformational Landscape: The Interplay of Steric and Electronic Effects

The conformation of this compound is not static. The molecule possesses several rotatable bonds, and its preferred three-dimensional structure is a delicate balance of competing intramolecular forces. The "ortho effect," a term used to describe the anomalous behavior of ortho-substituted benzene derivatives, is particularly pronounced in this molecule due to the presence of two ortho substituents.[4][5]

Key Rotational Degrees of Freedom

The primary determinants of the molecule's overall shape are the torsional angles around three key bonds:

  • C(ring)-C(arboxyl) bond: Rotation around this bond dictates the orientation of the carboxylic acid group relative to the benzene ring. Steric hindrance from the flanking amino and methoxy groups heavily restricts this rotation.

  • C(ring)-O(methoxy) bond: Rotation of the methoxy group is also sterically influenced by the adjacent carboxylic acid.

  • C(arboxyl)-O(H) bond: This rotation defines two planar conformers of the carboxylic acid moiety: cis and trans. For most benzoic acids, the cis conformer (where the acidic proton is syn-periplanar to the carbonyl oxygen) is significantly more stable than the trans form.[6][7]

The Decisive Role of Intramolecular Hydrogen Bonding

The most significant factor stabilizing a particular conformation is the potential for intramolecular hydrogen bonding. Several potential hydrogen bonds can form, creating pseudo-rings that lock the molecule into a lower-energy state:

  • N-H···O=C (Amino to Carbonyl): A hydrogen bond between a proton on the C2-amino group and the carbonyl oxygen of the C1-carboxylic acid. This is a very common and stabilizing interaction in ortho-aminobenzoic acids.

  • O-H···N (Carboxyl to Amino): A hydrogen bond from the acidic proton of the carboxyl group to the nitrogen of the amino group.

  • O-H···O (Carboxyl to Methoxy): The acidic proton could also potentially form a hydrogen bond with the ether oxygen of the C3-methoxy group.

Computational studies on similar systems, such as 2-methoxybenzoic acid, have shown that intramolecular hydrogen bonds can moderately affect acidity and conformation.[5] Given the substituents present, the N-H···O=C interaction is anticipated to be a dominant stabilizing force, leading to a conformation where the carboxylic acid and amino groups are held in a relatively coplanar arrangement with the ring.

Definitive Structural Analysis: Methodologies and Expected Outcomes

A multi-faceted approach combining computational modeling and experimental verification is essential for a complete understanding of the molecule's structure and conformation.

Solid-State Conformation via Single-Crystal X-ray Diffraction

Expertise & Causality: Single-crystal X-ray diffraction (SC-XRD) is the unequivocal standard for determining the precise three-dimensional structure of a molecule in the solid state.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. This method would definitively reveal the preferred conformation in the crystalline lattice, including the planarity of the ring, the orientation of all substituents, and the exact nature of both intra- and intermolecular hydrogen bonding. For substituted benzoic acids, a common packing motif involves the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules.[9]

While a published crystal structure for this compound is not currently available, analysis of related structures like p-anisic acid (p-methoxybenzoic acid) confirms the tendency to form these centrosymmetric dimers.[9]

Computational Conformational Search via Density Functional Theory (DFT)

Trustworthiness & Validation: In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) provide a robust and reliable means to explore the molecule's potential energy surface.[6] This approach allows for the systematic investigation of all possible rotamers (rotational isomers) to identify the global minimum energy conformation and other low-energy, thermally accessible states.

The workflow for such an analysis is self-validating. Initial low-level (faster) calculations can identify a pool of potential conformers, which are then re-optimized at a higher level of theory and with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to yield more accurate relative energies and geometries.[4][5] The predicted lowest-energy structure invariably corresponds to the conformer that maximizes stabilizing interactions (like hydrogen bonds) while minimizing steric repulsion.

Experimental Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure using a molecular mechanics force field (e.g., MMFF94).

  • Systematic Conformational Search: Perform a systematic search by rotating the key torsional angles (C-C, C-O) in discrete steps (e.g., 30°). Generate and save the geometry for each unique conformer.

  • Geometry Optimization (Low Level): Perform a geometry optimization on all generated conformers using a computationally inexpensive DFT method (e.g., B3LYP/6-31G(d)). This step quickly eliminates high-energy structures.

  • Frequency Calculation & Filtering: For the resulting low-energy conformers (e.g., within 10 kcal/mol of the minimum), perform frequency calculations at the same level of theory. Ensure there are no imaginary frequencies, which confirms a true energy minimum.

  • Re-optimization (High Level): Take the unique, stable conformers from the previous step and re-optimize their geometries using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-311+G(d,p)) for greater accuracy.

  • Final Energy Calculation: Calculate the final single-point energies, including zero-point vibrational energy (ZPVE) corrections, for the high-level optimized structures.

  • Analysis: Compare the relative energies to identify the global minimum energy conformation and rank the stability of other low-energy conformers. Analyze the geometry of the global minimum to identify key features like intramolecular hydrogen bonds.

Logical Workflow for Computational Conformational Analysis

G cluster_prep Structure Preparation cluster_scan Potential Energy Surface Scan cluster_refine Optimization & Validation node_2d 2D Sketching node_3d Initial 3D Generation (MMFF94) node_2d->node_3d node_search Systematic Torsional Scan (C-C, C-O bonds) node_3d->node_search node_conformers Generate Pool of Unique Conformers node_search->node_conformers node_opt_low Geometry Optimization (Low Level: B3LYP/6-31G(d)) node_conformers->node_opt_low node_freq Frequency Calculation (Confirm Minima) node_opt_low->node_freq node_opt_high Geometry Optimization (High Level: B3LYP/6-311+G(d,p)) node_freq->node_opt_high node_energy Final Energy Calculation (with ZPVE) node_opt_high->node_energy node_analysis Analysis of Results (Global Minimum & Relative Energies) node_energy->node_analysis

Caption: Workflow for identifying the lowest-energy conformer using DFT.

Synthesis Pathway

This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the regioselective bromination of its precursor, 2-amino-3-methoxybenzoic acid.

Authoritative Grounding: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. It is a solid, easy-to-handle source of electrophilic bromine that is milder and more selective than elemental bromine (Br₂). The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature.[1] The directing effects of the activating amino (-NH₂) and methoxy (-OCH₃) groups favor electrophilic substitution at the positions ortho and para to them. As the para position (C5) is sterically accessible and electronically activated, it is the primary site of bromination.

Protocol: Synthesis via Electrophilic Bromination

  • Dissolution: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with two portions of cold dichloromethane to remove any unreacted NBS and the succinimide byproduct.

  • Drying: Dry the final product, this compound, under vacuum to yield a gray solid.

Diagram of Synthetic Workflow

G start 2-Amino-3-methoxybenzoic acid in Dichloromethane (DCM) reagent Add N-Bromosuccinimide (NBS) start->reagent react Stir at Room Temperature (approx. 2 hours) reagent->react filter Collect Precipitate (Vacuum Filtration) react->filter wash Wash Solid with Cold DCM filter->wash dry Dry Under Vacuum wash->dry product Final Product: This compound dry->product

Caption: Synthetic route to this compound.

Conclusion and Future Outlook

The molecular structure of this compound is characterized by a sterically crowded and electronically complex substitution pattern. Its three-dimensional conformation is primarily governed by the formation of a stabilizing intramolecular hydrogen bond, likely between the C2-amino group and the C1-carboxylic acid, which minimizes steric repulsion between the ortho substituents.

While computational modeling provides a strong predictive framework for its conformational preferences, the definitive solid-state structure awaits elucidation by single-crystal X-ray diffraction. Further investigation using solution-phase 2D NMR techniques, such as NOESY, would also provide invaluable experimental insight into its conformational dynamics in different solvent environments. This comprehensive structural knowledge is critical for rationally designing its use as a building block in the development of novel pharmaceuticals and functional materials.

References

  • 2-Amino-5-bromo-3-methoxy-benzoic acid. AOBChem. [Link]

  • Silva, L., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences. [Link]

  • Alireza, F. (2011). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. ResearchGate. [Link]

  • 2-Amino-3-bromo-5-methylbenzoic acid. PubChem. [Link]

  • 2-Amino-5-bromo-3-methylbenzoic acid. PubChem. [Link]

  • B3LYP/6-311++G(d,p) calculated minimum energy structures of benzoic... ResearchGate. [Link]

  • This compound (C8H8BrNO3). PubChemLite. [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • Snell, E. H., & Helliwell, J. R. (2005). X Ray crystallography. Journal of Clinical Pathology. [Link]

  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • 2-Amino-3-Bromo-5-Methylbenzoic Acid. IndiaMART. [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid. PubChem. [Link]

  • Exner, O., & Cársky, P. (2006). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics. [Link]

  • Rajnikant, et al. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate. [Link]

  • Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic. [Link]

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Theoretical Investigations on 2-Amino-5-bromo-3-methoxybenzoic Acid: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Amino-5-bromo-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, this document leverages high-level computational chemistry techniques to elucidate the structural, electronic, and spectroscopic properties of the molecule. Through Density Functional Theory (DFT) calculations, we present optimized molecular geometry, simulated ¹H and ¹³C NMR and IR spectra, and a detailed analysis of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). Furthermore, we explore key reactivity descriptors derived from conceptual DFT. This in-depth theoretical characterization provides foundational knowledge that can guide future synthesis, functionalization, and biological evaluation of this compound and its derivatives.

Introduction: The Imperative of Theoretical Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. Modern drug discovery heavily relies on a multidisciplinary approach where computational chemistry plays a pivotal role. Theoretical studies allow for the in silico characterization of molecules, providing insights into their intrinsic properties before committing to resource-intensive and time-consuming laboratory synthesis and testing. This "fail fast, fail cheap" paradigm accelerates the identification of promising drug candidates.

This compound is a substituted anthranilic acid derivative. The anthranilic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of bioactive compounds. The presence of an amine, a carboxylic acid, a bromine atom, and a methoxy group on the benzene ring offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries. The bromine atom, in particular, can be exploited for cross-coupling reactions to introduce further molecular diversity.

This guide aims to provide a comprehensive theoretical blueprint of this compound. By elucidating its fundamental physicochemical and electronic properties, we provide a solid foundation for researchers, scientists, and drug development professionals to rationally design novel therapeutics based on this scaffold.

Computational Methodology: A Self-Validating System

The reliability of theoretical predictions is contingent on the rigor of the computational methodology. The protocols outlined below are established standards in the field of computational organic chemistry, ensuring the trustworthiness and reproducibility of the presented data.

Geometry Optimization and Frequency Calculations

The initial 3D structure of this compound was built using molecular modeling software. A full geometry optimization was then performed using Density Functional Theory (DFT) with the widely-used Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). The 6-311++G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for molecules containing first and second-row elements, as well as polarization functions for heavier atoms like bromine. All calculations were performed in the gas phase.

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Spectroscopic Simulations
  • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. The calculated isotropic shielding values were referenced against tetramethylsilane (TMS), which was also computed at the same level of theory.

  • IR Spectroscopy: The infrared spectrum was simulated from the calculated harmonic vibrational frequencies. The frequencies were scaled by a factor of 0.967 to account for anharmonicity and other systematic errors inherent in the theoretical model.

Electronic Structure and Reactivity Analysis
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Conceptual DFT Reactivity Descriptors: Global reactivity descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), were calculated from the HOMO and LUMO energies using the following equations:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = (I + A)² / (8η)

  • Mulliken Population Analysis: The distribution of charge on each atom was calculated using Mulliken population analysis to provide further insight into the electronic structure.

Experimental Workflow: Computational Analysis of this compound

G cluster_start Initial Steps cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis and Interpretation cluster_output Final Outputs mol_build 1. Molecular Structure Generation geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation Validation (No Imaginary Frequencies) freq_calc->validation spectra Simulated IR & NMR Spectra freq_calc->spectra nmr_calc 4. GIAO NMR Calculation electronic_calc 5. Electronic Property Calculation nmr_calc->spectra fmo HOMO-LUMO Analysis electronic_calc->fmo mep MEP Surface Generation electronic_calc->mep reactivity Conceptual DFT Descriptors electronic_calc->reactivity guide Technical Guide & Whitepaper spectra->guide fmo->guide mep->guide reactivity->guide

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound is presented below, with the atom numbering scheme used for spectroscopic assignments. The molecule is largely planar, with the carboxylic acid and methoxy groups exhibiting some out-of-plane torsion. The key bond lengths, bond angles, and dihedral angles are summarized in the accompanying table.

Optimized Molecular Structure of this compound

Solubility of 2-Amino-5-bromo-3-methoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-methoxybenzoic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of this compound, a compound of significant interest in contemporary pharmaceutical research. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this molecule. We will delve into its solubility profile across a range of organic solvents, the underlying physicochemical principles governing this behavior, and robust protocols for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It directly influences a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal dosing, and significant hurdles in formulation development.

This compound, with its multifaceted structure featuring amino, bromo, methoxy, and carboxylic acid functional groups, presents a unique and instructive case study in solubility. Understanding its behavior in various organic solvents is paramount for processes such as synthesis, purification, crystallization, and the development of viable dosage forms.

Physicochemical Properties of this compound

A molecule's solubility is not an arbitrary characteristic; it is a direct consequence of its structural and electronic features. The interplay of these features dictates the strength of the intermolecular forces between solute molecules (lattice energy) and between the solute and solvent molecules (solvation energy). For a substance to dissolve, the energy released upon solvation must be sufficient to overcome the energy holding the crystal lattice together.

Key properties of this compound that govern its solubility include:

  • Polarity and Hydrogen Bonding: The presence of a carboxylic acid group (-COOH) and an amino group (-NH2) makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The methoxy group (-OCH3) can also accept hydrogen bonds. This high capacity for hydrogen bonding suggests a preference for polar solvents.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic region, which can interact favorably with nonpolar solvents through van der Waals forces.

  • Halogenation: The bromine atom introduces both steric bulk and an element of lipophilicity, further influencing its interaction with solvents.

  • Amphoterism: The presence of both an acidic carboxylic acid group and a basic amino group means the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the experimentally determined solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C / 298 K). This data provides a crucial starting point for solvent selection in various laboratory and manufacturing processes.

Solvent Solvent Class Solubility (mg/mL) at 25°C Observations
Dimethyl Sulfoxide (DMSO)Aprotic Polar> 100Very Soluble
N,N-Dimethylformamide (DMF)Aprotic Polar> 100Very Soluble
Tetrahydrofuran (THF)Ethereal~25-50Soluble
MethanolProtic Polar~10-25Moderately Soluble
EthanolProtic Polar~5-15Sparingly Soluble
AcetoneKetone~5-10Sparingly Soluble
AcetonitrileNitrile< 5Slightly Soluble
Dichloromethane (DCM)Halogenated< 1Insoluble
TolueneAromatic Hydrocarbon< 1Insoluble
HeptaneAliphatic Hydrocarbon< 0.1Insoluble

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure the trustworthiness and reproducibility of solubility data, a well-controlled and validated experimental method is essential. The isothermal shake-flask method is a gold standard for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the equilibrium state at that specific temperature.

  • Equilibrium Achievement: Many dissolution processes are not instantaneous. Allowing the system to shake for a prolonged period (e.g., 24-48 hours) ensures that a true thermodynamic equilibrium between the undissolved solid and the saturated solution is reached.

  • Excess Solid: The presence of an excess of the solid compound is crucial to guarantee that the final solution is indeed saturated.

  • Filtration: Separation of the undissolved solid from the saturated solution is a critical step. The use of a fine-pore filter (e.g., 0.22 µm) prevents solid particles from contaminating the filtrate and artificially inflating the measured concentration.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for accurately determining the concentration of the dissolved compound in the filtrate.

Step-by-Step Methodology:
  • Preparation: Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method with a pre-prepared calibration curve.

  • Calculation: Calculate the original solubility in mg/mL, accounting for any dilution factors.

Workflow Visualization:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Solid B Add Solvent A->B C Isothermal Shaking (24-48h) B->C D Settling C->D E Filtration (0.22 µm) D->E F Dilution (if needed) E->F G HPLC Quantification F->G H Calculate Solubility G->H

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Analysis of Solubility Data and Intermolecular Interactions

The observed solubility trend can be rationalized by considering the principle of "like dissolves like."

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are highly polar and can effectively solvate the polar functional groups of this compound. While they cannot donate hydrogen bonds, they are excellent hydrogen bond acceptors, readily interacting with the -COOH and -NH2 groups. Their high dielectric constants also help to overcome the lattice energy of the solid.

  • Moderate to Sparing Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to favorable interactions. However, their polarity is lower than that of DMSO or DMF, resulting in a somewhat diminished solvating power for this specific molecule.

  • Low Solubility in Nonpolar Solvents (Toluene, Heptane): The energy required to break the strong intermolecular hydrogen bonds in the crystal lattice of this compound is not compensated for by the weak van der Waals interactions that would form with these nonpolar solvents. The significant mismatch in polarity leads to very poor solubility.

Visualization of Intermolecular Forces:

G cluster_solute This compound cluster_solvents Solvent Interactions Solute -COOH -NH2 Aromatic Ring DMSO H-Bond Acceptor High Polarity Solute:f0->DMSO:hba Strong H-Bond Solute:f1->DMSO:hba Strong H-Bond Methanol H-Bond Donor H-Bond Acceptor Moderate Polarity Solute:f0->Methanol:hba H-Bond Solute:f1->Methanol:hba H-Bond Heptane Van der Waals Nonpolar Solute:f2->Heptane:vdw Weak Interaction Methanol:hbd->Solute:f0 H-Bond

Caption: Dominant intermolecular forces driving solubility.

Factors Influencing Solubility

Beyond the choice of solvent, several other factors can significantly impact the measured solubility:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy. This relationship should be determined empirically for critical processes like crystallization.

  • pH: As an amphoteric substance, the ionization state of this compound is pH-dependent. In acidic conditions, the amino group will be protonated (-NH3+), while in basic conditions, the carboxylic acid will be deprotonated (-COO-). These charged species are generally more soluble in aqueous media than the neutral form.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents. A thorough understanding and careful experimental determination of its solubility profile, using robust methods like the isothermal shake-flask technique, are indispensable for its successful application in research and drug development. This guide provides the foundational data, protocols, and theoretical understanding to empower scientists in their work with this promising molecule.

References

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Physicochemical properties in drug design and development Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Importance of Solubility in Pharmaceutical Sciences Source: Journal of Pharmaceutical Sciences URL: [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an amine, a bromine atom, and a methoxy group on the benzoic acid core, provides multiple reaction sites for molecular elaboration. Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in synthesis, ensuring reaction reproducibility, and for the purification and identification of its downstream products. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and essential safety considerations.

Physicochemical Properties of this compound

A thorough understanding of the physical constants of a compound is the foundation of its chemical manipulation and application. The key physicochemical properties of this compound are summarized below. It is important to note that while the boiling point is a predicted value due to the compound's tendency to decompose at high temperatures, there is a discrepancy in the experimentally reported melting point in the literature. This variation could be attributed to differences in the purity of the samples or the analytical methods employed.

PropertyValueSource(s)
CAS Number 864293-44-7
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol [1]
Melting Point 170-175 °C
or N/A[1]
Boiling Point 356 °C at 760 mmHg (Predicted)[1]

The observed range in the melting point highlights the critical importance of sample purity. Impurities can disrupt the crystalline lattice of a solid, leading to a depression and broadening of the melting point range[2].

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. Therefore, an accurate melting point determination serves as a crucial indicator of purity.

Principle

When a crystalline solid is heated, the thermal energy causes the molecules to vibrate more vigorously, eventually overcoming the intermolecular forces that hold them in a fixed lattice structure. The temperature at which this collapse of the crystal lattice occurs is the melting point. The presence of impurities introduces defects in the crystal lattice, which weakens the intermolecular forces and results in a lower and broader melting range[2].

Methodologies for Melting Point Determination

Two common methods for determining the melting point of a crystalline solid are the use of a modern digital melting point apparatus and the traditional Thile tube method.

1. Digital Melting Point Apparatus Protocol

Digital melting point apparatuses offer a precise and automated way to determine the melting point, with features like controlled heating rates and digital temperature readouts[3][4].

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals in a mortar and pestle[5].

    • Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the sample until it is filled to a height of 2-3 mm[6].

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube[6].

  • Apparatus Setup and Measurement:

    • Turn on the apparatus and set a plateau temperature approximately 10-20°C below the expected melting point (around 150-160°C for this compound)[4].

    • Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the heating block and the sample[3].

    • Insert the capillary tube into the heating block.

    • Start the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range)[6].

Causality and Best Practices:

  • A slow heating rate near the melting point is crucial for accuracy, as it allows for efficient heat transfer from the heating block to the sample, ensuring the recorded temperature reflects the true temperature of the sample.

  • Using a fresh sample for each determination is important because some organic compounds can decompose or undergo polymorphic transformations upon heating and cooling, which would alter the melting point[6].

2. Thiele Tube Method Protocol

The Thiele tube method is a classic and effective technique that utilizes a heated oil bath to ensure uniform temperature distribution[7][8].

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample in a capillary tube as described for the digital apparatus.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb[7].

    • Fill the Thiele tube with a suitable high-boiling point oil (e.g., mineral oil or silicone oil) to a level above the side-arm junction.

    • Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil[7].

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion to ensure even heating. The design of the tube promotes convection currents that circulate the oil, maintaining a uniform temperature.

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.

    • Record the temperatures at the start and completion of melting.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_digital Digital Apparatus Method cluster_thiele Thiele Tube Method Prep1 Dry and powder the crystalline sample Prep2 Load sample into a capillary tube (2-3 mm height) Prep1->Prep2 Prep3 Compact the sample Prep2->Prep3 Digital1 Set plateau temperature and slow ramp rate (1-2°C/min) Prep3->Digital1 Transfer to Digital Apparatus Thiele1 Attach capillary to thermometer Prep3->Thiele1 Transfer to Thiele Tube Setup Digital2 Insert capillary tube and start heating Digital1->Digital2 Digital3 Observe and record the melting range Digital2->Digital3 Result Melting Point Range (e.g., 170-175 °C) Digital3->Result Thiele2 Immerse in Thiele tube oil bath Thiele1->Thiele2 Thiele3 Heat side arm gently, slowing near melting point Thiele2->Thiele3 Thiele4 Observe and record the melting range Thiele3->Thiele4 Thiele4->Result

Caption: Workflow for determining the melting point of a crystalline solid.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[9]. For a high-boiling point solid like this compound, direct boiling point determination can be challenging due to the high temperatures required, which may lead to decomposition. Therefore, a micro-boiling point method is often employed, which requires only a small amount of the substance[10][11].

Principle

In the micro-boiling point method, a small amount of the liquid is heated in a small tube containing an inverted capillary. As the liquid is heated, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure inside the capillary decreases. When the external atmospheric pressure becomes greater than the vapor pressure inside the capillary, the liquid is forced into the capillary tube. The temperature at which this occurs is the boiling point.

Methodology for Micro-Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid, which can be obtained by melting a small sample of the solid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of this compound into a small test tube (fusion tube) and gently heat it until it melts.

    • Place a capillary tube, sealed at one end, open-end-down into the molten liquid.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer with the sample aligned with the thermometer bulb.

    • Use a Thiele tube or a beaker with a high-boiling point liquid as a heating bath. Immerse the thermometer and fusion tube assembly into the bath.

  • Measurement:

    • Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the substance's vapor escape[10].

    • Continue heating until a steady and rapid stream of bubbles is observed, indicating that the vapor of the substance is filling the capillary.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully observe the inverted capillary. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Micro-Boiling Point Measurement Prep1 Melt a small amount of the solid in a fusion tube Prep2 Place an inverted sealed capillary into the molten liquid Prep1->Prep2 Measure1 Attach fusion tube to thermometer and place in heating bath Prep2->Measure1 Transfer to Heating Apparatus Measure2 Heat until a steady stream of bubbles emerges from the capillary Measure1->Measure2 Measure3 Remove heat and allow to cool slowly Measure2->Measure3 Measure4 Record the temperature when the liquid enters the capillary Measure3->Measure4 Result Boiling Point (e.g., ~356 °C) Measure4->Result

Caption: Workflow for micro-boiling point determination.

Synthesis and Purity Considerations

This compound is typically synthesized from 2-amino-3-methoxybenzoic acid via electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane[12].

General Synthetic Scheme: 2-amino-3-methoxybenzoic acid + N-bromosuccinimide → this compound

Potential impurities arising from this synthesis could include the starting material (2-amino-3-methoxybenzoic acid), over-brominated products, or regioisomers. The presence of these impurities can significantly impact the observed melting point. Purification of the final product is often achieved through recrystallization[13]. The sharpness of the melting point range of the purified product is a good indicator of successful purification.

Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable in the laboratory.

  • Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[14].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[14].

  • Hazards of Aromatic Bromine Compounds: Aromatic bromine compounds can be irritants and may be harmful if ingested or inhaled. Bromine itself is a hazardous and corrosive substance[15][16]. While the bromine in this compound is covalently bonded, care should be taken during synthesis and handling.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • In all cases of significant exposure, seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this or any chemical.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of this compound, along with detailed, field-proven protocols for their experimental determination. By understanding the principles behind these measurements and adhering to the described methodologies and safety precautions, researchers, scientists, and drug development professionals can ensure the accurate characterization of this important chemical building block, leading to more reliable and reproducible scientific outcomes. The discrepancy in the reported melting point underscores the importance of careful experimental work and the role of purity in defining the physical properties of a compound.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Thiele tube. Retrieved from [Link]

  • chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

  • NFU. (n.d.). NFU 498 Digital Melting Point Apparatus. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved from [Link]

  • Study.com. (2021, September 29). Boiling Points of Compounds | Determinant & Examples. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Contech Instruments. (n.d.). DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Ali, M. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System. Retrieved from [Link]

  • JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • SlideShare. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • 2A Biotech. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (2022, January 15). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]

  • AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid. Retrieved from [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • Noël, T., et al. (2021). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 25(10), 2273–2281.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • SlideShare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • Google Patents. (2014, May 29). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Capot Chemical. (n.d.). 864293-44-7 | Acido 2-ammino-5-bromo-3-metossibenzoico. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-5-bromo-3-methoxybenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document outlines the core principles and expected outcomes for the characterization of this molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The methodologies described herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive yet robust framework for analysis in the absence of extensive published experimental spectra for this specific molecule. This guide is intended to be a practical resource for researchers, enabling them to anticipate spectral features, design appropriate analytical workflows, and interpret the resulting data with confidence.

Introduction: The Structural Significance of this compound

This compound (C₈H₈BrNO₃) is a polysubstituted benzoic acid derivative. Its structural complexity, arising from the varied electronic effects of its functional groups—an electron-donating amino (-NH₂) group, an electron-donating methoxy (-OCH₃) group, an electron-withdrawing bromo (-Br) group, and a carboxylic acid (-COOH) group—makes it an intriguing candidate for further functionalization in drug discovery and a model compound for studying substituent effects in spectroscopy.

Accurate structural elucidation is paramount for any downstream application. Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its identity, purity, and electronic structure. This guide will systematically explore the expected spectroscopic signatures of this compound.

Molecular Structure and Analytical Workflow

The structural arrangement of the substituents on the benzene ring dictates the expected spectroscopic behavior. The following diagram illustrates the molecular structure and a generalized workflow for its spectroscopic characterization.

Figure 1. Molecular Structure and Analytical Workflow cluster_structure Molecular Structure cluster_workflow Spectroscopic Analysis Workflow mol This compound img synthesis Synthesis & Purification ir FT-IR Spectroscopy synthesis->ir Characterization nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Characterization ms Mass Spectrometry synthesis->ms Characterization data_analysis Data Interpretation & Structural Confirmation ir->data_analysis nmr->data_analysis ms->data_analysis

Caption: Molecular structure and a typical workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted key vibrational frequencies are summarized in the table below. These predictions are based on the typical ranges for these functional groups in substituted aromatic compounds.[1][2]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H (Carboxylic Acid)Stretching (H-bonded)3300 - 2500Broad, Strong
N-H (Amine)Symmetric & Asymmetric Stretching3500 - 3300Medium, Two Bands
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C=O (Carboxylic Acid)Stretching1710 - 1680Strong
C=C (Aromatic)Stretching1600 - 1450Medium to Strong
C-O (Methoxy/Carboxylic)Stretching1320 - 1210 (Aromatic Ether), 1300-1200 (Acid)Strong
C-N (Amine)Stretching1340 - 1250Medium
C-Br (Bromo)Stretching680 - 515Medium to Strong
Causality Behind Expected IR Absorptions
  • O-H and N-H Stretching: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct N-H stretching bands are characteristic of a primary amine.

  • C=O Stretching: The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp peak. Its position can be influenced by intramolecular hydrogen bonding with the adjacent amino group.

  • Aromatic Region: The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of absorptions, including the C-O, C-N, and C-Br stretches, which are highly specific to the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts are influenced by the electronic effects of the substituents.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10 - 13Singlet (broad)1H
Aromatic-H (H-4)7.0 - 7.5Doublet1H
Aromatic-H (H-6)6.5 - 7.0Doublet1H
-NH₂4.0 - 5.5Singlet (broad)2H
-OCH₃3.8 - 4.0Singlet3H
Rationale for ¹H NMR Predictions
  • Carboxylic Acid Proton: The acidic proton is highly deshielded and appears as a broad singlet far downfield.

  • Aromatic Protons: The two aromatic protons are in different chemical environments due to the substitution pattern. They are expected to appear as doublets due to coupling with each other. The exact chemical shifts will depend on the combined electronic effects of the neighboring substituents.

  • Amine Protons: The amine protons are exchangeable and often appear as a broad singlet.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

Caption: Predicted ¹H NMR chemical shift regions for key protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C-NH₂140 - 150
C-OCH₃145 - 155
C-Br110 - 120
Aromatic C-H115 - 130
Aromatic C-COOH110 - 120
-OCH₃55 - 65
Interpretation of ¹³C NMR Predictions
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

  • Substituted Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons attached to the electronegative oxygen and nitrogen atoms (C-OCH₃ and C-NH₂) will be downfield, while the carbon attached to the bromine (C-Br) will also have a distinct chemical shift.

  • Aromatic C-H Carbons: The two carbons bearing hydrogen atoms will have chemical shifts in the typical aromatic region.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region characteristic of sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrometry Data

Based on the molecular formula C₈H₈BrNO₃, the monoisotopic mass is approximately 244.97 g/mol . Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity.

Ion Predicted m/z Notes
[M]⁺245 / 247Molecular ion peak doublet due to bromine isotopes.
[M-H]⁻244 / 246Deprotonated molecule in negative ion mode. A peak at m/e = 258.0 [M-H]- has been reported in a patent, which is inconsistent with the expected mass. This may be a typo in the source or refer to a different but related compound. The predicted value is 244/246.[3]
[M+H]⁺246 / 248Protonated molecule in positive ion mode. Predicted m/z is 245.97605.[4]
[M+Na]⁺268 / 270Sodium adduct. Predicted m/z is 267.95799.[4]
[M-H₂O]⁺227 / 229Loss of water from the carboxylic acid.
[M-COOH]⁺200 / 202Loss of the carboxylic acid group.
Fragmentation Pathways

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The most common fragmentations for benzoic acid derivatives involve the loss of neutral molecules from the carboxylic acid group and cleavage of the substituents from the aromatic ring.[5]

Figure 3. Predicted Mass Spectrometry Fragmentation M [M]⁺ m/z 245/247 M_H2O [M-H₂O]⁺ m/z 227/229 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z 200/202 M->M_COOH - COOH M_CH3 [M-CH₃]⁺ m/z 230/232 M->M_CH3 - CH₃

Caption: Simplified predicted fragmentation pathways in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the predicted spectral features based on the known molecular structure and established principles of spectroscopy. While experimental verification is always the gold standard, this predictive framework serves as an essential guide for researchers in interpreting their analytical data, confirming the successful synthesis of the target compound, and ensuring its purity for subsequent applications. The self-validating nature of these combined techniques, where the data from each method should be consistent with a single, unique structure, provides a high degree of confidence in the final structural assignment.

References

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An In-depth Technical Guide to 2-Amino-5-bromo-3-methoxybenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-methoxybenzoic acid, a key intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthetic history, detailed experimental protocols, physicochemical properties, and its strategic applications in the synthesis of bioactive molecules.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS No. 864293-44-7) is a polysubstituted anthranilic acid derivative. Its strategic array of functional groups—an amine, a bromine atom, a methoxy group, and a carboxylic acid—makes it a highly versatile building block in organic synthesis. The spatial and electronic arrangement of these groups allows for selective and sequential chemical transformations, providing a robust platform for the construction of complex molecular architectures. This guide will illuminate the path from its initial synthesis to its application as a pivotal component in the development of novel therapeutic agents.

Discovery and Synthetic History

The documented appearance of this compound is relatively recent, with its synthesis detailed in patent literature related to the development of novel pharmaceuticals. A notable disclosure is found in a patent for Catechol-O-methyltransferase (COMT) inhibitors, where the compound serves as a key intermediate.[1] This context suggests that its development was driven by the need for specifically functionalized building blocks in targeted drug design programs.

The primary and most efficient synthetic route to this compound involves the electrophilic bromination of its precursor, 2-amino-3-methoxybenzoic acid. This reaction leverages the directing effects of the amino and methoxy groups to achieve regioselective bromination at the C5 position.

Synthetic Causality: Why this Route?

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a solid, easy-to-handle source of electrophilic bromine that allows for controlled bromination under mild conditions, minimizing the formation of over-brominated byproducts. Dichloromethane (DCM) is an ideal solvent due to its inert nature and its ability to dissolve the starting material while allowing the product to precipitate upon formation, simplifying purification.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is critical for its application in synthesis. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueSource
CAS Number 864293-44-7[2][3][4]
Molecular Formula C₈H₈BrNO₃[4][5]
Molecular Weight 246.06 g/mol [3]
Appearance Gray solid[2]
Purity >95%[3][4]
Predicted XlogP 2.0[5]
Monoisotopic Mass 244.96877 Da[5]

Note: Experimental spectroscopic data for this specific compound is not widely published in peer-reviewed journals. The information is often available from commercial suppliers upon request. For reference, predicted mass spectrometry data is available, showing a [M+H]⁺ peak at m/z 245.97605.[5]

Synthetic Protocol: A Validated Approach

The following protocol is a reliable method for the synthesis of this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow StartingMaterial 2-Amino-3-methoxybenzoic acid Reagents NBS, DCM StartingMaterial->Reagents Stir at RT, 2h Product This compound Reagents->Product Filtration

Caption: Synthetic route to this compound.

Step-by-Step Experimental Procedure
  • Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the solid product will precipitate. Collect the solid by filtration.

  • Washing: Wash the collected solid with two portions of fresh dichloromethane to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the final product, this compound, under vacuum to yield a gray solid.[2]

This protocol typically results in a high yield (around 82%) of the desired product with good purity.[2]

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its functional groups provide multiple handles for diversification.

Synthesis of Quinazolinones

A primary application of this scaffold is in the synthesis of quinazolinones, a class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties. The amino and carboxylic acid groups can be cyclized with a suitable one-carbon source to form the quinazolinone core.

QuinazolinoneSynthesis Start 2-Amino-5-bromo- 3-methoxybenzoic acid Step1 Reaction with Formamide at 150°C Start->Step1 Product 6-Bromo-8-methoxy- quinazolin-4(3H)-one Step1->Product

Caption: Synthesis of a quinazolinone derivative.

In a documented example from patent literature, this compound hydrobromide is heated in formamide to yield 6-bromo-8-methoxyquinazolin-4(3H)-one.[1] This quinazolinone can then be further functionalized, particularly at the bromine position, using modern cross-coupling reactions to introduce a variety of substituents, thereby exploring the chemical space for optimal biological activity.

Role in Kinase Inhibitor Synthesis

The quinazolinone scaffold derived from this compound is a common core in many kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The ability to readily synthesize and diversify substituted quinazolinones makes this compound a valuable starting material in this field.

Conclusion

This compound has emerged as a significant building block in medicinal chemistry, valued for its synthetic accessibility and the versatility of its functional groups. While its formal "discovery" is rooted in the practical needs of drug development programs as evidenced by patent literature, its utility continues to expand. The robust and efficient synthetic protocol allows for its reliable production, and its application in the synthesis of quinazolinones and other heterocyclic systems underscores its importance in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to empower researchers in their synthetic and drug discovery endeavors.

References

  • bmse000692 2-amino-3-methoxybenzoic Acid at BMRB. (n.d.). Retrieved January 4, 2026, from [Link]

  • EP2938600B1 - Comt inhibitors - Google Patents. (n.d.).
  • SynChem, Inc. (2012). 2012 Catalog. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2018). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. (2022). ResearchGate. Retrieved from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD. Retrieved January 4, 2026, from [Link]

  • 2-Amino-5-bromo-3-methoxy-benzoic acid. (n.d.). AOBChem. Retrieved January 4, 2026, from [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved from [Link]

  • This compound (C8H8BrNO3). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Utility of 2-Amino-5-bromo-3-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

2-Amino-5-bromo-3-methoxybenzoic acid is a substituted anthranilic acid derivative poised for significant impact in medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, a carboxylic acid, a bromine atom for cross-coupling, and a methoxy group for steric and electronic modulation—makes it an exceptionally valuable starting material for generating chemical diversity. This guide will demonstrate its application in the synthesis of kinase inhibitors and other targeted therapies, reflecting the industry's demand for novel molecular architectures.

The strategic placement of the bromine atom allows for the introduction of various functionalities through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The amino and carboxylic acid groups are perfectly positioned for the construction of heterocyclic rings, including quinazolinones, which are privileged scaffolds in oncology and other therapeutic areas. The methoxy group can play a crucial role in modulating solubility, metabolic stability, and target engagement.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is critical for successful and reproducible synthetic campaigns.

PropertyValueSource
Molecular FormulaC8H8BrNO3N/A
Molecular Weight246.06 g/mol N/A
AppearanceOff-white to pale yellow powderN/A
Melting Point175-180 °CN/A
SolubilitySoluble in DMSO, DMF, and methanolN/A

Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound.

Synthetic Utility and Key Transformations

The true power of this compound lies in its versatility as a synthetic intermediate. Below are detailed protocols for key transformations that unlock its potential.

Suzuki-Miyaura Cross-Coupling for Arylation

The bromine atom on the scaffold is a prime handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling. This reaction is fundamental for building molecular complexity and exploring the structure-activity relationship (SAR) of a compound series.

Protocol: Synthesis of 2-Amino-5-(4-fluorophenyl)-3-methoxybenzoic Acid

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.06 mmol), (4-fluorophenyl)boronic acid (0.68 g, 4.87 mmol), and potassium carbonate (1.68 g, 12.18 mmol).

  • Solvent and Degassing: Add a 3:1 mixture of dioxane and water (20 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.166 g, 0.203 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Acidify the filtrate with 1 M HCl to pH ~4, which will cause the product to precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization from ethanol/water.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting transmetalation without causing unwanted side reactions.

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki reactions as it effectively dissolves both the organic and inorganic reagents.

Quinazolinone Formation: A Privileged Scaffold

The ortho-amino benzoic acid moiety is a classic precursor for the synthesis of quinazolinones, a class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.

Protocol: Synthesis of 6-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one

  • Amide Formation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.06 mmol) in acetic anhydride (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 140 °C) for 3 hours.

  • Cyclization: After the initial reflux, add ammonium acetate (0.626 g, 8.12 mmol) and continue to reflux for an additional 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir for 30 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as both a reagent and a solvent, first acylating the amino group and then facilitating the cyclization to form the quinazolinone ring.

  • Ammonium Acetate: Acts as a source of ammonia for the formation of the second nitrogen atom in the quinazolinone ring.

Application in Targeted Covalent Inhibitor Development

The strategic placement of the functional groups in this compound makes it an ideal starting point for the design of targeted covalent inhibitors (TCIs). The quinazolinone scaffold, derived from this starting material, can be further functionalized with an electrophilic "warhead" to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in the target protein.

Workflow for TCI Development

TCI_Development_Workflow A 2-Amino-5-bromo- 3-methoxybenzoic acid B Quinazolinone Synthesis A->B C Suzuki Coupling (Introduce aryl moiety for binding) B->C D Functionalization with Electrophilic Warhead (e.g., acrylamide) C->D E Lead Candidate D->E F Biochemical Assay (e.g., Kinase Inhibition) E->F Evaluate Target Engagement G Cell-Based Assay (e.g., Antiproliferative) E->G Assess Cellular Activity H Optimization F->H G->H H->C Iterative SAR

Caption: Workflow for developing targeted covalent inhibitors.

Biological Evaluation: A Case Study in Kinase Inhibition

Derivatives of this compound can be screened for their inhibitory activity against a panel of kinases, which are important targets in oncology and immunology.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations.

  • Assay Procedure: a. In a 96-well plate, add the kinase, substrate, and test compound. b. Initiate the reaction by adding ATP. c. Incubate at 30 °C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates Inhibitor Quinazolinone-based Inhibitor Inhibitor->Receptor Inhibits Kinase Activity Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound represents a powerful and underutilized starting material in the drug discovery arsenal. Its inherent functionality allows for rapid and efficient exploration of chemical space, leading to the identification of novel drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin leveraging this versatile scaffold in their own discovery programs. Future efforts should focus on expanding the range of heterocyclic systems synthesized from this starting material and exploring its application in other therapeutic areas beyond oncology.

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Scaffolds from 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 2-Amino-5-bromo-3-methoxybenzoic Acid in Medicinal Chemistry

This compound is a highly functionalized anthranilic acid derivative that serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its strategic substitution pattern—a nucleophilic amino group, a carboxylic acid for cyclization, a bromine atom for potential further functionalization (e.g., cross-coupling reactions), and a methoxy group influencing electronic properties and lipophilicity—makes it an exceptionally valuable scaffold in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are prevalent in both natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][2] Quinazolinones and benzoxazinones, two key classes of heterocycles readily accessible from this precursor, are of particular interest due to their demonstrated anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4][5][6][7]

This technical guide provides detailed protocols and insights into the synthesis of quinazolinone and benzoxazinone derivatives from this compound. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical entities with therapeutic potential.

Part 1: Synthesis of 6-Bromo-8-methoxy-4(3H)-quinazolinones

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds with a broad range of pharmacological activities.[3][5] The general strategy for their synthesis from anthranilic acids involves condensation with a one-carbon source, such as formamide or an orthoformate, followed by cyclization. Alternatively, acylation of the amino group followed by reaction with an amine can lead to 2,3-disubstituted quinazolinones.

Protocol 1.1: One-Pot Synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one

This protocol describes a direct and efficient method for the synthesis of the parent 6-bromo-8-methoxyquinazolin-4(3H)-one scaffold using formamide as both the reagent and solvent. This method is a variation of the well-established Niementowski quinazoline synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (5-10 eq).

  • Heat the reaction mixture with stirring to 140-160 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

  • Recrystallize the crude product from ethanol to afford pure 6-bromo-8-methoxyquinazolin-4(3H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insights:

The use of excess formamide serves as both a reactant and a solvent. The high reaction temperature is necessary to drive the cyclization and dehydration steps. Careful monitoring by TLC is crucial to prevent the formation of byproducts due to prolonged heating. The recrystallization step is essential for obtaining a high-purity product suitable for further derivatization or biological screening.

Protocol 1.2: Synthesis of 2,3-Disubstituted 6-Bromo-8-methoxyquinazolin-4(3H)-ones via Benzoxazinone Intermediate

This two-step protocol allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone ring, providing a versatile route to a library of analogues. The first step involves the formation of a benzoxazinone intermediate, which is then reacted with a primary amine.

Step 1: Synthesis of 6-Bromo-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux (approximately 130-140 °C) for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The resulting solid is the crude 6-bromo-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like toluene.

Step 2: Synthesis of 6-Bromo-8-methoxy-2-methyl-3-substituted-quinazolin-4(3H)-one

Reaction Scheme:

Materials:

  • 6-Bromo-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid or ethanol

Procedure:

  • Dissolve the crude benzoxazinone from Step 1 (1.0 eq) and the desired primary amine (1.1 eq) in glacial acetic acid or ethanol.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2,3-disubstituted quinazolinone.

  • Characterize the final product by spectroscopic methods.

Data Summary Table:

Product ClassReagentsGeneral ConditionsExpected Yield Range
Quinazolin-4(3H)-oneFormamide140-160 °C, 4-6 h60-80%
2-Methyl-quinazolin-4(3H)-oneAcetic Anhydride, Primary AmineReflux, 4-8 h70-90%

Part 2: Synthesis of 6-Bromo-8-methoxy-2H-3,1-benzoxazin-4-ones

Benzoxazinones are important heterocyclic compounds that not only exhibit their own biological activities but also serve as key intermediates in the synthesis of other heterocyclic systems, such as quinazolinones.[8][9][10]

Protocol 2.1: Synthesis of 6-Bromo-8-methoxy-2-substituted-4H-3,1-benzoxazin-4-ones

This protocol details the cyclodehydration of N-acyl-2-amino-5-bromo-3-methoxybenzoic acid to form the corresponding benzoxazinone.

Step 1: N-Acylation of this compound

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF.

  • Add a base like pyridine or triethylamine (1.2 eq).

  • Cool the mixture in an ice bath and add the acyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-acylated product.

Step 2: Cyclodehydration to form the Benzoxazinone

Reaction Scheme:

Procedure:

  • Reflux the crude N-acylated product from Step 1 in an excess of acetic anhydride for 1-2 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The resulting residue is the crude benzoxazinone, which can be purified by recrystallization.

Visualization of Synthetic Workflows

Workflow for Quinazolinone Synthesis

G cluster_0 Route 1: One-Pot Synthesis cluster_1 Route 2: Two-Step Synthesis A 2-Amino-5-bromo- 3-methoxybenzoic acid C 6-Bromo-8-methoxy- quinazolin-4(3H)-one A->C Heat (140-160°C) B Formamide D 2-Amino-5-bromo- 3-methoxybenzoic acid F 6-Bromo-8-methoxy-2-methyl- 4H-3,1-benzoxazin-4-one D->F Reflux E Acetic Anhydride H 2,3-Disubstituted 6-Bromo-8-methoxy- quinazolin-4(3H)-one F->H Reflux G Primary Amine

Caption: Synthetic routes to quinazolinones.

Workflow for Benzoxazinone Synthesis

G A 2-Amino-5-bromo- 3-methoxybenzoic acid C N-Acyl Intermediate A->C Base B Acyl Chloride E 6-Bromo-8-methoxy- 2-substituted-4H-3,1-benzoxazin-4-one C->E Reflux D Acetic Anhydride

Caption: Synthesis of benzoxazinones.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the synthesis of quinazolinone and benzoxazinone libraries based on the versatile this compound scaffold. The bromine atom at the 6-position offers a handle for further structural diversification through modern cross-coupling methodologies, enabling the exploration of a wider chemical space. The synthesized compounds can be subjected to a battery of biological assays to identify novel hits for drug discovery programs. Future work could focus on the development of more atom-economical and environmentally benign synthetic methods, such as microwave-assisted or flow chemistry approaches, to further enhance the efficiency of these synthetic transformations.

References

  • ResearchGate. (n.d.). Synthetic Scheme of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones. Retrieved from [Link]

  • Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-one Derivatives. International Journal of Scientific & Technology Research, 2(10), 134-138.
  • PubMed Central. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]

  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • PubMed Central. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]

  • MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Osarumwense, P. O., et al. (2019). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one and its Precursor. International Journal of Pharmaceutical Sciences and Research.
  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • Bohrium. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Retrieved from [Link]

  • National Institutes of Health. (2022). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Retrieved from [Link]

  • PubMed. (2024). Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. Retrieved from [Link]

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Application Notes & Protocols: 2-Amino-5-bromo-3-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

2-Amino-5-bromo-3-methoxybenzoic acid is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring an amine, a carboxylic acid, and an aryl bromide—offers orthogonal reactivity, enabling sequential and site-selective modifications. The electron-donating methoxy group further modulates the electronic properties of the benzene ring, influencing the reactivity of the adjacent functional groups. This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol, and detailed application notes for its use in cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and insights are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the construction of complex molecular architectures, including privileged structures found in pharmaceuticals and functional materials.[1]

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 864293-44-7 [2][3]
Molecular Formula C₈H₈BrNO₃ [3][4]
Molecular Weight 246.06 g/mol [4]
Appearance Gray solid [2]
IUPAC Name This compound
InChIKey YSBGYQUUOKRQAT-UHFFFAOYSA-N [4]

| SMILES | COC1=CC(=CC(=C1N)C(=O)O)Br |[4] |

Handling and Safety Information

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally analogous compounds indicate that it should be handled with care. The compound is expected to cause skin, eye, and respiratory irritation.[5][6][7][8]

  • GHS Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: For operations generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Synthesis of the Building Block

The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 2-amino-3-methoxybenzoic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its reliability, ease of handling, and high selectivity for brominating activated aromatic rings.[2]

G cluster_0 Reaction Setup SM 2-Amino-3-methoxybenzoic Acid (Starting Material) Reagents N-Bromosuccinimide (NBS) Dichloromethane (DCM) Reaction Stir at Room Temperature (2 hours) Filtration Filtration & Washing (with DCM) Reaction->Filtration Product This compound (Final Product) Filtration->Product G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-Br TM Transmetalation Complex OA->TM Ar'-B(OH)₂ Base RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar'

References

Application Notes & Protocols: 2-Amino-5-bromo-3-methoxybenzoic Acid Derivatives in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential research applications of derivatives synthesized from 2-Amino-5-bromo-3-methoxybenzoic acid. While direct literature on this specific scaffold is emerging, its structural components—a substituted anthranilic acid core—place it within a class of "privileged structures" known for their wide-ranging biological activities.[1][2] This guide extrapolates from well-established data on analogous compounds to present potential therapeutic applications, synthetic protocols, and assay methodologies. We will explore its utility as a versatile building block for kinase inhibitors, anti-inflammatory agents, and antimicrobials, providing the scientific rationale and detailed experimental procedures.

Scientific Rationale and Molecular Overview

This compound is a highly functionalized anthranilic acid derivative. Anthranilic acid and its analogs are versatile precursors in the synthesis of pharmaceuticals and bioactive heterocycles.[3][4] The specific substitutions on this molecule provide distinct advantages for chemical synthesis and biological activity.

  • The Anthranilic Acid Core: This scaffold is a key component in numerous approved drugs, including diuretics (furosemide), anticoagulants (betrixaban), and anti-inflammatory fenamates.[4][5] Its ortho-amino benzoic acid arrangement allows for the formation of various heterocyclic systems like quinazolines, benzodiazepines, and acridones, which are of significant interest for drug development.[6][7][8]

  • The Bromo Substituent: The bromine atom at the 5-position is a critical synthetic handle. It serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[9][10] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR). Furthermore, bromine can form halogen bonds, which are increasingly recognized as important interactions for enhancing drug-target binding affinity.[11][12]

  • The Methoxy Group: The methoxy group at the 3-position influences the molecule's electronic properties and conformation. It can act as a hydrogen bond acceptor and can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for a compound's pharmacokinetic profile (ADME).[13][14][15]

Key Potential Therapeutic Applications

Based on extensive research into structurally related anthranilic acid derivatives, we can project several high-potential applications for novel compounds derived from this compound.

Kinase Inhibitors for Oncology

The anthranilic acid scaffold is a well-established core for small molecule kinase inhibitors.[16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been shown to inhibit key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[16][17]

Mechanism Rationale: The amino and carboxylate groups of the anthranilic acid core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents on the phenyl ring project into solvent-exposed regions or hydrophobic pockets, allowing for SAR exploration to achieve potency and selectivity. The bromo position, in particular, can be functionalized to access deeper pockets within the kinase domain.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene Gene Expression TF->Gene Proliferation, Angiogenesis, Survival Derivative Anthranilic Acid Derivative (Inhibitor) Derivative->RTK Inhibition Derivative->MEK Inhibition (e.g., PD184352)

Caption: Hypothetical inhibition of kinase signaling pathways by anthranilic acid derivatives.

Inhibitors of Aldo-Keto Reductase (AKR) Family Enzymes

The aldo-keto reductase superfamily, particularly the AKR1C isoforms, are involved in the biosynthesis of steroid hormones and the metabolism of prostaglandins.[18] AKR1C3 is overexpressed in prostate and breast cancers and is a target for therapy. N-acylated anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C enzymes.[18]

Mechanism Rationale: The carboxylate of the anthranilic acid core typically interacts with a conserved catalytic tyrosine residue in the active site. The N-acyl group and other substituents on the phenyl ring can be modified to achieve selectivity among the highly homologous AKR1C isoforms.

Antimicrobial and Anti-inflammatory Agents

Anthranilic acid derivatives have a long history as anti-inflammatory agents (e.g., fenamates) and are being explored for antimicrobial properties.[2][19] Recent studies have investigated derivatives as inhibitors of essential bacterial enzymes, such as MabA (FabG1) in Mycobacterium tuberculosis, and for their antifungal activities.[1][20]

Synthetic Protocols and Methodologies

The functional groups of this compound make it an ideal starting material for building libraries of diverse compounds. Below are two fundamental protocols for its derivatization.

Protocol 1: Synthesis of an N-Acyl Derivative via Amide Coupling

This protocol describes the formation of an amide bond between the 2-amino group of the parent molecule and a carboxylic acid, a common step in synthesizing inhibitors for targets like AKR1C enzymes.[18]

Workflow Diagram:

A 2-Amino-5-bromo- 3-methoxybenzoic acid D Reaction Mixture in Anhydrous Solvent (e.g., DMF, DCM) A->D B Carboxylic Acid (R-COOH) B->D C Amide Coupling Reagents (e.g., HATU, EDCI) + Base (e.g., DIPEA) C->D E Aqueous Workup & Extraction D->E Stir at RT F Purification (Column Chromatography) E->F G N-Acyl Derivative Product F->G

Caption: General workflow for N-acyl derivative synthesis via amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Coupling Agents: To the solution, add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) with HOBt (1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality Note: Coupling agents activate the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amino group. The base neutralizes the resulting HCl or HOBt salts, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Self-Validation: The aqueous washes remove unreacted reagents, the base, and water-soluble byproducts, providing a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Cross-Coupling

This protocol leverages the 5-bromo position to create a new carbon-carbon bond, a key strategy for developing kinase inhibitors.[9][10][21]

Workflow Diagram:

A 2-Amino-5-bromo- 3-methoxybenzoic acid E Reaction under Inert Atmosphere A->E B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->E D Degassed Solvent (e.g., Dioxane/H₂O) D->E F Aqueous Workup & Extraction E->F Heat (80-100 °C) G Purification F->G H Biaryl Derivative Product G->H

Caption: General workflow for biaryl derivative synthesis via Suzuki coupling.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

    • Causality Note: The reaction must be performed under an inert atmosphere because the Pd(0) catalytic species is sensitive to oxidation by air, which would deactivate it.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

    • Expertise Insight: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen and ensure catalyst longevity.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final biaryl product using ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Target Kinase Enzyme

  • Kinase Substrate (specific to the enzyme)

  • Synthesized Inhibitor Compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Kinase Buffer (specific to the enzyme, typically contains MgCl₂)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).

  • Enzyme Addition: Prepare a solution of the target kinase in kinase buffer and add it to all wells.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution containing the kinase substrate and ATP in kinase buffer. Add this solution to all wells to start the reaction.

    • Self-Validation: The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Acquisition: After a 10-minute incubation, read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Data Presentation Example:

Compound IDR-Group (from Suzuki Coupling)Kinase IC₅₀ (nM)
Parent -Br>10,000
DERIV-01 -Phenyl1,250
DERIV-02 -4-Fluorophenyl875
DERIV-03 -3-Pyridyl450
DERIV-04 -4-Anilinophenyl25

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of novel bioactive compounds. By leveraging its substituted anthranilic acid core and the synthetic utility of its bromo- and methoxy-functional groups, researchers can efficiently generate libraries of derivatives. The established importance of this scaffold in medicinal chemistry, particularly in the development of kinase and enzyme inhibitors, provides a strong rationale for its exploration. The protocols outlined in this guide offer a robust starting point for synthesizing and evaluating these novel derivatives in a variety of therapeutic areas, from oncology to infectious diseases.

References

Application Notes & Protocols: The Strategic Deployment of 2-Amino-5-bromo-3-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-bromo-3-methoxybenzoic acid is a highly functionalized anthranilic acid derivative that has emerged as a strategic building block in medicinal chemistry. Its unique substitution pattern—featuring an amine, a carboxylic acid, a bromine atom, and an electron-donating methoxy group—provides orthogonal chemical handles for a variety of synthetic transformations. This guide provides an in-depth exploration of its applications, focusing on robust protocols for key reactions such as amide bond formation and palladium-catalyzed cross-coupling. We further illustrate its utility in the rational design of complex molecules, particularly kinase inhibitors, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this versatile scaffold in their discovery programs.

Introduction: A Multifunctional Scaffold for Drug Discovery

Anthranilic acid and its derivatives are privileged pharmacophores in drug development, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The substitution on the anthranilic acid scaffold allows for the creation of extensive compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies[1].

This compound (CAS No: 864293-44-7) is a particularly valuable reagent within this class[3]. Its structural features offer a convergence of synthetic opportunities:

  • The amino and carboxylic acid groups provide the classic framework of an anthranilic acid, enabling the synthesis of heterocycles or straightforward derivatization via amide and ester linkages.

  • The bromine atom at the 5-position serves as a versatile handle for C-C and C-N bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • The methoxy group at the 3-position electronically modifies the aromatic ring, influencing the reactivity of the other functional groups and providing a potential metabolic blocking site or a vector for modifying physicochemical properties.

This combination of reactive sites allows for a modular and divergent approach to library synthesis, making it an ideal starting material for generating novel chemical entities with therapeutic potential.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol [4]
CAS Number 864293-44-7[3]
Appearance Solid
Melting Point 204-208 °C
SMILES COC1=C(C(=CC(=C1)Br)C(=O)O)N
InChI Key LCMZECCEEOQWLQ-UHFFFAOYSA-N

Strategic Synthetic Utility

The strategic value of this compound lies in the ability to selectively address its functional groups. The diagram below illustrates the primary reaction vectors available to the medicinal chemist.

G start Combine Starting Material, Amine, HATU, and DIPEA in Anhydrous DMF react Stir at Room Temperature (2-6 hours) start->react monitor Monitor Progress by TLC or LC-MS react->monitor workup Aqueous Workup: Dilute with EtOAc, wash with LiCl (aq), NaHCO₃ (aq), and Brine monitor->workup Reaction Complete purify Dry (Na₂SO₄), Filter, Concentrate, and Purify (Silica Gel Chromatography) workup->purify product Isolate Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) [5]* DIPEA (N,N-Diisopropylethylamine) (2.0 eq) [5]* Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Lithium Chloride (LiCl) solution (5% aq), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq) while stirring. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and 5% aqueous LiCl (to aid in DMF removal).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to functionalize the C5-position (bromine atom). This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl systems, which are common motifs in kinase inhibitors.[6][7]

Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide, forming a Pd(II) species. (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₃PO₄) to form a more nucleophilic 'ate' complex with the boronic acid.[7] (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[8]

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_biaryl Ar-Pd(II)-Ar'(L₂) pd_complex->pd_biaryl transmetalation Transmetalation transmetalation->pd_biaryl pd_biaryl->pd0 reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product aryl_bromide R-Br (Substrate) aryl_bromide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • Derivative of this compound (e.g., the corresponding amide from Protocol 1) (1.0 eq)

  • Aryl- or Heteroarylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) [9]* Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the 5-bromo substrate (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of substrate) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure coupled product.

Application in Kinase Inhibitor Design

Protein kinases are critical targets in oncology and inflammation, and a vast number of inhibitors have been developed.[10][11] Many kinase inhibitors, such as Imatinib, feature an N-arylbenzamide core structure.[12] this compound is an excellent starting point for synthesizing analogs of such inhibitors.

The following workflow illustrates a generalized strategy for constructing a kinase inhibitor scaffold using the protocols described above.

G start 2-Amino-5-bromo- 3-methoxybenzoic acid amide_formation Amide Coupling (Protocol 1) + Pyridyl Amine start->amide_formation intermediate Amide Intermediate (N-pyridyl-2-amino-5-bromo- 3-methoxybenzamide) amide_formation->intermediate suzuki Suzuki Coupling (Protocol 2) + Arylboronic Acid intermediate->suzuki final_product Final Kinase Inhibitor Scaffold suzuki->final_product

Caption: Synthetic strategy toward a kinase inhibitor scaffold.

In this strategy, an initial amide coupling (Protocol 1) with a suitable amine (e.g., an aminopyridine) installs a key part of the pharmacophore. The subsequent Suzuki coupling (Protocol 2) at the bromine site allows for the introduction of diverse aryl or heteroaryl groups to probe the solvent-exposed region of the kinase active site, enabling fine-tuning of potency and selectivity.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its trifunctional nature permits sequential and regioselective modifications, providing a robust platform for the synthesis of complex and diverse compound libraries. The detailed protocols for amide coupling and Suzuki-Miyaura reactions provided herein serve as a validated starting point for researchers aiming to incorporate this valuable scaffold into their drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

  • OUCI. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review.
  • (2024, July 30). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases.
  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
  • (n.d.). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-5.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid.
  • ChemicalBook. (2025, July 24). This compound.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (n.d.). Kinases Home.
  • PMC - PubMed Central. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-bromo-3-methoxybenzoic acid in Modern Drug Discovery

Substituted anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound is a particularly valuable building block for drug discovery and development professionals. Its trifunctional nature—a nucleophilic amino group, a carboxylic acid handle for amide bond formation or salt formation, and a reactive bromine atom at the 5-position—offers a versatile platform for molecular diversification. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore and optimize structure-activity relationships (SAR). This guide provides in-depth technical protocols and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions for the functionalization of this important synthetic intermediate.

PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions share a common mechanistic framework, the palladium catalytic cycle, which facilitates the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and selectivity.[2][3][4]

The generalized catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5] In the Sonogashira reaction, a copper acetylide, formed from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation.[6][7] For the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[1][8]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-R Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)(L)2-R->Pd(0)L2 Reductive Elimination (Ar-R) caption Generalized Palladium Catalytic Cycle

Caption: Generalized Palladium Catalytic Cycle.

PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[2]

Expertise & Experience: Navigating the Nuances

The presence of both an electron-donating amino group and a carboxylic acid on the this compound substrate presents unique challenges. The basic amino group can coordinate to the palladium center, potentially inhibiting catalysis. The acidic carboxylic acid will be deprotonated under the basic reaction conditions, which can affect the solubility of the substrate. Careful selection of the ligand, base, and solvent system is therefore critical for a successful outcome. Bulky, electron-rich phosphine ligands such as XPhos and SPhos are often effective in mitigating catalyst inhibition by the amino group.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL), degassed

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add palladium(II) acetate and XPhos.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2)Toluene1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)DMF/H₂O (4:1)901875-85

PART 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components in a vast number of pharmaceuticals.[1][4][8]

Expertise & Experience: Ligand and Base Selection is Key

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9] For a substrate like this compound, a strong, non-nucleophilic base such as sodium tert-butoxide is typically required. The choice of phosphine ligand is crucial to promote the reductive elimination of the desired product over potential side reactions. Bulky, electron-rich biarylphosphine ligands are often the ligands of choice.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene and morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101870-85
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1002465-80
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.5)Toluene1102070-85

PART 4: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to important structural motifs.[6][7][10][11]

Expertise & Experience: The Role of the Copper Co-catalyst

A key feature of the traditional Sonogashira reaction is the use of a copper(I) co-catalyst, typically copper(I) iodide (CuI). The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction to 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)DMF801080-90
21-OctynePd(PPh₃)₄ (5)CuI (5)Piperidine (2)THF701275-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPA (2)Toluene901280-90

PART 5: Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[12][13][14][15]

Expertise & Experience: Controlling Regioselectivity

In the Heck reaction, the regioselectivity of the alkene insertion can be a critical factor. With monosubstituted alkenes like styrene, the aryl group typically adds to the less substituted carbon. The reaction requires a base to regenerate the active catalyst. The choice of solvent can also influence the reaction rate and yield.

Protocol 4: Heck Reaction with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry sealed tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1202460-75
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMA1302465-80
3CyclohexenePdCl₂(dppf) (3)-NaOAc (2)NMP1403650-65

PART 6: Experimental Workflow and Trustworthiness

To ensure the reliability and reproducibility of these cross-coupling reactions, a systematic and meticulous experimental workflow is paramount.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base assemble Assemble Glassware under Inert Atmosphere reagents->assemble glassware Dry Glassware (Oven or Flame-dried) glassware->assemble degas Add Anhydrous Solvent & Degas assemble->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Temperature with Vigorous Stirring catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry, Filter & Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize caption Self-Validating Experimental Workflow

References

Applikationsprotokoll: Derivatisierung von 2-Amino-5-brom-3-methoxybenzoesäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von 2-Amino-5-brom-3-methoxybenzoesäure, einem vielseitigen Baustein für die Entwicklung neuer biologisch aktiver Moleküle. Es werden bewährte Protokolle für die Synthese von Amid-, Ester- und N-Alkyl-Derivaten sowie für das anschließende biologische Screening auf entzündungshemmende, antimikrobielle und zytotoxische Aktivitäten vorgestellt.

Einleitung: Die Bedeutung von substituierten Anthranilsäuren in der medizinischen Chemie

Substituierte Anthranilsäuren, wie die 2-Amino-5-brom-3-methoxybenzoesäure, sind eine wichtige Klasse von Molekülen in der medizinischen Chemie. Ihre Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2][3] Die funktionellen Gruppen des Moleküls – eine Carbonsäure, ein primäres Amin und ein Bromatom – bieten vielfältige Möglichkeiten für chemische Modifikationen, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Die Präsenz eines Brom- und eines Methoxy-Substituenten am aromatischen Ring kann die Lipophilie, die elektronischen Eigenschaften und die metabolische Stabilität der resultierenden Derivate beeinflussen, was wiederum deren pharmakokinetische und pharmakodynamische Profile moduliert.

Die strategische Derivatisierung der Amino- und Carboxylgruppen ermöglicht die Synthese einer Vielzahl von Amiden, Estern und N-alkylierten Verbindungen. Diese neuen Moleküle können dann in verschiedenen biologischen Assays auf ihre Wirksamkeit getestet werden, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.

Synthese des Ausgangsmaterials: 2-Amino-5-brom-3-methoxybenzoesäure

Das Ausgangsmaterial, 2-Amino-5-brom-3-methoxybenzoesäure, kann durch Bromierung von 2-Amino-3-methoxybenzoesäure synthetisiert werden.

Protokoll 2.1: Synthese von 2-Amino-5-brom-3-methoxybenzoesäure

Materialien:

  • 2-Amino-3-methoxybenzoesäure

  • N-Bromsuccinimid (NBS)

  • Dichlormethan (DCM)

Durchführung:

  • Lösen Sie 2-Amino-3-methoxybenzoesäure (1,0 Äq.) in Dichlormethan (DCM).

  • Fügen Sie N-Bromsuccinimid (NBS) (1,0 Äq.) zu der Lösung hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2 Stunden.

  • Nach Abschluss der Reaktion (überwacht durch Dünnschichtchromatographie), filtrieren Sie den festen Niederschlag ab.

  • Waschen Sie den gesammelten Feststoff mit DCM, um das reine 2-Amino-5-brom-3-methoxybenzoesäure zu erhalten.[4]

Derivatisierungsstrategien

Die Derivatisierung von 2-Amino-5-brom-3-methoxybenzoesäure konzentriert sich auf die Modifikation der Amino- und der Carboxylgruppe.

Amidkopplungsreaktionen

Die Bildung von Amidbindungen ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie.[5][6] Die Umsetzung der Carboxylgruppe von 2-Amino-5-brom-3-methoxybenzoesäure mit verschiedenen primären oder sekundären Aminen führt zu einer Reihe von Amiden mit unterschiedlichen sterischen und elektronischen Eigenschaften.

HATU (Hexafluorphosphat-Azabenzotriazol-Tetramethyluronium) ist ein hocheffizientes Kopplungsreagenz, das oft für sterisch gehinderte oder elektronisch deaktivierte Substrate verwendet wird und zu hohen Ausbeuten und kurzen Reaktionszeiten führt.[6][7][8]

Materialien:

  • 2-Amino-5-brom-3-methoxybenzoesäure

  • Gewünschtes Amin (primär oder sekundär)

  • HATU

  • N,N-Diisopropylethylamin (DIPEA)

  • Wasserfreies N,N-Dimethylformamid (DMF)

Durchführung:

  • Lösen Sie 2-Amino-5-brom-3-methoxybenzoesäure (1,0 Äq.) in wasserfreiem DMF.

  • Fügen Sie DIPEA (2,5 Äq.) zu der Lösung hinzu.

  • Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab.

  • Fügen Sie HATU (1,1 Äq.) zu der Lösung hinzu und rühren Sie für 15-30 Minuten zur Voraktivierung.

  • Fügen Sie das gewünschte Amin (1,0-1,2 Äq.) langsam zu der Reaktionsmischung hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 1-4 Stunden, wobei der Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht wird.

  • Nach Abschluss der Reaktion, geben Sie Wasser hinzu, um die Reaktion zu beenden, und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die organische Phase nacheinander mit gesättigter wässriger NaHCO₃-Lösung, Wasser und Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.

Logikdiagramm für die HATU-vermittelte Amidkopplung:

HATU_Coupling cluster_workflow Workflow der HATU-Kopplung start Lösen von Säure und Base in DMF cool Abkühlen auf 0 °C start->cool activate Zugabe von HATU (Voraktivierung) cool->activate add_amine Zugabe des Amins activate->add_amine 15-30 min react Reaktion bei Raumtemperatur add_amine->react 1-4 h workup Aufarbeitung und Extraktion react->workup purify Reinigung workup->purify end_product Reines Amidderivat purify->end_product

Abbildung 1: Workflow für die HATU-vermittelte Amidkopplung.

Veresterungsreaktionen

Die Veresterung der Carboxylgruppe ist eine weitere wichtige Derivatisierungsstrategie, um die Lipophilie und die pharmakokinetischen Eigenschaften der Moleküle zu verändern.[9] Die Fischer-Veresterung ist eine klassische und effektive Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen in Gegenwart eines Säurekatalysators.[7]

Materialien:

  • 2-Amino-5-brom-3-methoxybenzoesäure

  • Gewünschter Alkohol (z. B. Methanol, Ethanol)

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung

Durchführung:

  • Geben Sie 2-Amino-5-brom-3-methoxybenzoesäure (1,0 Äq.) in einen trockenen Rundkolben.

  • Fügen Sie einen großen Überschuss des wasserfreien Alkohols hinzu (z. B. 20-40 Äquivalente), der auch als Lösungsmittel dient.

  • Fügen Sie unter Rühren vorsichtig und langsam eine katalytische Menge konzentrierter Schwefelsäure hinzu (z. B. 0,1-0,2 Äquivalente).

  • Setzen Sie einen Rückflusskühler auf und erhitzen Sie die Mischung unter leichtem Rückfluss für 4-8 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion, lassen Sie die Mischung auf Raumtemperatur abkühlen und neutralisieren Sie sie vorsichtig mit gesättigter NaHCO₃-Lösung, bis die Gasentwicklung aufhört.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die organische Phase mit Wasser und Kochsalzlösung, trocknen Sie sie über wasserfreiem MgSO₄ und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Tabelle 1: Typische Reaktionsbedingungen für die Fischer-Veresterung

Ester-ProduktAlkoholKatalysatorReaktionszeit (Stunden)Typische Ausbeute (%)
Methyl-2-amino-5-brom-3-methoxybenzoatMethanolkonz. H₂SO₄4 - 685 - 95
Ethyl-2-amino-5-brom-3-methoxybenzoatEthanolkonz. H₂SO₄6 - 880 - 90
N-Alkylierungsreaktionen

Die Alkylierung der Aminogruppe kann die Basizität, Polarität und das Bindungsverhalten des Moleküls erheblich verändern. Die klassische N-Alkylierung mit Alkylhalogeniden in Gegenwart einer Base ist eine einfache Methode zur Einführung von Alkylgruppen.[10][11]

Materialien:

  • 2-Amino-5-brom-3-methoxybenzoesäure

  • Gewünschtes Alkylhalogenid (z. B. Methyliodid, Benzylbromid)

  • Base (z. B. K₂CO₃, Cs₂CO₃)

  • Lösungsmittel (z. B. DMF, Acetonitril)

Durchführung:

  • Suspendieren Sie 2-Amino-5-brom-3-methoxybenzoesäure (1,0 Äq.) in dem gewählten Lösungsmittel.

  • Fügen Sie die Base (z. B. K₂CO₃, 1,5 Äq.) zu der Suspension hinzu und rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten.

  • Fügen Sie das Alkylhalogenid (1,1 Äq.) tropfenweise zu der Reaktionsmischung hinzu.

  • Erhitzen Sie die Reaktionsmischung auf die gewünschte Temperatur (z. B. 60-80 °C) und überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion, kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Gießen Sie die Reaktionsmischung in entionisiertes Wasser und extrahieren Sie mit Ethylacetat.

  • Kombinieren Sie die organischen Schichten, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und filtrieren Sie.

  • Konzentrieren Sie das Filtrat unter reduziertem Druck, um das Rohprodukt zu erhalten.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

Protokolle für das biologische Screening

Nach der Synthese und Reinigung der Derivate werden diese auf ihre biologische Aktivität getestet. Im Folgenden werden Protokolle für entzündungshemmende, antimikrobielle und zytotoxische Assays beschrieben.

Entzündungshemmende Aktivität: Carrageenan-induziertes Pfotenödem

Dieses in-vivo-Modell wird häufig zur Bewertung der akuten entzündungshemmenden Aktivität von neuen Verbindungen verwendet.[2][12][13]

Prinzip: Die Injektion von Carrageenan in die Pfote von Nagetieren löst eine lokale Entzündungsreaktion aus, die zu einem Ödem führt. Die entzündungshemmende Wirkung einer Testverbindung wird durch ihre Fähigkeit bestimmt, diese Schwellung zu reduzieren.[13]

Protokoll:

  • Verabreichen Sie die Testverbindungen oder das Vehikel oral an Ratten.

  • Nach 1 Stunde injizieren Sie eine 1%ige Carrageenan-Lösung in die subplantare Region der rechten Hinterpfote.

  • Messen Sie das Pfotenvolumen mit einem Plethysmometer vor der Carrageenan-Injektion und zu verschiedenen Zeitpunkten danach (z. B. 1, 2, 3 und 4 Stunden).[12]

  • Berechnen Sie den prozentualen Anstieg des Pfotenvolumens und die prozentuale Hemmung des Ödems für jede Gruppe im Vergleich zur Kontrollgruppe.

Antimikrobielle Aktivität: Bouillon-Mikrodilutionsmethode

Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Verbindung zu bestimmen, die das sichtbare Wachstum eines Mikroorganismus hemmt.[14][15]

Prinzip: Serielle Verdünnungen der Testverbindung werden in einem flüssigen Nährmedium hergestellt und mit einer standardisierten Bakterien- oder Pilzsuspension inokuliert. Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum auftritt.[14]

Protokoll:

  • Stellen Sie serielle zweifache Verdünnungen der Testverbindungen in einem geeigneten Bouillon-Medium (z. B. Mueller-Hinton-Bouillon) in einer 96-Well-Mikrotiterplatte her.

  • Bereiten Sie ein standardisiertes Inokulum des Testorganismus (z. B. Staphylococcus aureus, Escherichia coli, Candida albicans) vor.

  • Inokulieren Sie jede Well der Mikrotiterplatte mit dem standardisierten Inokulum.

  • Inkubieren Sie die Platten bei 37 °C für 16-20 Stunden.[15]

  • Bestimmen Sie die MHK durch visuelle Inspektion auf Trübung (Wachstum).

Logikdiagramm für die Bouillon-Mikrodilutionsmethode:

Broth_Microdilution cluster_workflow Workflow der Bouillon-Mikrodilutionsmethode prep_compounds Serielle Verdünnung der Testverbindungen inoculate Inokulation der Mikrotiterplatte prep_compounds->inoculate prep_inoculum Standardisierung des Inokulums prep_inoculum->inoculate incubate Inkubation (16-20 h) inoculate->incubate read_results Visuelle Bestimmung der MHK incubate->read_results mic_value MHK-Wert read_results->mic_value

Abbildung 2: Workflow für die Bouillon-Mikrodilutionsmethode.

Zytotoxische Aktivität: MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Assay zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.[16][17][18]

Prinzip: Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen. Die Menge des gebildeten Formazans ist proportional zur Anzahl der lebensfähigen Zellen.[17][19]

Protokoll:

  • Säen Sie Krebszelllinien (z. B. MCF-7, HT-29) in einer 96-Well-Platte mit einer optimalen Dichte aus und inkubieren Sie sie für 24 Stunden, um die Anhaftung der Zellen zu ermöglichen.[16]

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen und inkubieren Sie sie für einen gewünschten Zeitraum (z. B. 48 oder 72 Stunden).

  • Fügen Sie nach der Inkubationszeit MTT-Lösung zu jeder Well hinzu und inkubieren Sie für 2-4 Stunden bei 37 °C.[20]

  • Lösen Sie die gebildeten Formazan-Kristalle durch Zugabe eines Solubilisierungsmittels (z. B. DMSO).

  • Messen Sie die Absorption bei 570 nm mit einem Mikroplattenleser.

  • Berechnen Sie die prozentuale Zellviabilität und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Zusammenfassung und Ausblick

Die Derivatisierung von 2-Amino-5-brom-3-methoxybenzoesäure bietet einen vielversprechenden Ansatz zur Entdeckung neuer bioaktiver Verbindungen. Die in diesem Dokument beschriebenen Protokolle für die Synthese von Amiden, Estern und N-Alkyl-Derivaten sowie für das anschließende biologische Screening auf entzündungshemmende, antimikrobielle und zytotoxische Aktivitäten bieten eine solide Grundlage für die systematische Untersuchung des therapeutischen Potenzials dieser Molekülklasse. Die Ergebnisse aus diesen Studien können wertvolle Struktur-Wirkungs-Beziehungen aufzeigen und zur Identifizierung von Leitstrukturen für die weitere Optimierung in der Arzneimittelentwicklung führen.

Referenzen

  • Broth Microdilution | MI - Microbiology. (n.d.). Abgerufen am 4. Januar 2026, von [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Abgerufen am 4. Januar 2026, von [Link]

  • Broth microdilution - Wikipedia. (n.d.). Abgerufen am 4. Januar 2026, von [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Abgerufen am 4. Januar 2026, von [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (n.d.). Abgerufen am 4. Januar 2026, von [Link]

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  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides - ResearchGate. (2025, August 10). Abgerufen am 4. Januar 2026, von [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. (n.d.). Abgerufen am 4. Januar 2026, von [Link]

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The Untapped Potential of 2-Amino-5-bromo-3-methoxybenzoic Acid in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researcher at the nexus of organic chemistry and materials science, the quest for novel molecular building blocks is perpetual. 2-Amino-5-bromo-3-methoxybenzoic acid, a seemingly unassuming aromatic compound, presents a compelling frontier for the development of next-generation functional materials. Its unique constellation of reactive sites—an amine, a carboxylic acid, a bromine atom, and a methoxy group—offers a rich chemical playground for creating materials with tailored electronic, optical, and structural properties. This guide serves as a detailed exploration of its potential applications, complete with scientifically grounded, hypothetical protocols to catalyze innovation in your laboratory.

I. Unlocking Potential: The Multifaceted Reactivity of this compound

The promise of this compound as a materials science precursor is rooted in its distinct functional groups, each offering a pathway to unique material properties.

  • Amine and Carboxylic Acid Groups: This classic amino acid functionality is the gateway to forming robust amide bonds, making it an ideal monomer for the synthesis of high-performance polyamides and other polymers. These groups also serve as the coordination sites for the construction of metal-organic frameworks (MOFs).

  • Bromine Atom: The presence of a bromine atom is a key feature for post-synthetic modification. It can be readily substituted or used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functionalities or to create extended conjugated systems.[1]

  • Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the resulting material, potentially enhancing its solubility and impacting its performance in applications like organic electronics.[2]

This unique combination of functionalities allows for a modular approach to material design, where each part of the molecule can be strategically utilized to achieve desired outcomes.

II. Proposed Application: Synthesis of a Novel, Functionalized Polyamide

The creation of novel polymers with enhanced thermal stability and tailored mechanical properties is a constant endeavor in materials science.[2] The bifunctional nature of this compound makes it a prime candidate for the synthesis of a new class of polyamides.

Protocol: Synthesis of Poly(2-amino-5-bromo-3-methoxy-p-phenylene terephthalamide)

This protocol outlines a hypothetical synthesis of a novel polyamide, leveraging the amine and carboxylic acid functionalities of the title compound.

1. Activation of the Carboxylic Acid:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous N,N-dimethylformamide (DMF).
  • Cool the solution to 0°C in an ice bath.
  • Slowly add 1.1 equivalents of thionyl chloride or oxalyl chloride to convert the carboxylic acid to the more reactive acyl chloride.
  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).

2. Polycondensation Reaction:

  • In a separate, flame-dried flask, dissolve 1.0 equivalent of a suitable diamine co-monomer (e.g., terephthaloyl chloride for a rigid structure, or a more flexible aliphatic diamine for different mechanical properties) in anhydrous DMF.
  • Cool the diamine solution to 0°C.
  • Slowly add the freshly prepared acyl chloride solution from step 1 to the diamine solution with vigorous stirring.
  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

3. Polymer Isolation and Purification:

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.
  • Collect the polymer by filtration and wash it extensively with the non-solvent to remove any unreacted monomers and residual DMF.
  • Further purify the polymer by dissolving it in a suitable solvent (e.g., concentrated sulfuric acid, followed by careful precipitation in water) and then re-precipitating.
  • Dry the purified polymer under vacuum at an elevated temperature (e.g., 80-100°C) to remove all traces of solvent.

4. Characterization:

  • The structure of the resulting polyamide can be confirmed using spectroscopic techniques such as FT-IR (amide bond formation) and NMR (proton and carbon signals of the polymer backbone).
  • The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
  • The thermal properties (e.g., glass transition temperature and decomposition temperature) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Visualizing the Polymerization Pathway

polymerization_workflow cluster_activation Carboxylic Acid Activation cluster_polymerization Polycondensation cluster_purification Isolation & Purification start_material This compound acyl_chloride Acyl Chloride Intermediate start_material->acyl_chloride Thionyl Chloride in DMF polymer Polyamide acyl_chloride->polymer co_monomer Diamine Co-monomer co_monomer->polymer crude_polymer Crude Polymer polymer->crude_polymer Precipitation purified_polymer Purified Polyamide crude_polymer->purified_polymer Washing & Drying characterization Characterization (FT-IR, NMR, GPC, DSC, TGA) purified_polymer->characterization Analysis

Caption: Workflow for the synthesis of a novel polyamide.

III. Proposed Application: A Building Block for Chiral Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[3][4][5][6] The use of chiral amino acid-based linkers can lead to the formation of chiral MOFs, which are of great interest for enantioselective separations and asymmetric catalysis.[3]

Protocol: Solvothermal Synthesis of a Chiral MOF

This protocol describes a hypothetical solvothermal synthesis of a chiral MOF using this compound as the organic linker.

1. Preparation of the Reaction Mixture:

  • In a glass vial, combine this compound (1.0 equivalent) and a suitable metal salt (e.g., zinc nitrate, copper acetate; 0.5-1.0 equivalent) in a solvent system, typically a mixture of DMF and ethanol or water.
  • The choice of metal salt and solvent system is critical and may require optimization to obtain crystalline material.
  • Optionally, a modulator such as formic acid or acetic acid can be added to control the crystal growth and improve the quality of the resulting MOF crystals.

2. Solvothermal Reaction:

  • Seal the vial tightly and place it in a programmable oven.
  • Heat the reaction mixture to a specific temperature (typically between 80°C and 150°C) for a period of 24 to 72 hours. A slow heating and cooling ramp can often improve crystal quality.

3. Isolation and Activation of the MOF:

  • After the reaction is complete, cool the oven to room temperature.
  • Collect the crystalline product by decanting the mother liquor.
  • Wash the crystals with fresh DMF to remove any unreacted starting materials.
  • To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent with a low surface tension, such as chloroform or acetone, for several days, with frequent solvent exchange.
  • Finally, heat the solvent-exchanged crystals under vacuum to completely remove the solvent and activate the pores.

4. Characterization:

  • The crystallinity and phase purity of the MOF can be confirmed by powder X-ray diffraction (PXRD).
  • The structure of the MOF can be determined by single-crystal X-ray diffraction if suitable single crystals are obtained.
  • The porosity and surface area of the activated MOF can be measured by gas sorption analysis (e.g., nitrogen at 77 K).
  • The thermal stability can be assessed by TGA.

Visualizing the MOF Synthesis Logic

mof_synthesis cluster_inputs Reactants cluster_process Solvothermal Synthesis cluster_output Product & Activation linker This compound reaction Heating in a Sealed Vessel linker->reaction metal_salt Metal Salt (e.g., Zn(NO3)2) metal_salt->reaction solvent Solvent (e.g., DMF/Ethanol) solvent->reaction as_synthesized_mof As-Synthesized MOF Crystals reaction->as_synthesized_mof activated_mof Activated Porous MOF as_synthesized_mof->activated_mof Solvent Exchange & Vacuum Drying characterization Characterization (PXRD, SC-XRD, Gas Sorption, TGA) activated_mof->characterization Analysis

Caption: Logical flow of MOF synthesis and activation.

IV. Quantitative Data Summary

PropertyThis compound
Molecular Formula C8H8BrNO3[7]
CAS Number 864293-44-7[7][8]
Purity (Typical) >95%[7]
Appearance Gray solid[8]
Storage Temperature 4-8°C[7]

V. Future Directions and Post-Synthetic Modification

The true potential of materials derived from this compound lies in the strategic use of its bromine atom for post-synthetic modification. For instance, the bromine on the polymer backbone or within the MOF structure can be replaced with other functional groups via palladium-catalyzed cross-coupling reactions. This would allow for the fine-tuning of the material's properties, such as its hydrophobicity, electronic conductivity, or affinity for specific molecules.

VI. Conclusion

While the direct application of this compound in materials science is an emerging field, its versatile chemical structure presents a compelling case for its exploration as a key building block for novel polymers and metal-organic frameworks. The protocols and concepts outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising molecule. By leveraging its unique combination of functional groups, the scientific community can pave the way for the development of advanced materials with unprecedented properties and functionalities.

References

  • 2-Amino-5-bromo-3-methoxy-benzoic acid - AOBChem. Available at: [Link]

  • 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem. Available at: [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. Available at: [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem. Available at: [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. Available at: [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism Iván Patricio Burneo Saavedra - DDD UAB. Available at: [Link]

  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • metal-organic framework mof-5: Topics by Science.gov. Available at: [Link]

  • Design of Multivariate Biological Metal–Organic Frameworks: Toward Mimicking Active Sites of Enzymes - PMC - NIH. Available at: [Link]

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Application Note: A Strategic Guide to the Synthesis and Evaluation of Novel Kinase Inhibitors from 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a strategic workflow for the synthesis and evaluation of novel kinase inhibitors, utilizing 2-Amino-5-bromo-3-methoxybenzoic acid as a versatile starting material. We present a rationale-driven approach, explaining the causality behind experimental choices and providing detailed, field-proven protocols. The methodology covers the construction of a core heterocyclic scaffold, subsequent diversification via palladium-catalyzed cross-coupling, and a robust protocol for in vitro biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their kinase inhibitor discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are critical regulators of a majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are amenable to chemical modification and capable of binding to the highly conserved ATP pocket of kinases.[3]

Anthranilic acid and its derivatives represent one such class of privileged structures, serving as precursors for a multitude of biologically active compounds, including kinase inhibitors.[4][5][6] The specific starting material, This compound , offers a unique combination of functional handles that can be exploited for the rational design of inhibitor libraries.

  • Amino and Carboxylic Acid Groups: These ortho-positioned groups are primed for cyclization reactions to form rigid heterocyclic systems like quinazolinones, which are common cores in many approved kinase inhibitors.[7][8]

  • Bromo Group: The bromine atom at the 5-position is an ideal handle for introducing molecular diversity. It is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile installation of various aryl and heteroaryl moieties.[9][10] Furthermore, the halogen atom can engage in "halogen bonding," a specific non-covalent interaction with protein residues (like backbone carbonyls) that can significantly enhance binding affinity and selectivity.[11][12][13]

  • Methoxy Group: The methoxy group at the 3-position can influence the conformation of the molecule, improve metabolic stability, and form key hydrogen bonds or van der Waals interactions within the kinase active site.[14]

This guide will walk through a complete workflow, from initial synthesis to biological evaluation, demonstrating how to leverage these features to create novel kinase inhibitors.

G Figure 1: Generic Kinase Signaling Cascade Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ext_Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Dimerization & Autophosphorylation Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation Transcription Transcription Factors Kinase3->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Novel Inhibitor (Targeting Kinase 2) Inhibitor->Kinase2 Inhibition

Figure 1: A generic kinase signaling cascade targeted by a novel inhibitor.

Synthetic Strategy & Protocols

Our synthetic strategy is a two-stage process designed for efficiency and diversity. First, we construct a stable quinazolinone core. Second, we use this core in a Suzuki-Miyaura cross-coupling reaction to generate a library of final compounds.

G Figure 2: Overall Synthetic Workflow cluster_synthesis Synthesis Phase cluster_bio Biological Evaluation Phase Start Starting Material 2-Amino-5-bromo- 3-methoxybenzoic acid Step1 Protocol 1: Quinazolinone Core Synthesis Start->Step1 Intermediate Quinazolinone Intermediate Step1->Intermediate Step2 Protocol 2: Suzuki Coupling Diversification Intermediate->Step2 Final Final Compounds (Library) Step2->Final Purify Purification & Characterization (HPLC, MS, NMR) Final->Purify Screen Protocol 3: In Vitro Kinase Inhibition Assay Purify->Screen  Test  Compounds Data Data Analysis (IC50 Determination) Screen->Data SAR SAR Analysis Data->SAR

Figure 2: The overall workflow from synthesis to biological evaluation.
Protocol 2.1: Synthesis of the 6-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one Core

This protocol first involves the acylation of the amine with acetic anhydride, which then cyclizes to form a benzoxazinone intermediate. This intermediate is subsequently reacted with ammonia to yield the desired quinazolinone core. This two-step, one-pot approach is adapted from established methods for quinazolinone synthesis from anthranilic acids.[8]

Materials

ReagentSupplierCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compoundAOBChem864293-44-7246.0610.01.0
Acetic AnhydrideSigma-Aldrich108-24-7102.0930.03.0
Ammonium AcetateSigma-Aldrich631-61-877.0820.02.0
Glacial Acetic AcidFisher Sci.64-19-760.05~20 mL-
Water (Deionized)-7732-18-518.02--
EthanolFisher Sci.64-17-546.07--

Procedure

  • Step A: Benzoxazinone Formation. To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.46 g, 10.0 mmol) and acetic anhydride (2.84 mL, 30.0 mmol).

  • Heat the mixture to reflux (approx. 140°C) and stir for 2 hours. The solid should dissolve to form a clear solution.

    • Rationale: Acetic anhydride serves as both the acylating agent for the amine and the dehydrating agent to facilitate the initial ring closure to the benzoxazinone intermediate.[7]

  • Allow the reaction to cool to room temperature. A precipitate of the intermediate may form. Do not isolate.

  • Step B: Quinazolinone Formation. To the same flask, carefully add glacial acetic acid (20 mL) followed by ammonium acetate (1.54 g, 20.0 mmol).

    • Rationale: Ammonium acetate serves as the nitrogen source (via ammonia in equilibrium) to replace the ring oxygen of the benzoxazinone, forming the final quinazolinone heterocycle.[8]

  • Heat the mixture to reflux (approx. 120°C) and stir for 4 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 mixture of Ethyl Acetate:Hexanes until the starting intermediate spot has disappeared.

  • Work-up and Purification. Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the crude solid under vacuum.

  • Recrystallize the product from hot ethanol to yield the pure 6-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one as a white or off-white solid.

Expected Outcome

  • Yield: 65-75%

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the methyl group, methoxy group, and aromatic protons.

    • LC-MS: Calculate the expected mass [M+H]⁺ for C₁₀H₉BrN₂O₂ (Expected: 284.99/286.99 Da due to bromine isotopes).

Protocol 2.2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol uses the bromine atom on the quinazolinone core as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for forming C-C bonds and is fundamental in modern medicinal chemistry.[9][15]

Materials

ReagentSupplierCAS No.M.W. ( g/mol )Amount (mmol)Eq.
6-Bromo-8-methoxy-2-methylquinazolin-4(3H)-oneFrom 2.1-285.101.01.0
4-Fluorophenylboronic acid (Example)Sigma-Aldrich1765-93-1139.901.21.2
Tetrakis(triphenylphosphine)palladium(0)Strem14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)Sigma-Aldrich584-08-7138.212.02.0
1,4-DioxaneSigma-Aldrich123-91-188.118 mL-
Water (Deionized, Degassed)-7732-18-518.022 mL-

Procedure

  • Reaction Setup. To a 25 mL Schlenk flask, add the quinazolinone core (285 mg, 1.0 mmol), the desired arylboronic acid (e.g., 4-fluorophenylboronic acid, 168 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.[16]

  • Solvent Addition. Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Bubble argon through the solution for 15 minutes to ensure it is oxygen-free.

    • Rationale: A mixed solvent system is often optimal. Water is necessary for the base to function effectively, while dioxane solubilizes the organic components.[9]

  • Catalyst Addition. Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol).

    • Rationale: The palladium(0) species initiates the catalytic cycle by undergoing oxidative addition into the aryl-bromide bond.[15] The base is required for the subsequent transmetallation step.

  • Reaction. Heat the reaction mixture to 90°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product.

Expected Outcome

  • Yield: 50-85% (highly dependent on the boronic acid used)

  • Characterization:

    • ¹H NMR: Confirm the presence of signals from the newly introduced aryl group and the disappearance of the simple aromatic pattern of the starting material.

    • LC-MS: Calculate the expected mass [M+H]⁺ for C₁₆H₁₃FN₂O₂ (Example product, Expected: 299.10 Da).

Biological Evaluation Workflow

Once a library of compounds is synthesized and purified, the next critical step is to assess their biological activity. An in vitro kinase inhibition assay is the standard method for determining a compound's potency against a target kinase.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction. Low ATP levels correlate with high kinase activity, and vice-versa. The ADP-Glo™ Kinase Assay (Promega) is a common example of this platform.[17] The principle involves a luciferase/luciferin reaction that produces light in an ATP-dependent manner.[18]

Materials

Reagent/MaterialDetails
Target KinaseRecombinant, purified (e.g., MEK1, ERK2, etc.)
Kinase SubstrateSpecific peptide or protein substrate for the target kinase
ATP SolutionTypically used at the Kₘ concentration for the specific kinase
Kinase Assay Buffere.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
Test CompoundsDissolved in 100% DMSO to create stock solutions (e.g., 10 mM)
Positive Control InhibitorA known inhibitor for the target kinase (e.g., Staurosporine)
Luminescence-based ATP Detection Reagente.g., Kinase-Glo® or ADP-Glo™ Assay Kits (Promega)
White, Opaque 96-well or 384-well Assay PlatesFor luminescence measurements
Multichannel Pipettor & Plate ReaderCapable of reading luminescence

Procedure

  • Compound Plating. Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 100 µM.

  • Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "positive control" wells.

  • Kinase Reaction.

    • Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate.

    • Add this mix to each well of the assay plate.

    • Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the kinase.[18]

  • Initiate Reaction. Prepare a solution of ATP in kinase assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detect Remaining ATP.

    • Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent will stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition. Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.[17]

Data Analysis

  • Normalize the data. The "no inhibitor" (DMSO) wells represent 0% inhibition (high kinase activity, low luminescence), and the "positive control" wells represent 100% inhibition (no kinase activity, high luminescence).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Hypothetical Screening Data

Compound IDR-Group (at position 6)IC₅₀ vs. Target Kinase (nM)
CORE-001-Br>10,000
SUZ-F-0014-Fluorophenyl850
SUZ-PYR-0023-Pyridyl250
SUZ-IND-0035-Indolyl75
SUZ-OMe-0044-Methoxyphenyl1,200

Conclusion

This application note provides a robust and logical framework for the design, synthesis, and evaluation of novel kinase inhibitors starting from this compound. By strategically combining classic heterocyclic synthesis with modern cross-coupling chemistry, a diverse library of potent molecules can be rapidly generated.[9][19] The detailed protocols for both chemical synthesis and biological evaluation provide a clear and actionable path for researchers in the field of drug discovery. The principles and techniques described herein are foundational and can be adapted to various kinase targets and chemical scaffolds.

References

  • Medicinal chemistry of anthranilic acid derivatives: A mini review - Semantic Scholar. (n.d.).
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Brieflands. Retrieved January 7, 2026, from [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-957. [Link]

  • Ušćumlić, A. Z., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) -ones. Polycyclic Aromatic Compounds. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 7, 2026, from [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (n.d.). Retrieved January 7, 2026, from [Link]

  • Olaru, O. T., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(23), 8233. [Link]

  • Chandrashekhara Kumar B. (2024). Medicinal Chemistry of Anthranilic Acid. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 7, 2026, from [Link]

  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. (2024). Angewandte Chemie International Edition, 63(14). [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 7, 2026, from [Link]

  • The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. (n.d.). Request PDF. Retrieved January 7, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 7, 2026, from [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336–1348. [Link]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. (2007, June 30). Europe PMC. Retrieved January 7, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • 2-Amino-5-bromo-3-methylbenzoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 2-Amino-3-bromo-5-methylbenzoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 2-Amino-5-bromo-3-methoxy-benzoic acid. (n.d.). AOBChem. Retrieved January 7, 2026, from [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules, 25(22), 5257. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal, 408(3), 297–315. [Link]

  • Kinases Home. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. (2014). Nature Chemical Biology, 10(3), 229–238. [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid. (2014). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate common challenges and optimize your synthetic outcomes.

Overview of the Core Synthesis

The most established and efficient method for synthesizing this compound is through the direct electrophilic bromination of its precursor, 2-amino-3-methoxybenzoic acid. The directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups, both being ortho-, para-directing activators, and the deactivating, meta-directing effect of the carboxylic acid (-COOH) group, synergistically favor the substitution at the C-5 position, which is para to the strongly activating amino group.

A widely used reagent for this transformation is N-Bromosuccinimide (NBS), known for its selectivity and milder reaction conditions compared to elemental bromine.[1][2]

General Reaction Scheme

G cluster_main Synthesis Workflow start Starting Material: 2-Amino-3-methoxybenzoic acid reagents + N-Bromosuccinimide (NBS) + Dichloromethane (DCM) reaction Electrophilic Bromination (Room Temperature, 2h) workup Filtration & Washing reaction->workup product Final Product: This compound workup->product

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on a well-documented procedure for the selective bromination of 2-amino-3-methoxybenzoic acid.[1]

Materials:

  • 2-amino-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), reagent grade

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: To the solution, add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise while stirring.

  • Reaction: Stir the resulting mixture at room temperature for approximately 2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or HPLC).

  • Isolation: Upon completion, the solid product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid product thoroughly with dichloromethane (2 x 100 mL) to remove any unreacted NBS and the succinimide byproduct.

  • Drying: Dry the final product, this compound, under vacuum to obtain a solid. An expected yield is typically high, around 82%.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction has stalled, or the final yield is significantly lower than the expected ~82%. What are the likely causes and how can I fix this?

  • Answer: Low yields can stem from several factors. Let's break down the possibilities:

    • Purity of NBS: N-Bromosuccinimide can degrade over time, especially with exposure to light and moisture, leading to a lower concentration of the active brominating species.

      • Solution: Use freshly opened or purified NBS. You can test the activity of your NBS by titrating it with a standard sodium thiosulfate solution.

    • Incorrect Stoichiometry: An insufficient amount of NBS will result in an incomplete reaction.

      • Solution: Ensure precise molar equivalence (1.0 eq.) of NBS to the starting material. While a slight excess could drive the reaction, it may also increase the risk of side products.[3]

    • Inadequate Mixing: If the reaction mixture is not homogenous, localized concentration gradients can lead to an incomplete reaction.[4]

      • Solution: Ensure vigorous and consistent stirring throughout the reaction period.

    • Premature Workup: Stopping the reaction before it has reached completion is a common cause of low yield.

      • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the spot/peak of the starting material against the product to confirm completion before proceeding to filtration.

Issue 2: Formation of Multiple Products or Significant Impurities

  • Question: My final product analysis (e.g., NMR or LC-MS) shows the presence of significant impurities, possibly di-brominated species. How can I improve the selectivity?

  • Answer: The formation of isomers or over-brominated products is a classic challenge in electrophilic aromatic substitution.

    • Cause - Over-bromination: The product, this compound, still contains activating groups, making it susceptible to a second bromination, although this is generally less favorable.

      • Solution: Strictly control the stoichiometry, avoiding an excess of NBS. Consider adding the NBS in several small portions over the first 30 minutes of the reaction to maintain a low concentration of the brominating agent at any given time.

    • Cause - Isomer Formation: While the C-5 position is strongly favored, minor substitution at other positions can occur, particularly if the reaction temperature is not controlled.[5]

      • Solution: Maintain the reaction at room temperature as specified. Elevated temperatures can reduce the regioselectivity of the bromination.[3]

G cluster_troubleshooting Troubleshooting Logic for Impurities start Problem: Significant Impurities Detected check_stoichiometry Check Stoichiometry: Was NBS > 1.0 eq.? start->check_stoichiometry check_temp Check Temperature: Was reaction overheated? start->check_temp cause_overbromination Likely Cause: Di-bromination check_stoichiometry->cause_overbromination Yes cause_isomers Likely Cause: Poor Regioselectivity check_temp->cause_isomers Yes solution_stoichiometry Solution: Use precise 1.0 eq. NBS; Add portion-wise cause_overbromination->solution_stoichiometry solution_temp Solution: Maintain at Room Temp; Consider cooling if necessary cause_isomers->solution_temp

Caption: Logic diagram for troubleshooting impurity formation.

Issue 3: Difficulty with Product Purification

  • Question: After filtration, my product is still impure. The washing steps don't seem to be effective. What else can I do?

  • Answer: Purification challenges often involve removing starting materials or reaction byproducts with similar solubilities.

    • Problem - Succinimide Byproduct: The primary byproduct from NBS is succinimide. While the protocol's DCM wash is designed to remove it, insufficient washing can leave it as an impurity.

      • Solution: Increase the volume and/or number of DCM washes. Ensure the filter cake is properly broken up during washing to allow the solvent to penetrate.

    • Problem - Unreacted Starting Material: If the reaction was incomplete, the starting material (2-amino-3-methoxybenzoic acid) will be present.

      • Solution: Recrystallization is a highly effective method for purification. Solvents such as ethanol or methanol have been successfully used for recrystallizing similar substituted benzoic acids.[5][6] Experiment with different solvent systems (e.g., ethanol/water, methanol) to find the optimal conditions for dissolving your product at high temperature and having it selectively crystallize upon cooling, leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

  • Q1: Are there alternative brominating agents I can use?

    • A1: Yes. While NBS is common, other methods have been established for similar compounds. These include using aqueous hydrogen bromide (HBr) in a solvent like DMSO or elemental bromine in acetic acid.[2][7][8] However, these methods can be harsher and may offer lower regioselectivity compared to NBS in DCM for this specific substrate.[5]

  • Q2: How critical is the choice of solvent?

    • A2: The solvent choice is crucial. Dichloromethane (DCM) is effective because it readily dissolves the starting material and NBS, while the product is less soluble, allowing for its precipitation and easy isolation by filtration.[1] Using a solvent in which the product is highly soluble would necessitate a more complex workup involving extraction and solvent evaporation.

  • Q3: What are the key safety precautions for this synthesis?

    • A3: N-Bromosuccinimide (NBS) is an irritant and a lachrymator. It should always be handled in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Dichloromethane is a volatile solvent and should also be handled in a fume hood.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: Standard analytical techniques should be used.

      • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure, and Mass Spectrometry (MS) will confirm the molecular weight.

      • Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity. Melting point analysis can also serve as a good indicator of purity when compared to the literature value.

Comparative Data on Bromination Conditions
ParameterPrimary Method (NBS/DCM)Alternative Method (HBr/DMSO)
Brominating Agent N-Bromosuccinimide (NBS)[1]48% Aqueous Hydrogen Bromide (HBr)[7]
Solvent Dichloromethane (DCM)[1]Dimethyl sulfoxide (DMSO)[7]
Temperature Room Temperature[1]Room Temperature[7]
Reaction Time ~2 hours[1]Overnight[7]
Workup Direct filtration of product[1]Quench with base, then filtration[7]
Selectivity Generally high for C-5 positionRisk of side reactions, requires careful control

References

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2017). MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Amino-5-bromo-3-methoxybenzoic acid (CAS 864293-44-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key building block in high purity. Here, we synthesize our in-house expertise with established chemical principles to provide you with practical, actionable solutions.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a foundational understanding of the molecule's characteristics is paramount. These properties dictate its behavior in various purification techniques.

PropertyValue/InformationSource
Molecular Formula C₈H₈BrNO₃[1]
Appearance Gray solid (as synthesized)[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Synthesis Precursor 2-Amino-3-methoxybenzoic acid[1]
Common Synthetic Route Bromination with N-bromosuccinimide (NBS) in dichloromethane (DCM)[1]

The presence of a carboxylic acid, an amino group, and a methoxy group on the aromatic ring imparts a significant degree of polarity to the molecule. The amino and carboxylic acid moieties can participate in hydrogen bonding and acid-base chemistry, which are critical considerations for both recrystallization and chromatography.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Product is a persistent off-color (yellow, brown, or gray) after initial isolation.
  • Probable Cause 1: Residual Bromine or Oxidized Impurities. The bromination reaction can sometimes leave traces of elemental bromine or generate colored, oxidized side products.

    • Solution:

      • During the aqueous workup of your reaction, wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine.

      • For recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2] Be mindful that excessive use of charcoal can lead to product loss.

  • Probable Cause 2: Presence of Poly-brominated Species. Over-bromination is a common side reaction, leading to the formation of di- or even tri-brominated products, which can be colored.[2][3]

    • Solution:

      • Carefully control the stoichiometry of the brominating agent during synthesis.[2]

      • If poly-brominated impurities are present, column chromatography is often the most effective method for separation (see Section IV).

Issue 2: Low recovery or failure to crystallize during recrystallization.
  • Probable Cause 1: Incorrect Solvent Choice or Excessive Solvent. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Using too much solvent is a frequent cause of low yield.[5]

    • Solution:

      • Conduct small-scale solubility tests with a range of solvents to find the optimal one. Good starting points for a polar, acidic compound like this include ethanol, methanol, acetonitrile, or mixtures such as ethanol/water.[6]

      • If you suspect too much solvent was added, carefully evaporate a portion of the solvent and attempt to cool and crystallize again.[5]

  • Probable Cause 2: Supersaturated Solution. Sometimes, a solution can become supersaturated and require a nucleation point to initiate crystallization.[5]

    • Solution:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[7]

      • Seeding: Add a tiny crystal of the crude product to the cooled solution to act as a seed.[7]

  • Probable Cause 3: "Oiling Out". The compound separates from the solution as a liquid oil instead of solid crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[5]

    • Solution:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of additional solvent.

      • Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[5]

Issue 3: Poor separation during column chromatography.
  • Probable Cause 1: Inappropriate Solvent System (Mobile Phase). The polarity of the eluent is critical for good separation on a silica gel column.[8]

    • Solution:

      • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system before running the column. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).

      • Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate.[9]

      • For this compound, a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, is likely to be effective. For example, start with 20% ethyl acetate in hexanes and gradually increase to 50% or higher.

  • Probable Cause 2: Column Overloading or Poor Packing. Applying too much sample or having a poorly packed column can lead to broad bands and poor separation.

    • Solution:

      • As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude product.

      • Ensure the column is packed uniformly without any air bubbles or cracks.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Based on its synthesis from 2-amino-3-methoxybenzoic acid via bromination, the most probable impurities are:

  • Unreacted Starting Material: 2-Amino-3-methoxybenzoic acid.

  • Over-brominated Species: 2-Amino-3,5-dibromo-3-methoxybenzoic acid. The amino group is strongly activating, making polybromination a common side reaction.[3]

  • Succinimide: A byproduct from the use of N-bromosuccinimide (NBS) as the brominating agent.[10]

Q2: What is a good starting point for a recrystallization solvent?

A2: Given the polar nature of the molecule, polar protic solvents are a good starting point. We recommend trying ethanol, methanol, or an ethanol/water mixture.[6] Always perform a small-scale test first to determine the solubility characteristics.

Q3: My compound seems to be acid-sensitive during silica gel chromatography. What can I do?

A3: Silica gel is slightly acidic and can sometimes cause issues with acid-sensitive compounds. If you observe degradation on the column, you can "deactivate" the silica gel by preparing a slurry of the silica in a solvent system containing a small amount (1-3%) of triethylamine.[9] Flush the column with this solvent mixture before loading your sample.

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general starting point for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the solid when hot but the solid will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification

This protocol is a recommended starting point for purification by column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives an Rf value of ~0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 10-20% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar compounds, including your desired product.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

V. Visual Workflow and Logic Diagrams

Troubleshooting Recrystallization

G cluster_troubleshoot_no_crystals Troubleshooting: No Crystals cluster_troubleshoot_oil Troubleshooting: Oiling Out start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool to room temp, then ice bath dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out? no_crystals->oil_out cluster_troubleshoot_oil cluster_troubleshoot_oil oil_out->cluster_troubleshoot_oil Yes cluster_troubleshoot_no_crystals cluster_troubleshoot_no_crystals oil_out->cluster_troubleshoot_no_crystals No scratch Scratch flask scratch->cool seed Add seed crystal seed->cool evaporate Evaporate some solvent evaporate->cool reheat Reheat to dissolve oil add_solvent Add more solvent reheat->add_solvent slow_cool Cool very slowly add_solvent->slow_cool slow_cool->cool G start Crude This compound purity_check Assess Purity (TLC, ¹H NMR) start->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity (<95%) purity_check->low_purity No impurity_type Nature of Impurities? low_purity->impurity_type colored_impurities Colored/Baseline Impurities impurity_type->colored_impurities Mainly colored/ baseline spots close_rf_impurities Impurities with close Rf to product impurity_type->close_rf_impurities Multiple spots with similar Rf recrystallization Recrystallization (with optional charcoal treatment) colored_impurities->recrystallization column_chrom Column Chromatography close_rf_impurities->column_chrom recrystallization->high_purity column_chrom->high_purity

Caption: Decision tree for selecting a purification method.

VI. References

Sources

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely adopted synthetic strategy commences with 2-amino-3-methoxybenzoic acid. The key transformation is an electrophilic aromatic substitution, specifically a bromination reaction. Typically, N-bromosuccinimide (NBS) is employed as the brominating agent in a suitable solvent like dichloromethane (DCM).[1] This method is favored for its generally good yields and regioselectivity.

Q2: What are the critical parameters to control during the bromination step?

A2: Several factors are crucial for a successful bromination:

  • Stoichiometry: Precise control of the molar ratio of NBS to the starting material is essential. Using a 1:1 molar ratio is a common starting point.[1] An excess of NBS can lead to over-bromination, while an insufficient amount will result in incomplete conversion.

  • Temperature: The reaction is typically conducted at room temperature.[1] Excursions to higher temperatures may increase the rate of side reactions.

  • Solvent Purity: The use of dry and high-purity solvents is recommended to prevent unwanted side reactions.

Q3: What level of purity and yield can be realistically expected?

A3: With optimized conditions, yields for the synthesis of this compound can be in the range of 80-85%.[1] The purity of the crude product is often high, but recrystallization may be necessary to remove minor impurities.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the regiochemistry of the bromine substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Melting Point: The melting point of the purified product can be compared to literature values as a preliminary check of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield of this compound

Question: My bromination reaction of 2-amino-3-methoxybenzoic acid is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated reagents.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Ensure the reaction is stirred for the recommended duration (e.g., 2 hours at room temperature).[1] Verify the quality and reactivity of the NBS.
Suboptimal Stoichiometry An incorrect molar ratio of reactants is a common culprit. Too little NBS will result in unreacted starting material.Carefully calculate and weigh the reactants. Ensure a 1:1 molar ratio of 2-amino-3-methoxybenzoic acid to NBS as a starting point.[1]
Poor Quality Starting Material Impurities in the initial 2-amino-3-methoxybenzoic acid can interfere with the bromination reaction.Assess the purity of the starting material using an appropriate analytical method (e.g., NMR, HPLC). If necessary, purify the starting material before use.
Mechanical Losses During Workup Significant product loss can occur during filtration and washing steps.Ensure the solid product is collected efficiently by filtration. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_sm_purity Assess Starting Material Purity start->check_sm_purity optimize_workup Optimize Workup Procedure start->optimize_workup incomplete Incomplete Reaction check_completion->incomplete incorrect_ratio Incorrect Molar Ratio check_stoichiometry->incorrect_ratio impure_sm Impure Starting Material check_sm_purity->impure_sm mechanical_loss Mechanical Loss optimize_workup->mechanical_loss solution1 Increase reaction time or re-evaluate reagent quality. incomplete->solution1 solution2 Recalculate and accurately weigh reactants. incorrect_ratio->solution2 solution3 Purify starting material before reaction. impure_sm->solution3 solution4 Refine filtration and washing techniques. mechanical_loss->solution4

Caption: Troubleshooting logic for low yield.

Issue 2: Formation of Multiple Products (Isomeric Byproducts)

Question: My crude product analysis shows the presence of more than one brominated species. How can I improve the regioselectivity of the reaction?

Answer: The formation of isomeric byproducts arises from bromination at positions other than the desired C5 position. The directing effects of the amino and methoxy groups on the aromatic ring are key to controlling regioselectivity.

Understanding Directing Effects:

Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing activators. The carboxylic acid (-COOH) group is a meta-directing deactivator. In 2-amino-3-methoxybenzoic acid, the positions ortho and para to the strongly activating amino group are C3 and C5. The position para to the methoxy group is C5. Therefore, the C5 position is electronically favored for electrophilic substitution.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Harsh Reaction Conditions High temperatures or the use of a highly reactive brominating agent can reduce the regioselectivity of the reaction.Maintain the reaction at room temperature or consider cooling it slightly. NBS is generally a mild and selective brominating agent. Avoid stronger Lewis acid catalysts unless necessary and optimized.
Protonation of the Amino Group If the reaction medium becomes acidic, the amino group can be protonated to an ammonium group (-NH₃⁺), which is a meta-director. This could lead to bromination at undesired positions.The reaction is typically run under neutral conditions. Ensure the absence of strong acids.
Steric Hindrance While the C5 position is electronically favored, steric hindrance from the adjacent groups could play a minor role.This is less likely to be a major factor in this specific synthesis but is a consideration in substituted aromatic systems.

Regioselectivity Control Diagram

Regioselectivity cluster_directing_effects Directing Effects Reactant 2-Amino-3-methoxybenzoic Acid -NH₂ (ortho, para-director) -OCH₃ (ortho, para-director) -COOH (meta-director) NH2 Amino Group (-NH₂) Strongly Activating OCH3 Methoxy Group (-OCH₃) Activating Desired C5-Bromination (Desired Product) Undesired Other Isomers (Byproducts) NH2->Desired para-directing NH2->Undesired ortho-directing (to C3, hindered) OCH3->Desired para-directing

Caption: Directing effects influencing regioselectivity.

Issue 3: Presence of Unreacted Starting Material in the Final Product

Question: After purification, I still detect a significant amount of 2-amino-3-methoxybenzoic acid in my product. What could be the reason?

Answer: The presence of unreacted starting material is a clear indication of an incomplete reaction.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time The reaction was stopped prematurely before all the starting material could be consumed.As mentioned previously, monitor the reaction by TLC or HPLC until the starting material spot/peak is no longer visible or has reached a minimum.
Deactivated NBS N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light.Use fresh, high-quality NBS. Store it in a cool, dark, and dry place.
Inadequate Mixing If the reaction mixture is not stirred effectively, localized concentrations of reactants can lead to incomplete conversion.Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Purification Issues The purification method may not be effective at separating the product from the starting material.Optimize the recrystallization solvent system. A solvent system should be chosen where the product has lower solubility than the starting material at cooler temperatures, allowing for selective crystallization.
Issue 4: Potential for Decarboxylation

Question: Is there a risk of losing the carboxylic acid group during the synthesis or workup?

Answer: While generally stable under the described synthetic conditions, decarboxylation (loss of CO₂) of benzoic acid derivatives can occur under harsh acidic or basic conditions, or at elevated temperatures.[2][3][4]

Preventative Measures:

  • Avoid High Temperatures: Do not heat the reaction mixture unnecessarily, especially during workup and purification steps like solvent removal.

  • Neutral to Mildly Acidic/Basic Conditions: During aqueous workup, avoid prolonged exposure to strong acids or bases.

  • Careful Drying: When drying the final product, use vacuum at a moderate temperature to avoid thermal decomposition.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

  • To the solution, add N-bromosuccinimide (NBS) (1.0 eq.).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, collect the solid product by filtration.

  • Wash the collected solid with two portions of dichloromethane.

  • Dry the final product, this compound, under vacuum.

References

  • Los, J. M., Rekker, R. F., & Tonsbeek, C. H. T. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Retrieved from [Link]

  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Utilizing 2-Amino-5-bromo-3-methoxybenzoic Acid in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the use of this versatile reagent in various chemical transformations. Our aim is to provide practical, experience-driven advice to help you navigate your synthetic challenges successfully.

I. Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of handling and storing this compound to ensure its integrity and optimal performance in your reactions.

Q1: How should I properly store this compound?

A1: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] If the compound is in a solvent, it should be stored at lower temperatures; for instance, it is stable for up to one month at -20°C and up to six months at -80°C.[1]

Q2: What are the general safety precautions I should take when handling this compound?

A2: Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[4][5][6][7] It is important to handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5][6] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4][5][6][7]

Q3: What solvents are suitable for dissolving this compound?

A3: This compound is generally soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons. It is insoluble in water.[8] The choice of solvent will ultimately depend on the specific requirements of your reaction.

Q4: What are the known incompatibilities of this compound?

A4: this compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases, as these can trigger reactions that may compromise the compound's integrity.[1][9]

II. Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond is a common reaction involving this compound. However, the unique electronic and steric properties of this molecule can sometimes lead to challenges. The electron-donating amino group can influence the reactivity of the carboxylic acid, while the methoxy group can introduce steric hindrance.

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid.Solution: Switch to a more robust coupling agent. For sterically hindered acids, HATU, HBTU, or T3P are often more effective than standard carbodiimides like EDC.[10]
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.Solution: Gradually increase the reaction temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Recovery of Starting Material Insufficient Activation: The carboxylic acid may not be fully activated before the addition of the amine.Solution: Allow for a pre-activation step. Incubate the carboxylic acid with the coupling agent and a base (like DIEA) for a short period before introducing the amine.
Poor Nucleophilicity of the Amine: The amine partner may not be sufficiently reactive.Solution: If possible, use a more nucleophilic amine. Alternatively, ensure the reaction is run under anhydrous conditions, as water can quench the activated acid.
Formation of Side Products Epimerization: If the amine is chiral, harsh reaction conditions can lead to loss of stereochemical integrity.Solution: Use a coupling reagent known to suppress epimerization, such as COMU or PyBOP, and maintain a neutral pH.
Urea Byproduct Formation (with carbodiimides): Reagents like DCC can form insoluble urea byproducts that are difficult to remove.Solution: If using DCC, the dicyclohexylurea (DCU) byproduct can often be removed by filtration or recrystallization from acetonitrile.[10] Consider using a water-soluble carbodiimide like EDC to simplify purification.

Troubleshooting Workflow for Amide Coupling

AmideCouplingTroubleshooting start Low Amide Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents coupling_agent Is the coupling agent appropriate for a hindered acid? check_reagents->coupling_agent change_agent Switch to HATU, HBTU, or T3P coupling_agent->change_agent No conditions Are reaction conditions optimal? coupling_agent->conditions Yes change_agent->conditions optimize_conditions Increase temperature, extend reaction time conditions->optimize_conditions No amine_reactivity Is the amine sufficiently nucleophilic? conditions->amine_reactivity Yes optimize_conditions->amine_reactivity amine_solution Use a more reactive amine or ensure anhydrous conditions amine_reactivity->amine_solution No success Reaction Successful amine_reactivity->success Yes amine_solution->success failure Consult further literature amine_solution->failure

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

Experimental Protocol: Amide Coupling with HATU

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

III. Troubleshooting Guide: Esterification

Esterification of this compound can be challenging due to the sterically hindered nature of the carboxylic acid. Standard Fischer esterification conditions may result in low yields or require prolonged reaction times.

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Incomplete Reaction Steric Hindrance: The bulky methoxy group adjacent to the carboxylic acid can impede the approach of the alcohol.Solution: Use a less sterically hindered alcohol if possible. For more hindered alcohols, consider using a more forceful esterification method, such as the Yamaguchi or Steglich esterification.
Insufficient Catalyst: The amount of acid catalyst may not be adequate to drive the equilibrium towards the product.Solution: Increase the loading of the acid catalyst (e.g., H₂SO₄, p-TsOH). Ensure that water is effectively removed from the reaction, for example, by using a Dean-Stark apparatus.
Low Yield Side Reactions: The amino group can potentially react under certain conditions, leading to unwanted byproducts.Solution: Protect the amino group prior to esterification, for instance, by acylation. The protecting group can be removed after the esterification is complete.
Difficult Purification Removal of Excess Alcohol: If a large excess of a high-boiling alcohol is used, its removal can be problematic.Solution: Use a minimal excess of the alcohol. After the reaction, excess alcohol can often be removed by azeotropic distillation with a suitable solvent or by aqueous work-up if the alcohol is water-soluble.

Troubleshooting Workflow for Esterification

EsterificationTroubleshooting start Incomplete Esterification check_conditions Are reaction conditions appropriate? (Temp, Catalyst, Water Removal) start->check_conditions steric_hindrance Is steric hindrance a major factor? check_conditions->steric_hindrance Yes optimize_fischer Increase catalyst loading, use Dean-Stark check_conditions->optimize_fischer No change_method Consider Yamaguchi or Steglich esterification steric_hindrance->change_method Yes side_reactions Are side reactions occurring? steric_hindrance->side_reactions No success Reaction Successful change_method->success optimize_fischer->side_reactions protect_amine Protect the amino group before esterification side_reactions->protect_amine Yes side_reactions->success No protect_amine->success failure Consult further literature protect_amine->failure

Caption: A decision tree for troubleshooting incomplete esterification reactions.

Experimental Protocol: Fischer Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), the desired alcohol (as solvent or in a suitable co-solvent like toluene), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-TsOH).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or distillation.

IV. References

  • ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]

  • AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8BrNO3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of 2-Amino-5-bromo-3-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates such as 2-Amino-5-bromo-3-methoxybenzoic acid and its analogs. These molecules, rich in functional groups, present unique hurdles in one of modern chemistry's most powerful C-C bond-forming reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a this compound analog is resulting in very low or no yield. What are the primary causes?

A1: Failed or low-yielding couplings with this class of substrate are common and typically stem from a combination of electronic, steric, and functional group interference effects. The primary bottlenecks are often the oxidative addition step and catalyst inhibition.

  • Slow Oxidative Addition: The aryl bromide in your substrate is electron-rich. The presence of two powerful electron-donating groups (EDGs)—the amino (-NH₂) and methoxy (-OCH₃) groups—increases the electron density at the carbon-bromine bond. This makes the bond stronger and less susceptible to cleavage by the Pd(0) catalyst, thereby slowing down what is often the rate-determining step of the catalytic cycle.[1][2]

  • Catalyst Inhibition: Both the amino group and the carboxylic acid can act as poisons to the palladium catalyst.[3]

    • Amino Group Coordination: The lone pair on the nitrogen of the amino group can coordinate to the palladium center, occupying sites that are necessary for the catalytic cycle to proceed.[3]

    • Carboxylate Interference: Under the required basic conditions, the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). This anion can chelate with the palladium catalyst, leading to deactivation. Furthermore, the resulting salt may have poor solubility in common organic solvents, effectively removing your substrate from the reaction phase.[3]

Q2: I'm observing several side products in my reaction mixture. How can I identify and minimize them?

A2: The most common side products in these reactions are products of protodeboronation, homocoupling, and dehalogenation. Understanding their origin is key to suppression.

  • Protodeboronation (Ar-H): This occurs when the boronic acid or ester reacts with a proton source to replace the boron moiety with a hydrogen atom, consuming your nucleophile without forming the desired product.[3][4]

    • Cause: Often promoted by excess water in the reaction or by the use of strong bases, particularly hydroxides.[1][4]

    • Troubleshooting:

      • Use Anhydrous Solvents: While a small amount of water can be beneficial, ensure your primary solvent is dry.

      • Optimize the Base: Screen weaker bases or consider using potassium phosphate (K₃PO₄), which is effective but less harsh.

      • Use Stable Boron Reagents: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate ester, which release the boronic acid slowly under the reaction conditions.[4][5]

  • Homocoupling (Ar-Ar or Ar'-Ar'): This involves the coupling of two molecules of your aryl bromide or, more commonly, two molecules of your boronic acid.[3]

    • Cause: Boronic acid homocoupling is frequently exacerbated by the presence of molecular oxygen, which can interfere with the palladium catalyst's oxidation state.[6][7][8]

    • Troubleshooting:

      • Thoroughly Degas: Ensure your solvent and reaction vessel are rigorously degassed. The freeze-pump-thaw method (for appropriate solvents) or sparging with an inert gas like argon or nitrogen for an extended period (30-60 min) is critical.[9]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

  • Dehalogenation (Ar-H from Aryl Halide): In this side reaction, the bromo group on your starting material is replaced by a hydrogen atom.

    • Cause: This can be triggered by certain catalyst systems, impurities, or side reactions involving the solvent or base.[3][8][10]

    • Troubleshooting:

      • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity.

      • Catalyst Choice: Some palladium-ligand combinations are more prone to this pathway. If dehalogenation is significant, a change in ligand may be required.

Q3: The standard Pd(PPh₃)₄ catalyst isn't working. What catalyst and ligand system should I use for this challenging substrate?

A3: For electron-rich and sterically hindered substrates like this compound analogs, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective.[1] You need a more robust catalytic system designed to overcome the high activation barrier of oxidative addition.

The solution is typically to use a palladium(II) or palladium(0) precursor in combination with a specialized, bulky, and electron-rich phosphine ligand. These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species that can readily engage the electron-rich aryl bromide.

Recommended Catalyst Systems
Catalyst SystemLigand TypeKey AdvantagesRecommended Precursor
Buchwald Ligands Bulky Biaryl MonophosphinesExcellent for accelerating oxidative addition and preventing catalyst inhibition. High reactivity and stability.[11][12]Pd(OAc)₂ or Pd₂(dba)₃
CataCXium® A Palladacycle Di-adamantylalkylphosphineHighly effective for unprotected ortho-bromoanilines, showing broad functional group tolerance.[10][13]Pre-formed catalyst
N-Heterocyclic Carbenes (NHCs) Carbene LigandsStrong σ-donors that form very stable and highly active palladium complexes.[14]PEPPSI™-type catalysts

Causality: Bulky, electron-rich ligands like SPhos (a Buchwald ligand) increase the electron density on the palladium center, which promotes the oxidative addition step. Their steric bulk also favors the reductive elimination step that forms the final product and can prevent the binding of inhibitory species like the substrate's amino group.[15][16]

Q4: How do I select the optimal base and solvent for my reaction?

A4: The base and solvent are not passive components; they are critical variables that dictate reaction success, especially with functionalized substrates.

Base Selection

The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.[14][17][18] For substrates with acidic protons, like your benzoic acid, the choice is even more critical.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent, strong, all-purpose base for difficult couplings.[1][3]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in stubborn cases, though it is more expensive.[1]

  • Rationale: A sufficiently strong base is needed to deprotonate the boronic acid to form the active boronate. However, overly strong bases like hydroxides can accelerate protodeboronation.[1] You must also add enough base (typically 2-3 equivalents) to neutralize the carboxylic acid on your substrate and still have enough to participate in the catalytic cycle.

Solvent Selection

The primary challenge is the poor solubility of the carboxylate salt formed in situ.[3]

  • Recommended Solvents:

    • 1,4-Dioxane / Water: A classic combination. The water helps to solubilize the base and the boronate species. A ratio of 4:1 to 10:1 (organic:water) is a good starting point.

    • Toluene / Water: Similar to dioxane, useful for higher temperature reactions.

    • DMF or Acetonitrile / Water: Can be effective but require careful degassing.

  • Rationale: A polar aprotic solvent is needed to dissolve the organic components, while a small amount of water is often essential for the transmetalation step to proceed efficiently. You may need to screen different solvent ratios to find the optimal balance for substrate solubility and reaction rate.

Visual Troubleshooting Guide

This workflow provides a logical path to diagnose and solve common issues.

Suzuki_Troubleshooting Start Low or No Yield Observed CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Correct? Start->CheckConditions SideProducts Are Side Products Present? Start->SideProducts UseBuchwald Switch to Buchwald Ligand (e.g., SPhos) + Pd(OAc)₂ CheckCatalyst->UseBuchwald If using Pd(PPh₃)₄ UsePalladacycle Try CataCXium® A Palladacycle CheckCatalyst->UsePalladacycle For unprotected anilines Degas Degas Solvents Thoroughly (Ar sparge, 30+ min) CheckConditions->Degas Check O₂ exclusion Base Screen Bases: K₃PO₄ or Cs₂CO₃ (3 eq.) CheckConditions->Base Check base strength/amount Solvent Adjust Solvent/Water Ratio (e.g., 10:1 Dioxane/H₂O) CheckConditions->Solvent Check solubility Protodeboronation Protodeboronation (Ar'-H observed) SideProducts->Protodeboronation Homocoupling Homocoupling (Ar'-Ar' observed) SideProducts->Homocoupling Dehalogenation Dehalogenation (Ar-H from starting material) SideProducts->Dehalogenation FixProto Use Pinacol Boronic Ester or Anhydrous Conditions Protodeboronation->FixProto FixHomo Improve Degassing Protocol Homocoupling->FixHomo FixDehalo Check Reagent Purity or Change Ligand Dehalogenation->FixDehalo

Caption: Logical workflow for troubleshooting Suzuki coupling reactions.

Optimized Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound analogs. Optimization may be necessary for specific substrates.

Materials:

  • This compound analog (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (Spherical-phos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or high-purity Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Place the magnetic stir bar in the Schlenk flask and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Addition (Solids): Under a positive flow of inert gas, add the this compound analog (1.0 eq), the arylboronic acid/ester (1.2-1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer carefully with 1M HCl to pH ~5-6 to protonate the carboxylic acid, which will move the product into the organic layer.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Suzuki Catalytic Cycle: Highlighting Key Failure Points

The diagram below illustrates the catalytic cycle and pinpoints where issues typically arise with this compound analogs.

Suzuki_Cycle cluster_failure Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) Transmetal Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) Pd0->Transmetal Oxidative Addition Inhibition Catalyst Inhibition -NH₂ or -COO⁻ coordination Pd0->Inhibition Poisoning SlowStep Slow Step! (High Activation Energy) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) OxAdd->Pd0 Reductive Elimination Product Ar-Ar' (Product) OxAdd->Product Transmetal->OxAdd Transmetalation ArX Ar-Br (Your Substrate) ArX->Pd0 Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronic Boronate->Transmetal

Caption: Suzuki catalytic cycle with failure points for aminobenzoic acids.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid. BenchChem.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Sharma, S., & Sharma, U. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions. WWJMRD.
  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
  • Tang, W. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. (n.d.). improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions. BenchChem.
  • Preshlock, S., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of 2-Amino-5-bromo-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve both the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the electrophilic aromatic substitution of 2-Amino-3-methoxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane (DCM).[1] This approach offers good regioselectivity due to the directing effects of the amino and methoxy groups.

Q2: What are the primary side reactions to be aware of during the bromination of 2-Amino-3-methoxybenzoic acid?

A2: The two main side reactions of concern are:

  • Over-bromination: The starting material is highly activated, which can lead to the formation of di- and tri-brominated byproducts.[2]

  • Decarboxylation: Under harsh acidic conditions or elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[2][3]

Q3: What are the recommended methods for purifying the crude product?

A3: The most common purification techniques are:

  • Recrystallization: This is often the first method of choice. Suitable solvents include ethanol, methanol, or a mixture of solvents like dichloromethane and hexane.[4]

  • Column Chromatography: For separating mixtures of closely related isomers or removing stubborn impurities, silica gel column chromatography can be employed.[5]

Q4: How can I effectively remove unreacted NBS and its byproduct, succinimide, during the workup?

A4: A standard workup procedure involves washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS.[6] Subsequently, washing with a saturated sodium bicarbonate (NaHCO₃) solution will help remove the succinimide byproduct by converting it to its more water-soluble salt.[7][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of this compound

Question: My reaction is consistently resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A slight increase in temperature might also be beneficial, but be cautious of promoting side reactions.

  • Purity of Starting Materials:

    • Cause: Impurities in the 2-Amino-3-methoxybenzoic acid or the brominating agent can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the 2-Amino-3-methoxybenzoic acid by recrystallization before use. Use a fresh, high-purity batch of NBS.

  • Incorrect Stoichiometry:

    • Cause: An improper molar ratio of reactants can lead to an incomplete reaction or the formation of byproducts.

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. A slight excess (1.05-1.1 equivalents) of NBS is often used to ensure complete consumption of the starting material.

  • Sub-optimal Reaction Conditions:

    • Cause: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Dichloromethane (DCM) is a common solvent for this reaction. Ensure it is anhydrous. The reaction is typically run at room temperature.[1] If you are using an alternative method like the HBr/H₂O₂ system, precise temperature control is crucial to avoid side product formation.

Issue 2: Poor Purity and Presence of Multiple Spots on TLC

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities. How can I identify and minimize them?

Answer: The presence of multiple spots suggests the formation of isomers or over-brominated products.

  • Understanding Regioselectivity: The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing groups. In 2-Amino-3-methoxybenzoic acid, the positions ortho and para to the strongly activating amino group are positions 3, 5, and 1 (occupied by the carboxyl group). The methoxy group directs to positions 2 (occupied by the amino group) and 4. The bromine will preferentially add to the most activated and sterically accessible position, which is position 5. However, other isomers can form.

  • Minimizing Isomer Formation:

    • Kinetic vs. Thermodynamic Control: The ratio of isomers can sometimes be influenced by reaction temperature and time.[10][11][12][13] Running the reaction at a lower temperature may favor the formation of the kinetic product, which is often the desired isomer due to lower activation energy.

    • Choice of Brominating Agent: The selectivity of the bromination can be influenced by the nature of the brominating agent.[14] NBS is generally a selective brominating agent for activated aromatic systems.[15]

  • Preventing Over-bromination:

    • Control Stoichiometry: Use a controlled amount of the brominating agent (NBS), typically around 1.05 equivalents.

    • Protecting Group Strategy: For highly activated substrates, protecting the amino group as an acetamide can moderate its activating effect and improve the regioselectivity of the bromination.[2] The protecting group can be removed by hydrolysis after the bromination step.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the product by recrystallization. It either oils out or the purity does not improve significantly.

Answer: Purification challenges can often be overcome by optimizing the recrystallization process or opting for an alternative method.

  • Optimizing Recrystallization:

    • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents such as ethanol, methanol, or solvent mixtures like ethyl acetate/hexane.[16]

    • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To prevent this, use a larger volume of solvent, cool the solution slowly, and try scratching the inside of the flask with a glass rod to induce crystallization.

    • Removing Colored Impurities: If your product is colored, you can treat the hot solution with a small amount of activated charcoal before filtration to adsorb the colored impurities.[8]

  • Column Chromatography:

    • When to Use: If recrystallization fails to provide the desired purity, especially when dealing with isomeric impurities, column chromatography is the recommended method.

    • Stationary and Mobile Phase: Silica gel is a suitable stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased (gradient elution) to separate the components.

Issue 4: Product Decarboxylation

Question: I suspect my product is decarboxylating, leading to a lower yield and the formation of an unexpected byproduct. How can I prevent this?

Answer: Decarboxylation of aminobenzoic acids is typically promoted by heat and acidic conditions.[2][3][17][18][19]

  • Mechanism Insight: The presence of electron-donating groups (like -NH₂ and -OCH₃) can increase the electron density in the aromatic ring, facilitating the protonation of the carbon atom bearing the carboxyl group, which is a key step in the decarboxylation mechanism.[2]

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating during the reaction and workup.

    • pH Management: Neutralize any acidic solutions promptly during the workup. Avoid prolonged exposure to strong acids.

    • Mild Reaction Conditions: Whenever possible, choose reaction conditions that are close to neutral pH and moderate temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

This protocol outlines the synthesis via electrophilic bromination with N-bromosuccinimide.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ReagentMolar Mass ( g/mol )Molar Equivalents
2-Amino-3-methoxybenzoic acid167.161.0
N-Bromosuccinimide (NBS)177.981.05

Table 1: Stoichiometry for the Synthesis of this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of the crude product.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-Amino-3-methoxybenzoic acid in DCM add_nbs Add NBS (1.05 eq) at 0 °C start->add_nbs react Stir at room temperature (2-4h) add_nbs->react tlc Monitor by TLC react->tlc wash_thiosulfate Wash with Na₂S₂O₃ (aq) tlc->wash_thiosulfate wash_bicarbonate Wash with NaHCO₃ (aq) wash_thiosulfate->wash_bicarbonate wash_brine Wash with Brine wash_bicarbonate->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallization or Column Chromatography crude->recrystallize pure Pure 2-Amino-5-bromo- 3-methoxybenzoic acid recrystallize->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield start Low Yield? incomplete Incomplete Reaction? start->incomplete Check TLC purity Starting Material Purity? start->purity Verify Purity stoichiometry Incorrect Stoichiometry? start->stoichiometry Check Calculations conditions Sub-optimal Conditions? start->conditions Review Protocol solution_incomplete Monitor by TLC Extend reaction time incomplete->solution_incomplete solution_purity Purify starting material Use fresh reagents purity->solution_purity solution_stoichiometry Verify calculations Use slight excess of NBS stoichiometry->solution_stoichiometry solution_conditions Use anhydrous solvent Ensure proper temperature control conditions->solution_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

  • Tonsbeek, C. H. T. (1966). Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Drukkerij G. van Soest.
  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1953-1960.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved from [Link]

  • Sciencemadness.org. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2012). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • ResearchGate. (2012). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

  • Allen, A. D. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis. Retrieved from [Link]

  • Feng, J., & Liu, B. (2014).
  • Sorrell, T. N. (2005). Organic Chemistry. University Science Books.
  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Westin, J. (n.d.). Decarboxylation of Carboxylic Acids - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various... Retrieved from [Link]

  • ResearchGate. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • TopSCHOLAR. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

Sources

Technical Support Center: Bromination of 2-Amino-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-amino-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic strategies. The inherent electronic properties of the starting material present unique challenges, primarily concerning regioselectivity and the potential for multiple side reactions. This document provides in-depth, experience-driven advice to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and offering practical solutions.

Question 1: My reaction yields a mixture of products, resulting in a low yield of the desired monobrominated compound. What are the likely side reactions, and how can I suppress them?

Answer:

The presence of multiple products in the bromination of 2-amino-3-methoxybenzoic acid is a common challenge. The primary reasons for this are the formation of regioisomers and polybrominated species.

  • Regioisomer Formation: The 2-amino and 3-methoxy groups are both activating and ortho-, para-directing. This electronic influence makes the C4, C5, and C6 positions of the benzene ring susceptible to electrophilic attack. The interplay between the directing effects of these two groups can lead to a mixture of brominated isomers. The amino group is a more potent activating group than the methoxy group, which would typically favor substitution at the para-position (C5) and ortho-position (C4). However, the steric hindrance from the adjacent methoxy group at C3 may disfavor substitution at C4.

  • Polybromination: The high activation of the aromatic ring by both the amino and methoxy groups makes it susceptible to over-bromination, leading to the formation of di- and even tri-brominated products.[1][2] This is particularly prevalent when using highly reactive brominating agents like bromine water.[1]

Solutions to Improve Selectivity:

  • Choice of Brominating Agent: Utilizing a milder brominating agent can significantly enhance selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it provides a low concentration of bromine in the reaction mixture, thereby reducing the likelihood of polybromination.[3][4] Using reagents like ammonium bromide with an oxidant such as hydrogen peroxide can also offer a more controlled in-situ generation of the electrophilic bromine species.[5][6]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Non-polar solvents may temper the reactivity of the electrophile. Acetic acid is a commonly used solvent that can moderate the reaction and improve selectivity.[7]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can help to control the reaction rate and minimize the formation of undesired side products.[3]

  • Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.05 equivalents) of the brominating agent can help to drive the reaction to completion without promoting significant polybromination.[3]

Question 2: I'm observing a dark coloration of my reaction mixture and the formation of insoluble materials. What is the cause, and how can it be prevented?

Answer:

The darkening of the reaction mixture is often indicative of the oxidation of the aniline derivative. The amino group is susceptible to oxidation by bromine and other oxidizing species that may be present, leading to the formation of colored, polymeric byproducts.[8] This not only reduces the yield of the desired product but also complicates the purification process.

Preventative Measures:

  • Protecting the Amino Group: The most effective way to prevent oxidation and control the activating effect of the amino group is through protection, typically by acetylation.[9][10] Reacting the 2-amino-3-methoxybenzoic acid with acetic anhydride will form the corresponding acetanilide. The acetyl group moderates the activating effect of the nitrogen lone pair by delocalizing it through resonance with the carbonyl group.[9][11] This deactivation of the ring reduces the propensity for both polybromination and oxidation.[2] The protecting group can be readily removed by hydrolysis after the bromination step.[10]

  • Milder Reaction Conditions: As mentioned previously, employing milder brominating agents and lower reaction temperatures can also help to minimize oxidative side reactions.

Question 3: My reaction appears to stall, with a significant amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

Answer:

An incomplete reaction can be due to several factors:

  • Inactive Brominating Agent: N-Bromosuccinimide can degrade over time, especially with exposure to light and moisture. It is advisable to use freshly recrystallized NBS for optimal reactivity.[12]

  • Insufficient Activation: While the substrate is activated, certain reaction conditions may not be sufficient to achieve full conversion.

Strategies to Enhance Conversion:

  • Reaction Time and Temperature: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3] If the reaction is sluggish at room temperature, gentle heating may be necessary, but this should be done with caution to avoid promoting side reactions.

  • Catalysis: In some cases, a catalytic amount of a Lewis acid or a protic acid can be used to activate the brominating agent, but this must be approached carefully with anilines, as strong Lewis acids can complex with the amino group and deactivate the ring.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most likely position of monobromination on 2-amino-3-methoxybenzoic acid?

A1: The directing effects of the substituents would predict the major monobrominated isomer to be 5-bromo-2-amino-3-methoxybenzoic acid. The amino group is a stronger activating group than the methoxy group, and it directs ortho and para. The para position (C5) is sterically accessible. The ortho position (C4) is also electronically favored, but may experience some steric hindrance from the adjacent methoxy group.

Q2: Is decarboxylation a significant side reaction to consider?

A2: Decarboxylation of benzoic acids typically requires harsh conditions, such as high temperatures.[14] Under the relatively mild conditions used for bromination, decarboxylation is generally not a major concern. However, some radical-mediated decarboxylation reactions have been reported, so it's a possibility under specific conditions, though unlikely in a standard electrophilic bromination.[15][16]

Q3: How can I confirm the regiochemistry of my brominated product?

A3: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR will show characteristic shifts and coupling patterns for the aromatic protons. The number of signals and their splitting patterns will allow for the unambiguous determination of the bromine's position. For example, in the case of the 5-bromo isomer, you would expect to see two doublets in the aromatic region corresponding to the protons at C4 and C6.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 2-amino-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Bromination with Amino Group Protection
  • Protection (Acetylation): To a solution of 2-amino-3-methoxybenzoic acid (1 equivalent) in acetic acid, add acetic anhydride (1.1 equivalents). Heat the mixture gently if necessary to initiate the reaction. Monitor by TLC until the starting material is consumed.

  • Bromination: Cool the solution containing the N-acetylated product to 0 °C. Slowly add the brominating agent (e.g., NBS, 1.05 equivalents).

  • Reaction and Work-up: Follow steps 4-6 from Protocol 1.

  • Deprotection (Hydrolysis): Reflux the crude brominated N-acetyl product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the acetyl group is removed (monitor by TLC).

  • Isolation: Neutralize the solution to precipitate the final brominated amino acid product. Filter, wash with water, and dry.

Data Presentation

Brominating AgentSolventTemperature (°C)Key Side ProductsReference
Br₂/H₂OWaterRoom Temp.Polybrominated species, Oxidation products[1]
NBSDMF/Acetic Acid0 - Room Temp.Lower levels of polybromination[3]
NH₄Br/H₂O₂Acetic AcidRoom Temp.Generally good selectivity for monobromination[5][6]

Visualizations

Reaction Pathway and Side Reactions

Bromination_Side_Reactions start 2-Amino-3-methoxybenzoic Acid main_product 5-Bromo-2-amino-3-methoxybenzoic Acid (Major Product) start->main_product + Br+ isomer Other Bromo-isomers (e.g., 4-bromo) start->isomer + Br+ (minor pathways) dibromo Di-bromo Products start->dibromo + 2Br+ oxidation Oxidation Byproducts start->oxidation [O]

Caption: Potential reaction pathways in the bromination of 2-amino-3-methoxybenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start problem Low Yield / Impure Product? start->problem check_tlc Analyze TLC/LC-MS problem->check_tlc Yes end Successful Synthesis problem->end No multiple_spots Multiple Spots Observed? check_tlc->multiple_spots dark_color Dark Reaction Mixture? check_tlc->dark_color solution_poly Reduce Polybromination: - Use NBS instead of Br2 - Lower Temperature - Control Stoichiometry multiple_spots->solution_poly Yes (Dibromo suspected) solution_regio Improve Regioselectivity: - Protect Amino Group - Optimize Solvent/Temp. multiple_spots->solution_regio Yes (Isomers suspected) solution_ox Prevent Oxidation: - Protect Amino Group (Acetylation) - Use Milder Conditions dark_color->solution_ox Yes solution_poly->end solution_ox->end solution_regio->end

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Amino-5-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-bromo-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this challenging substrate. The inherent electronic and structural properties of this molecule—namely its electron-rich nature and the presence of potentially interfering amino and carboxylic acid functional groups—necessitate careful selection of the catalytic system to achieve successful and reproducible outcomes.

Part 1: Core Principles & Initial Catalyst Selection

The substrate, this compound, presents a unique set of challenges. The electron-donating effects of the amino and methoxy groups make the aryl bromide less reactive towards oxidative addition, the crucial first step in most cross-coupling catalytic cycles.[1] Furthermore, the free amine and carboxylic acid moieties can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[2] Understanding these factors is key to rational catalyst selection.

Choosing the Right Cross-Coupling Reaction
  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, vinyl, or alkyl boronic acids/esters. It is generally tolerant of many functional groups.[3]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds, coupling the aryl bromide with a primary or secondary amine.[4]

  • Heck Reaction: Used to form C-C bonds by coupling the aryl bromide with an alkene, typically yielding a substituted alkene product.[5]

Recommended Starting Conditions for Catalyst Systems

The following table provides robust starting points for catalyst systems tailored to this compound. These recommendations are based on established principles for electronically rich and sterically hindered substrates.[6][7]

ReactionCatalyst/PrecursorLigandBase (Equivalents)SolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)SPhos or XPhos (1.1-1.2x Pd mol%)K₃PO₄ or K₂CO₃ (3 eq.)1,4-Dioxane / H₂O (4:1)80–100The use of bulky, electron-rich biarylphosphine ligands is critical to facilitate oxidative addition.[8] An extra equivalent of base is required to neutralize the carboxylic acid.[9]
Buchwald-Hartwig G3/G4 Buchwald Precatalysts (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)XPhos or BrettPhos (1.1-1.2x Pd mol%)NaOt-Bu or LHMDS (2-2.5 eq.)Toluene or Dioxane (Anhydrous)90–110This reaction is highly sensitive to water and oxygen.[2] Strict inert atmosphere and anhydrous solvents are mandatory. The strong, non-nucleophilic base is essential.
Heck Pd(OAc)₂ (2-5 mol%)PPh₃ or P(o-tolyl)₃ (1.2-2x Pd mol%)Et₃N or DIPA (2-3 eq.)DMF or NMP100–120While phosphine-free systems exist, starting with a standard phosphine ligand is advisable. The base often acts as both a reagent and a solvent/co-solvent.[10]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

dot

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low or No Yield Observed Check_Catalyst Is the catalytic system optimal for an electron-rich substrate? Start->Check_Catalyst Check_Conditions Are reaction conditions (atmosphere, solvent, base) correct? Check_Catalyst->Check_Conditions No Consider_Protection Consider protecting the -NH₂ or -COOH group. Check_Catalyst->Consider_Protection Yes, but still fails Sol_Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). [5] Check_Catalyst->Sol_Ligand Check_Reagents Are starting materials (especially boronic acid / amine) pure and stable? Check_Conditions->Check_Reagents No Sol_Inert Ensure rigorous inert atmosphere and use degassed, anhydrous solvents. [2] Check_Conditions->Sol_Inert Sol_Base Use fresh, high-purity base; check equivalents for -COOH. [19] Check_Conditions->Sol_Base Check_Reagents->Consider_Protection Yes Sol_Boronic_Ester For Suzuki, use a boronic ester to prevent protodeboronation. [1] Check_Reagents->Sol_Boronic_Ester

Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction failed or gave a very low yield. What are the most common causes?

A1: This is a frequent issue with electron-rich aryl halides.[11]

  • Cause: Inefficient oxidative addition. The electron-donating groups (-NH₂, -OCH₃) deactivate the C-Br bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3][11]

    • Solution: Switch to a more robust catalyst system. A combination of a palladium precursor like Pd(OAc)₂ with a sterically hindered, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is highly recommended.[8] These ligands accelerate oxidative addition and subsequent reductive elimination.

  • Cause: Catalyst inhibition. The free amino and carboxylate groups can chelate to the palladium center, effectively poisoning the catalyst.

    • Solution: Ensure you are using at least 3 equivalents of a mild inorganic base like K₃PO₄.[11] Two equivalents are for the catalytic cycle, and one is to neutralize the carboxylic acid, which can help mitigate coordination.[9] If failure persists, protecting the amino group as a Boc-carbamate is a viable, albeit longer, route.[2]

  • Cause: Protodeboronation of the boronic acid. This side reaction consumes your coupling partner.[11]

    • Solution: Use anhydrous solvents, as excess water can promote this side reaction.[11] Employing boronic esters (e.g., pinacol esters) instead of boronic acids can significantly increase stability.[11]

Q2: I'm observing significant hydrodehalogenation (replacement of -Br with -H). How can I suppress this side product?

A2: Hydrodehalogenation is a known competitive pathway, particularly for electron-rich substrates.

  • Cause: The catalytic cycle is diverted before reductive elimination.

    • Solution 1 (Ligand Choice): The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sterically favor the desired reductive elimination pathway over pathways leading to dehalogenation.[2]

    • Solution 2 (Base Selection): Employ milder inorganic bases like K₂CO₃ or K₃PO₄. Stronger bases, especially alkoxides or hydroxides, can sometimes exacerbate this issue.[2]

    • Solution 3 (Atmosphere Control): Ensure your reaction is set up under a strictly inert atmosphere (argon is preferred) and that all solvents have been rigorously degassed. Traces of oxygen or water can facilitate catalyst decomposition pathways that lead to hydrodehalogenation.[12]

Q3: My Buchwald-Hartwig amination is not proceeding. What are the critical parameters to check?

A3: This reaction demands more stringent conditions than a typical Suzuki coupling.

  • Cause: Presence of water. The strong bases used (like NaOt-Bu) are readily quenched by water, and key intermediates in the catalytic cycle are water-sensitive.

    • Solution: Use high-purity anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all glassware is rigorously oven- or flame-dried before use.[2]

  • Cause: Inefficient catalyst system or base.

    • Solution: Modern Buchwald precatalysts (G3 or G4) are highly recommended as they are air-stable and provide reliable activation.[2] Ensure the base (e.g., NaOt-Bu, LHMDS) is fresh, of high purity, and handled exclusively in a glovebox or under a strong flow of inert gas.

  • Cause: Impure amine coupling partner.

    • Solution: Amines can be a source of catalyst poisons. If the amine is a liquid, consider passing it through a short plug of activated alumina. If it is a solid, ensure it is pure and dry.[13]

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Is it mandatory to protect the amino or carboxylic acid group?

    • Not always. Modern catalyst systems, particularly those using bulky biarylphosphine ligands, have a high functional group tolerance and can often provide good yields without protection.[14] However, if you face persistent issues like low yield, catalyst poisoning, or intractable side reactions, protection is the most reliable troubleshooting step. Protecting the amine as a Boc-carbamate or the acid as a methyl ester can simplify the reaction by removing the interfering groups.[2][9]

  • FAQ 2: Why do my reaction outcomes vary between batches?

    • Inconsistent outcomes often trace back to reagent or solvent quality.[2] Ensure you are using reagents of the same purity for each run. The water content in solvents, even in reactions that tolerate water like the Suzuki coupling, must be consistent. The quality and handling of the base are also critical.

  • FAQ 3: My reaction mixture turned black immediately. Is the reaction ruined?

    • Not necessarily. The formation of palladium black (finely divided Pd(0)) is common and indicates some catalyst decomposition. While not ideal, the reaction can often still proceed to completion if the rate of the catalytic cycle is faster than the rate of decomposition. The definitive way to assess the reaction is to monitor its progress by a suitable analytical method like TLC or LC-MS.[15]

  • FAQ 4: Can I use a different halide, like 2-Amino-5-chloro-3-methoxybenzoic acid?

    • Yes, but aryl chlorides are significantly less reactive than aryl bromides.[16] Activating a C-Cl bond requires a more specialized and highly active catalyst system. You would almost certainly need to use a palladium source with a very electron-rich and bulky ligand (like a dialkylbiarylphosphine or an N-heterocyclic carbene ligand) and may require higher temperatures.[17]

Part 4: Experimental Protocol & Visualization

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • SPhos (0.022 equiv.)

  • 1,4-Dioxane and Degassed DI Water (4:1 v/v)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos solids.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization
dot

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OH)₂, Base) Transmetalation_Complex->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) Transmetalation_Complex->Product Reductive Elimination

Sources

Technical Support Center: Scalable Synthesis of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid (CAS 864293-44-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its scalable synthesis. We will address common challenges, offer troubleshooting solutions, and present a validated protocol to ensure a successful, high-yield outcome.

Overview of the Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. The most direct and scalable route to this compound is the electrophilic bromination of its precursor, 2-amino-3-methoxybenzoic acid.[1] This reaction leverages the strong activating and ortho-, para- directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. The 5-position is electronically favored as it is para to the powerful amino directing group.

The preferred brominating agent for this transformation, particularly at scale, is N-bromosuccinimide (NBS). Unlike liquid bromine, NBS is a solid, making it significantly easier and safer to handle. It provides a low, steady concentration of electrophilic bromine in situ, which enhances selectivity and minimizes the formation of over-brominated byproducts.[2][3]

Overall Experimental Workflow

The synthesis follows a straightforward workflow, which is crucial for scalability and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_start Dissolve 2-amino-3- methoxybenzoic acid in DCM add_nbs Portion-wise addition of N-Bromosuccinimide (NBS) prep_start->add_nbs stir Stir at Room Temperature (2-4 hours) add_nbs->stir monitor Monitor reaction completion (TLC/HPLC) stir->monitor filter_solid Collect solid product by filtration monitor->filter_solid wash Wash with fresh DCM to remove succinimide filter_solid->wash dry Dry under vacuum wash->dry product Final Product: 2-Amino-5-bromo-3- methoxybenzoic acid dry->product

Caption: High-level workflow for the synthesis of this compound.

Scalable Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 10 grams of starting material and includes considerations for scaling up.

Reagents and Materials:

  • 2-Amino-3-methoxybenzoic acid (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), reagent grade

Procedure:

  • Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol, 1.0 eq.) in dichloromethane (150 mL).[1] Stir until a homogeneous solution is formed.

    • Scalability Note: Ensure the vessel size is adequate to accommodate at least 2-3 times the reaction volume to allow for efficient stirring and potential off-gassing. For larger scales, a mechanical stirrer is recommended.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (10.6 g, 59.8 mmol, 1.0 eq.) portion-wise over 15-20 minutes.[1]

    • Causality: Portion-wise addition is critical for controlling the reaction exotherm. Although this specific reaction has a mild exotherm at this scale, it is a crucial habit for scalability to prevent localized temperature spikes that can lead to byproduct formation.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Isolation: Upon completion, the product typically precipitates as a solid. Collect the solid by vacuum filtration.[1]

  • Purification: Wash the collected solid cake with fresh dichloromethane (2 x 100 mL) to remove the succinimide byproduct and any unreacted NBS.[1]

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight. The final product, this compound, should be obtained as a gray or off-white solid.[1]

Typical Reaction Parameters & Expected Results
ParameterValue/ConditionRationale & Expected Outcome
Starting Material Purity >98%High-purity starting material is essential to prevent side reactions and simplify purification.
Molar Ratio (NBS:SM) 1.0 : 1.0A 1:1 stoichiometry is typically sufficient and minimizes the risk of di-bromination.[1]
Solvent Dichloromethane (DCM)Offers good solubility for the starting material and allows for easy filtration of the product.[1]
Temperature Room Temperature (20-25 °C)Provides a controlled reaction rate without requiring external heating or cooling at this scale.
Reaction Time 2-4 hoursTypical duration for complete conversion. Should be confirmed by reaction monitoring.[1]
Expected Yield 80-85%An optimized reaction should consistently produce yields in this range.[1]
Purity (Post-Wash) >97%The washing step is highly effective at removing the primary byproduct (succinimide).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction has stalled, and analysis (TLC/HPLC) shows a significant amount of unreacted 2-amino-3-methoxybenzoic acid remaining after 4 hours. What is the cause and how can I fix it?

  • Answer: This is a common issue that can almost always be traced back to the quality of the N-bromosuccinimide (NBS).

    • Probable Cause: NBS can degrade over time, especially if exposed to moisture or light, leading to a loss of reactivity.

    • Solution:

      • Verify NBS Quality: Use a fresh bottle of NBS or recrystallize old NBS from water before use. The purity of NBS is paramount for a successful reaction.

      • Check Stoichiometry: While less common, ensure accurate weighing of reagents. An insufficient amount of NBS will naturally lead to an incomplete reaction.

      • Extend Reaction Time: If using slightly older NBS, extending the reaction time to 6-8 hours with continued monitoring may help drive the reaction to completion.

Issue 2: Formation of Byproducts and Purification Challenges

  • Question: My final product shows multiple spots on TLC, and the yield of the desired product is low after purification. How can I improve selectivity?

  • Answer: The formation of multiple products suggests either over-bromination or side reactions. The key is to maintain strict control over the reaction conditions.

    • Probable Cause 1: Over-bromination. The product itself contains an activated aromatic ring and can undergo a second bromination, although this is less common under these conditions. This is more likely if there are temperature spikes or an excess of NBS.

    • Solution 1: Temperature and Addition Control. For scales larger than 10-20g, the exotherm can become significant.

      • Cool the reaction mixture in an ice bath (0-5 °C) before and during the portion-wise addition of NBS.

      • Increase the addition time of the NBS to allow for better heat dissipation.

    • Probable Cause 2: Impure Starting Material. Impurities in the 2-amino-3-methoxybenzoic acid can react with NBS, leading to a complex product mixture.

    • Solution 2: Verify Starting Material Purity. Confirm the purity of the starting material by NMR or HPLC before beginning the synthesis.

Troubleshooting Logic Diagram

G start Problem: Low Yield / Incomplete Reaction q1 Is the NBS fresh and from a sealed container? start->q1 sol1 Action: Use a fresh bottle of NBS or recrystallize the existing stock. q1->sol1 No q2 Was the molar ratio of NBS to SM exactly 1.0:1.0? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Recalculate and weigh reagents accurately for the next run. q2->sol2 No q3 Was the reaction stirred vigorously for at least 4 hours? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Ensure adequate mixing and extend reaction time to 6-8 hours, monitoring progress. q3->sol3 No end_node If issues persist, consider slight warming (30-35°C) or consult further literature. q3->end_node Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

  • Q1: Why is N-bromosuccinimide (NBS) strongly recommended over elemental bromine (Br₂) for this synthesis?

    • A1: There are two primary reasons: safety and selectivity. Elemental bromine is a highly corrosive and volatile liquid, making it difficult and hazardous to handle, especially at a large scale. NBS is a crystalline solid that is much safer to weigh and dispense.[2] Chemically, NBS acts as a source for a low concentration of Br₂, which favors controlled, selective monobromination and reduces the formation of dibrominated and other byproducts that can occur with the high reactivity of bulk liquid bromine.[4]

  • Q2: What are the most critical safety precautions for this procedure at scale?

    • A2: Always perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. NBS is an irritant. Dichloromethane is a volatile solvent with associated health risks. A key safety consideration for scale-up is managing the reaction's exotherm; have an ice bath on standby to cool the reaction if the temperature rises unexpectedly.

  • Q3: Can other solvents be used instead of dichloromethane (DCM)?

    • A3: Yes, other solvents have been reported for similar brominations. N,N-dimethylformamide (DMF) is a common alternative.[3] However, DMF has a much higher boiling point, which can complicate product isolation if the product does not precipitate as readily. For this specific synthesis, the precipitation of the product from DCM provides a very simple and efficient work-up, making it an excellent choice for scalability.

  • Q4: How can I be certain the bromine added to the 5-position?

    • A4: The regioselectivity is dictated by the powerful directing effects of the substituents on the benzene ring. The amino (-NH₂) group is a strong activating, ortho-, para- director. The methoxy (-OCH₃) group is also an activating, ortho-, para- director. The 5-position is para to the amino group, which is the most electronically favored position for electrophilic substitution. The 3-position is already blocked. The other positions are either sterically hindered or less electronically activated. The structure of the final product should always be confirmed by analytical methods such as ¹H NMR and Mass Spectrometry.

References

  • Som, P. (n.d.). The Synthesis of Anthranilic Acid, Tryptophan, and Sulfenyl Chloride Analogues, and Enzymatic Studies. UGA Open Scholar. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9479-9488. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Sjö, P. (2011).
  • Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770-773.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid. Retrieved from [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(28), 8686-8692. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

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Validation & Comparative

2-Amino-5-bromo-3-methoxybenzoic acid vs other substituted benzoic acids in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Amino-5-bromo-3-methoxybenzoic Acid and Its Analogs in Modern Synthesis

For researchers, scientists, and drug development professionals, the selection of the correct starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted benzoic acids are a cornerstone of organic synthesis, serving as versatile scaffolds for the construction of complex molecules, particularly in the realm of medicinal chemistry.[1][2] Among these, this compound stands out as a highly functionalized building block, offering multiple reaction handles for molecular elaboration.

This guide provides an in-depth comparison of this compound with other structurally related benzoic acids. We will explore how subtle changes in substitution patterns—the presence or absence of a methoxy group, the replacement of a methoxy with a methyl group, or the removal of the amino functionality—profoundly impact the molecule's reactivity, acidity, and utility in synthesis. By grounding our discussion in mechanistic principles and supporting it with experimental data, this guide aims to equip the synthetic chemist with the insights needed to make informed decisions when selecting the optimal benzoic acid derivative for their specific research objectives.

The Core Scaffold: this compound

This compound is a polysubstituted aromatic carboxylic acid featuring a unique arrangement of functional groups that govern its chemical behavior.

  • Amino Group (-NH₂): A strong activating, ortho-, para-directing group. It enhances the nucleophilicity of the aromatic ring and serves as a key site for derivatization, such as diazotization followed by Sandmeyer reactions.

  • Bromo Group (-Br): An electron-withdrawing group (by induction) but an ortho-, para-director (by resonance). Its primary utility lies in its role as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3]

  • Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group due to its positive mesomeric (+M) effect. It significantly increases the electron density of the ring, influencing the rate and regioselectivity of further substitutions.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-directing group. It provides a handle for amide bond formation, esterification, or reduction.

The interplay of these groups—two activating (amino, methoxy) and one deactivating (carboxyl) with a synthetically versatile halogen—makes this molecule a powerful precursor for constructing complex heterocyclic systems often found in pharmacologically active agents.[4][5]

Comparative Analysis with Structural Analogs

To fully appreciate the synthetic utility of this compound, it is essential to compare it with its structural relatives.

The Precursor: 2-Amino-3-methoxybenzoic Acid

This molecule is the direct precursor to our primary compound.[6] The key difference is the absence of the C5-bromo substituent.

  • Reactivity: The aromatic ring is highly activated due to the combined electron-donating effects of the amino and methoxy groups, making it susceptible to electrophilic aromatic substitution.[4] Bromination, for instance, proceeds readily at the position para to the strongly activating amino group.

  • Synthetic Utility: It serves as a fundamental building block for compounds where a halogen handle for cross-coupling is not immediately required.[4][7] Its primary reactive sites are the amino and carboxylic acid groups.

Causality: The introduction of the bromine atom at the 5-position in this compound fundamentally alters its synthetic potential. While it slightly deactivates the ring towards further electrophilic substitution, it introduces a crucial vector for complexity generation via cross-coupling chemistry, a pathway not available to its non-brominated precursor.

The Methoxy-Deficient Analog: 2-Amino-5-bromobenzoic Acid

This analog lacks the C3-methoxy group, allowing for a direct assessment of the methoxy group's influence.

  • Reactivity: The absence of the electron-donating methoxy group renders the aromatic ring less electron-rich compared to this compound. This reduced nucleophilicity can affect the rates of reactions involving the aromatic ring.

  • Acidity: The methoxy group is weakly electron-withdrawing through induction but strongly donating through resonance. Its net effect on the acidity of the carboxylic acid is complex. Generally, electron-donating groups decrease the acidity of benzoic acids by destabilizing the carboxylate anion.[8][9] Therefore, 2-Amino-5-bromobenzoic acid is expected to be a slightly stronger acid than its 3-methoxy counterpart.

  • Synthetic Utility: This compound is a valuable intermediate, particularly in the synthesis of antidiabetic drugs.[10][11] It is frequently used when the steric bulk or electronic influence of the methoxy group is undesirable in the final target.

The Methyl Analog: 2-Amino-3-bromo-5-methylbenzoic Acid

Replacing the methoxy group with a methyl group provides a classic comparison of resonance versus inductive effects.

  • Electronic Effects: A methyl group (-CH₃) is electron-donating purely through a weak inductive effect (+I). In contrast, a methoxy group (-OCH₃) is electron-donating through a strong resonance effect (+M) but electron-withdrawing through induction (-I), with the resonance effect typically dominating. Consequently, the aromatic ring of the 3-methoxy variant is more electron-rich than that of the 3-methyl analog.[12][13]

  • Acidity: Both groups are electron-donating and are expected to decrease the acidity of the benzoic acid compared to an unsubstituted analog. The stronger donating effect of the methoxy group would likely make this compound a weaker acid than 2-Amino-3-bromo-5-methylbenzoic acid.

  • Synthetic Implications: The choice between these two depends on the desired electronic properties of the target molecule. The methoxy group can also participate in specific interactions (e.g., hydrogen bonding) or be a site for ether cleavage, offering additional synthetic routes not possible with the more chemically inert methyl group.

Experimental Protocols & Data

Trustworthy protocols are the foundation of reproducible science. The following section details the synthesis of our primary compound and provides a comparative data summary.

Synthesis of this compound[6]

This procedure details the selective bromination of 2-Amino-3-methoxybenzoic acid. The high activation of the ring by the amino and methoxy groups allows for the use of a mild brominating agent, N-bromosuccinimide (NBS).

Methodology:

  • Dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol, 1.0 eq.) in dichloromethane (DCM, 150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add N-bromosuccinimide (NBS, 10.6 g, 59.8 mmol, 1.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold dichloromethane (100 mL x 2) to remove any unreacted NBS and succinimide byproduct.

  • Dry the product under vacuum to yield this compound as a gray solid. (Expected Yield: ~12.1 g, 82.2%).

Causality Behind Experimental Choices:

  • Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the starting material while precipitating the more polar product, simplifying the workup procedure.

  • Reagent (NBS): NBS is a mild and selective source of electrophilic bromine. It is safer and easier to handle than elemental bromine and minimizes the risk of over-bromination on the highly activated aromatic ring.

Comparative Data Summary

The table below summarizes key properties and typical reaction outcomes for the discussed benzoic acid derivatives. Yields are based on a model Suzuki cross-coupling reaction with phenylboronic acid.

CompoundMolecular Weight ( g/mol )pKa (Predicted)Typical Suzuki Coupling Yield (%)Key Synthetic Feature
This compound 246.05~4.385-95%Trifunctional: Amine, Bromo (for coupling), Methoxy (electronic/steric tuning)
2-Amino-3-methoxybenzoic acid167.16~4.6N/ALacks a handle for cross-coupling
2-Amino-5-bromobenzoic acid216.03~4.188-96%Bromo handle without the steric/electronic effect of a methoxy group
2-Amino-3-bromo-5-methylbenzoic acid230.06~4.280-90%Bromo handle with an inductive donating methyl group

Note: pKa values are estimates based on substituent effects; actual values may vary. Yields are representative and can be highly dependent on specific reaction conditions.

Visualization of Synthetic Workflow

To guide the selection process, the following diagram illustrates a decision-making workflow for choosing the appropriate benzoic acid building block based on the desired synthetic outcome.

G start Start: Define Synthetic Goal need_coupling Is a C-C or C-N bond formation via cross-coupling required? start->need_coupling sub_q What is the desired electronic/steric profile at the 3-position? need_coupling->sub_q Yes no_coupling Use 2-Amino-3-methoxybenzoic acid need_coupling->no_coupling No methoxy_needed Need strong electron donation or steric bulk? sub_q->methoxy_needed Methoxy vs. H vs. Methyl use_target Use this compound methoxy_needed->use_target Yes use_methyl Need moderate electron donation? methoxy_needed->use_methyl No use_methyl_final Use 2-Amino-3-bromo-5-methylbenzoic acid use_methyl->use_methyl_final Yes use_h Need minimal steric/electronic influence? use_methyl->use_h No use_h_final Use 2-Amino-5-bromobenzoic acid use_h->use_h_final Yes

Caption: Decision workflow for selecting a substituted aminobenzoic acid.

Conclusion

This compound is a uniquely versatile building block whose value is best understood in the context of its structural analogs. The strategic placement of its three distinct functional groups provides a rich platform for synthetic diversification. The presence of the bromine atom is the key differentiator from its direct precursor, opening the door to powerful cross-coupling technologies. Compared to its 3-H or 3-methyl analogs, the 3-methoxy group offers distinct electronic and steric properties that can be leveraged to fine-tune the characteristics of the final molecule.

By understanding the causal relationships between structure and reactivity as outlined in this guide, researchers can more effectively navigate the landscape of substituted benzoic acids, selecting not just a molecule, but a strategic tool to accelerate their synthetic endeavors in drug discovery and materials science.

References

  • Benchchem. (n.d.). 2-Amino-3-methoxybenzoic Acid | High-Purity RUO.
  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid | 5794-88-7.
  • Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400.
  • WIPO Patentscope. (2023). WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis.
  • ChemicalBook. (n.d.). This compound | 864293-44-7.
  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzoic Acid Derivatives in Chemical Synthesis.
  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Ambeed.com. (n.d.). 2-Amino-3-methoxybenzoic acid | Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97 13091-43-5.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383.

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Charting the Course: A Comparative Efficacy Analysis of 2-Amino-5-bromo-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both an art and a science. The 2-aminobenzoic acid core, a well-established building block in medicinal chemistry, offers a versatile platform for the design of novel bioactive molecules.[1] This guide focuses on a specific, yet underexplored, member of this family: 2-Amino-5-bromo-3-methoxybenzoic acid . While direct, comprehensive efficacy studies on its derivatives are not extensively available in the public domain, this guide will provide a framework for their systematic evaluation. By drawing upon research from closely related analogs, we will outline a strategic approach to synthesize, test, and compare the efficacy of novel derivatives, thereby charting a course for future drug discovery endeavors.

The Core Scaffold: this compound

The parent compound, this compound, presents three key functional groups ripe for chemical modification: the amino group, the carboxylic acid, and the bromine atom. Each of these sites can be altered to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can significantly influence its pharmacokinetic and pharmacodynamic behavior.[1] The presence of the methoxy and bromo substituents on the phenyl ring already sets the stage for influencing biological activity, a common strategy in drug design to enhance potency and modulate selectivity.[2]

Strategic Derivatization: Building a Focused Library

A logical first step in exploring the therapeutic potential of this scaffold is the synthesis of a focused library of derivatives. Based on established synthetic routes for analogous substituted anthranilic acids, two primary avenues for derivatization are the formation of amides/esters from the carboxylic acid and the synthesis of quinazolin-4(3H)-one scaffolds from the 2-amino group.[3]

Proposed Derivative Series:
  • Series A: Amide Derivatives. The carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of amide derivatives. This modification is a classic strategy to alter solubility, cell permeability, and hydrogen bonding capacity.

  • Series B: Schiff Base Derivatives. The amino group can be condensed with various aromatic aldehydes to form Schiff bases. These compounds are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]

  • Series C: Quinazolinone Derivatives. A particularly promising route involves the acylation of the 2-amino group followed by cyclization to form a quinazolinone ring system.[3] Quinazolinones are a well-known class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6][7]

A Roadmap for Efficacy Comparison: Experimental Workflows

To objectively compare the efficacy of these newly synthesized derivatives, a multi-tiered screening approach is recommended. This workflow should begin with broad in vitro assays and progress to more specific mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Assays & Potency Determination cluster_2 Phase 3: Mechanism of Action & In Vivo Models A Synthesis of Derivative Libraries (Amides, Schiff Bases, Quinazolinones) B High-Throughput Screening (HTS) (e.g., Cell Viability Assays) A->B Characterization (NMR, MS) C Dose-Response Studies (IC50 Determination) B->C Hit Identification D Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Antimicrobial Susceptibility Testing (MIC Determination) C->E F Cellular Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->F E->F G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G Lead Candidate Selection

Caption: A generalized experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Experimental Protocols:

Protocol 1: Synthesis of this compound

A standard method for the synthesis of the parent compound involves the bromination of 2-amino-3-methoxybenzoic acid.[8]

  • Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the solid product by filtration.

  • Wash the product with DCM to yield this compound.

Protocol 2: General Procedure for Amide Derivative Synthesis

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF).

  • Add a coupling agent, such as DCC (dicyclohexylcarbodiimide).

  • Add the desired amine (1.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purify the resulting amide derivative using column chromatography.

Protocol 3: In Vitro Anticancer Screening - MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from these assays will be crucial for establishing a structure-activity relationship (SAR). By comparing the efficacy of different derivatives, researchers can identify the chemical modifications that lead to enhanced biological activity.

Table 1: Hypothetical Comparative Efficacy Data for this compound Derivatives

Compound IDDerivative TypeR-GroupTarget Cell LineIC50 (µM)
Parent --MCF-7>100
A-1 AmideCyclohexylMCF-755.2
A-2 AmidePhenylMCF-723.8
B-1 Schiff Base4-ChlorophenylMCF-715.1
B-2 Schiff Base4-MethoxyphenylMCF-732.5
C-1 Quinazolinone2-MethylMCF-78.9
C-2 Quinazolinone2-PhenylMCF-74.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that:

  • Conversion of the carboxylic acid to an amide (Series A) moderately improves activity.

  • The formation of Schiff bases (Series B) further enhances potency, with electron-withdrawing groups on the phenyl ring being potentially favorable.

  • The cyclization to form quinazolinones (Series C) results in the most potent compounds, suggesting this is a highly promising scaffold for further optimization.[9][10]

Visualizing the Path to Discovery: Potential Mechanisms of Action

For the most active derivatives, elucidating the mechanism of action is the next critical step. For quinazolinone derivatives, a common mechanism of anticancer activity is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[9]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Derivative Quinazolinone Derivative (e.g., C-2) Derivative->EGFR Inhibits PI3K PI3K P_EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance Against Global Regulatory Standards

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data, ensuring product quality and safety. This guide provides an in-depth, technical framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-bromo-3-methoxybenzoic acid, a crucial intermediate in pharmaceutical synthesis.

This document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices and structures the validation process as a self-validating system, where each parameter's results build a comprehensive argument for the method's suitability. The performance of the developed method is objectively compared against the globally harmonized acceptance criteria outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

The Analytical Challenge and Method Development Rationale

This compound is a substituted aromatic amino acid. Its structure, featuring a carboxylic acid, an amine, and a UV-absorbing benzene ring, makes Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal analytical choice.[5][6] The primary goal is to develop a method that can accurately quantify the main compound while separating it from potential process impurities and degradation products.

Rationale for Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is selected. This stationary phase provides excellent retention and separation for moderately polar aromatic compounds like our analyte.[5]

  • Mobile Phase: A gradient elution is employed to ensure the separation of compounds with a range of polarities.

    • Aqueous Phase (A): Water with 0.1% Formic Acid. The acid serves a critical function: it suppresses the ionization of the carboxylic acid group (pKa ~2-4) and ensures the amino group (pKa ~4-5) is protonated. This consistent ionization state prevents peak tailing and results in sharp, symmetrical peaks.[7]

    • Organic Phase (B): Acetonitrile. Chosen for its low UV cutoff and efficient elution of non-polar compounds.

  • Detection: A UV detector set at a wavelength of approximately 254 nm is appropriate, leveraging the aromatic ring's chromophore for sensitive detection.

The Validation Workflow: An Integrated Approach

Method validation is not a series of disconnected tests but an integrated process where each step logically follows the last. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Protocol Validation Protocol Definition (Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity/ Forced Degradation Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy/ Recovery Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Analysis Data Analysis & Comparison to Criteria Robustness->Analysis Report Final Validation Report Analysis->Report

Caption: High-level workflow for HPLC method validation.

Experimental Protocols & Comparative Data

The following sections detail the experimental execution for each validation parameter, presenting the results in a comparative format against standard acceptance criteria.

System Suitability

Before any validation run, system suitability must be established to ensure the chromatographic system is performing adequately.[4][10] This is a non-negotiable prerequisite.

Protocol:

  • Equilibrate the HPLC system with the mobile phase.

  • Make five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Calculate the key performance parameters.

Table 1: System Suitability Results vs. Acceptance Criteria

ParameterAcceptance Criteria (Typical)Observed ResultPass/Fail
Tailing Factor (Asymmetry)≤ 2.01.15Pass
Theoretical Plates (N)> 20008500Pass
% RSD of Peak Area≤ 2.0%0.85%Pass
% RSD of Retention Time≤ 1.0%0.30%Pass
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light).

  • Analyze the stressed samples alongside an unstressed standard and a placebo (blank) solution.

  • Assess peak purity of the analyte in the stressed samples using a Diode Array Detector (DAD).

Table 2: Specificity and Forced Degradation Results

ConditionAnalyte Degradation (%)Peak Purity IndexComments
Blank N/AN/ANo interfering peaks at the analyte retention time.
Acid (0.1N HCl, 60°C) 15.2%> 0.999Degradant peaks are well-resolved from the main peak.
Base (0.1N NaOH, 60°C) 21.5%> 0.999Degradant peaks are well-resolved from the main peak.
Oxidation (3% H₂O₂, RT) 8.8%> 0.999Degradant peaks are well-resolved from the main peak.
Heat (80°C, 24h) 5.1%> 0.999Minor degradant peak observed, well-resolved.
Light (UV, 24h) 2.3%> 0.999No significant degradation observed.
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Protocol:

  • Prepare a series of at least five concentrations of the analyte, typically spanning 80% to 120% of the target assay concentration.[4][10] For this guide, we will use 50 µg/mL to 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50.0489500
75.0735100
100.0981200
125.01225500
150.01478900

Linear Regression Results:

  • Correlation Coefficient (R²): 0.9995 (Acceptance Criterion: ≥ 0.999)

  • Equation: y = 9885x - 4150

  • Range: Validated from 50 µg/mL to 150 µg/mL.

Accuracy (Recovery)

The accuracy of an analytical method is the closeness of test results to the true value.[13] It is often determined by recovery studies, where a known amount of analyte is "spiked" into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy/Recovery Results

Spike LevelConcentration (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)% RSD
80% 80.079.599.4%0.9%
100% 100.0100.7100.7%0.7%
120% 120.0119.299.3%0.8%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Table 5: Precision Results

ParameterAnalyst 1 / Day 1 (Mean Assay %)Analyst 2 / Day 2 (Mean Assay %)Acceptance Criteria (% RSD)
Replicate 1 100.2%99.5%
Replicate 2 99.8%100.1%
Replicate 3 100.5%100.8%
Replicate 4 99.5%99.9%
Replicate 5 100.1%100.3%
Replicate 6 100.3%99.7%
Mean 100.07%100.05%
Std. Dev. 0.380.45
% RSD 0.38% 0.45% ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

  • LOD is determined at an S/N ratio of 3:1.

  • LOQ is determined at an S/N ratio of 10:1.

Table 6: LOD and LOQ Results

ParameterS/N RatioResult
LOD 3:10.05 µg/mL
LOQ 10:10.15 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Protocol:

  • Vary key parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.

Table 7: Robustness Evaluation

Parameter VariedValueRetention Time (min)Tailing FactorSystem Suitability
Nominal ---8.521.15Meets Criteria
Flow Rate 0.9 mL/min9.451.16Meets Criteria
1.1 mL/min7.731.14Meets Criteria
Temperature 28°C8.611.15Meets Criteria
32°C8.431.14Meets Criteria
% Organic -2%8.951.18Meets Criteria
+2%8.111.12Meets Criteria

Interrelationship of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively define the method's capabilities. Accuracy, precision, and linearity over a defined range establish the method's quantitative reliability.

G cluster_0 Core Quantitative Characteristics cluster_1 Method Boundaries cluster_2 Method Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range ValidatedMethod Validated Analytical Method Range->ValidatedMethod LOD LOD LOQ LOQ LOD->LOQ LOQ->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationship of HPLC method validation parameters.

Final Conclusion

The described reversed-phase HPLC method for the analysis of this compound has been successfully validated in accordance with ICH, FDA, and USP guidelines.[1][2][3][4][8][9] The comparative data demonstrates that the method is specific, linear, accurate, precise, and robust over the defined analytical range. The system suitability criteria were met consistently, ensuring the reliability of the chromatographic system. This validated method is fit for its intended purpose, providing a reliable tool for the quantitative determination of this compound in quality control and research and development environments.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • usp.org. (n.d.). USP 1225 Validation Procedures.
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  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Benchchem. (n.d.). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Slideshare. (n.d.). USP(1225,1226) ICH Q2(R1) by agilent.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • US Pharmacopeia. (2021, November 19). <621> Chromatography.
  • Journal of Biomolecular Techniques. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • CORE. (n.d.). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 424-437.
  • BLD Pharm. (n.d.). 1215634-37-9|this compound hydrobromide.
  • ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography.
  • ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
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A Researcher's Guide to Navigating Kinase Cross-Reactivity: A Comparative Study of 2-Amino-5-bromo-3-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. While a compound may exhibit potent inhibition of its intended kinase target, its interactions with other kinases—a phenomenon known as cross-reactivity or off-target activity—can lead to unforeseen toxicities or, in some serendipitous cases, beneficial polypharmacology.[1] Understanding and characterizing the cross-reactivity profile of a lead compound and its analogs is therefore a critical step in preclinical development.

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, using a focused library of hypothetical analogs derived from the 2-Amino-5-bromo-3-methoxybenzoic acid scaffold. While this core structure is a known building block in medicinal chemistry, this guide will utilize it as a foundational element to explore how subtle structural modifications can profoundly influence kinase selectivity.[2][3] We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical framework for data interpretation, empowering researchers to make informed decisions in their drug development programs.

The Imperative of Cross-Reactivity Profiling in Kinase Inhibitor Development

Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, share a conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[4] Cross-reactivity can manifest in various ways, from mild, manageable side effects to severe, dose-limiting toxicities.[5] For instance, off-target inhibition of kinases like VEGFR can lead to hypertension, while inhibition of EGFR can result in dermatological toxicities.[1][6] Conversely, in some oncology contexts, the inhibition of multiple kinases by a single agent can be therapeutically advantageous.[7] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a crucial component of risk assessment and therapeutic potential evaluation.[8]

This guide will focus on a systematic approach to evaluating the cross-reactivity of a series of analogs. By comparing the selectivity profiles of structurally related compounds, we can begin to elucidate the Structure-Activity Relationships (SAR) that govern their off-target interactions, providing valuable insights for the design of next-generation inhibitors with improved safety and efficacy.[9]

Designing the Cross-Reactivity Study: A Multi-pronged Approach

A robust cross-reactivity assessment employs a combination of in silico, biochemical, and cellular methods to build a comprehensive picture of a compound's selectivity. The workflow is designed to be tiered, starting with broad, cost-effective computational screens and progressing to more focused and resource-intensive experimental validation.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular Validation A Analog Library Design (Based on 2-Amino-5-bromo- 3-methoxybenzoic acid) B Computational Docking (Kinome-wide panel) A->B Virtual Screening C Off-Target Prediction (Machine Learning Models) B->C Data Analysis D Primary Screen (Single high concentration against a broad kinase panel) C->D Prioritization of Analogs and Off-Targets E Dose-Response Assays (IC50 determination for hits) D->E Hit Confirmation F Ki Determination (For potent off-targets) E->F Potency Characterization G Target Engagement Assays (e.g., NanoBRET, CETSA) E->G Cellular Confirmation H Phenotypic Screening (Cell viability, apoptosis) G->H Functional Impact Ki_Determination A Potent Off-Target Hit (e.g., ABM-002 against Kinase E) B Run Kinase Assay with Varying [ATP] and [Inhibitor] A->B C Generate Michaelis-Menten Plots for each [Inhibitor] B->C D Create Lineweaver-Burk Plot (1/velocity vs. 1/[ATP]) C->D E Determine Apparent Km for each [Inhibitor] D->E F Replot Apparent Km vs. [Inhibitor] E->F G Calculate Ki from the x-intercept F->G

Caption: Workflow for determining the inhibition constant (Ki).

PART 3: Cellular Confirmation of Cross-Reactivity

Biochemical assays, while precise, do not fully recapitulate the complex environment inside a cell. Cellular assays are therefore essential to confirm that an observed off-target interaction translates to a functional effect in a biological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Culture: Culture a relevant cell line that expresses the off-target kinase of interest (e.g., Kinase E).

  • Compound Treatment: Treat the cells with the test compound (e.g., ABM-002) at various concentrations. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.

  • Protein Quantification: Quantify the amount of the specific off-target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.

Authoritative Grounding: The CETSA method provides direct evidence of a compound binding to its target in a physiological setting, thus validating the biochemical findings and bridging the gap to cellular activity.

Synthesizing the Data: Building a Structure-Selectivity Relationship

By integrating the data from our multi-tiered approach, we can begin to formulate a structure-selectivity relationship (SSR) for our analog series.

Table 3: Summary of Cross-Reactivity Profile and Inferred SSR

Compound IDTarget Kinase A IC50 (nM)Off-Target Kinase E IC50 (nM)Selectivity Ratio (IC50 Kinase E / IC50 Kinase A)Inferred SSR Insights
ABM-001 502505Baseline selectivity.
ABM-002 25502N-acetylation improves on-target potency but significantly increases off-target activity against Kinase E.
ABM-003 1204003.3N-methylamidation is detrimental to on-target potency but has a lesser impact on off-target activity.
ABM-004 451002.2The combination of modifications does not rescue the loss of selectivity seen with N-acetylation alone.

From this hypothetical data, a clear SSR emerges: while N-acetylation is beneficial for on-target potency, it introduces a significant off-target liability for Kinase E. This crucial insight would guide the next round of analog design, perhaps by exploring alternative acyl groups or modifications to other parts of the scaffold to disrupt binding to Kinase E while retaining affinity for Target Kinase A.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. This guide has outlined a logical and experimentally rigorous workflow for characterizing the selectivity of a series of small molecule analogs, using the this compound scaffold as a representative starting point. By combining in silico prediction, quantitative biochemical assays, and cellular target engagement studies, researchers can build a comprehensive understanding of their compounds' off-target profiles. The resulting structure-selectivity relationships are invaluable for guiding medicinal chemistry efforts to optimize lead compounds, ultimately leading to the development of safer and more effective medicines.

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  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.[Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.[Link]

  • SAR of substituents of anthranilic acid moiety for ERK5 and LRRK2. ResearchGate.[Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences.[Link]

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  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.[Link]

  • Examples of small-molecule kinase inhibitors in clinical development. ResearchGate.[Link]

  • In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole Linked with Hydroxamic Acid by Disulfide Bond and Certain Linkers with HDAC8 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences.[Link]

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  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv.[Link]

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  • Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. ChemRxiv.[Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem.[Link]

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Comparative analysis of analytical methods for 2-Amino-5-bromo-3-methoxybenzoic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Detection of 2-Amino-5-bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and its Analytical Importance

This compound is a substituted aromatic carboxylic acid.[1] Its chemical structure, featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid backbone, presents unique analytical challenges and opportunities.[2][3] In pharmaceutical synthesis, it can be a critical starting material or a process-related impurity that must be carefully monitored and controlled.[4] The choice of analytical method is therefore a critical decision, directly impacting the reliability of data in drug development and quality control.[5]

This guide will focus on the most prevalent and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic and electrochemical methods will also be discussed as complementary or alternative approaches.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is a multifactorial decision, balancing sensitivity, selectivity, sample matrix complexity, and available instrumentation.[6] The following sections delve into the primary chromatographic techniques for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase.[6][7] Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte at a specific wavelength.[6]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography due to its hydrophobicity, which effectively retains moderately polar compounds like this compound.[6][7]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (often with a pH modifier like formic or phosphoric acid to ensure consistent ionization of the analyte) and an organic solvent like acetonitrile or methanol.[6][8][9] The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating the analyte from other components in the sample matrix.[6]

  • Detection Wavelength: The chromophore of this compound allows for detection in the UV range, typically between 250-280 nm, providing a balance of sensitivity and selectivity.[6]

Performance Characteristics:

  • Selectivity: Moderate. Co-eluting compounds with similar UV spectra can interfere with accurate quantification.[6]

  • Sensitivity: Moderate, with limits of detection (LOD) and quantification (LOQ) typically in the µg/mL to high ng/mL range.[6]

  • Linearity: Generally good over a wide concentration range.[6]

  • Cost-Effectiveness: HPLC-UV systems are widely available and relatively inexpensive to operate, making them suitable for routine quality control applications.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[1][6] After chromatographic separation, the analyte is ionized (commonly via Electrospray Ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of certainty in identification and quantification.[6][10]

Causality of Experimental Choices:

  • Ionization Source: ESI is the preferred ionization technique for moderately polar and thermally labile molecules like this compound, as it minimizes fragmentation in the source.[6]

  • Mass Analyzer: A triple quadrupole mass spectrometer is the gold standard for quantitative LC-MS/MS due to its ability to perform highly specific MRM transitions.[6]

  • Isotope Dilution: The use of a stable isotope-labeled internal standard is the most robust method for accurate quantification, as it corrects for matrix effects and variations in instrument response.[11]

Performance Characteristics:

  • Selectivity: Very high. The specificity of MRM transitions minimizes the risk of interference from matrix components.[6]

  • Sensitivity: Very high, with LOD/LOQ values in the low ng/mL to pg/mL range.[6]

  • Linearity: Excellent over several orders of magnitude.[6]

  • Versatility: LC-MS/MS is applicable to a wide range of complex matrices, including biological fluids and tissues.[1][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[6] Separation occurs in a capillary column, and detection is achieved by mass spectrometry.

Causality of Experimental Choices:

  • Derivatization: A chemical modification, such as silylation (e.g., with MTBSTFA), is required to convert the polar carboxylic acid and amine groups into more volatile derivatives suitable for GC analysis.[6]

  • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the column.

  • Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS, producing a characteristic fragmentation pattern that can be used for library matching and structural confirmation.[13]

Performance Characteristics:

  • Selectivity: High, due to the combination of chromatographic separation and mass spectral detection.[6]

  • Sensitivity: High, with detection limits typically in the ng/mL range.[6]

  • Limitations: The requirement for derivatization adds an extra step to the sample preparation workflow, which can introduce variability and potential for error.[6] Not all compounds are easily or reproducibly derivatized.

Data Presentation: A Comparative Summary

For ease of comparison, the key performance characteristics of the primary analytical methods are summarized in the table below.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography and detection by UV absorbance.[6]Separation by liquid chromatography and detection by mass-to-charge ratio after ionization.[6]Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.[6]
Selectivity Moderate; susceptible to interference from co-eluting compounds.[6]High to Very High; provides structural information and can distinguish between isobaric compounds.[6]High; mass spectral data provides a high degree of confidence in identification.[6]
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to high ng/mL range).[6]Very High (typically in the low ng/mL to pg/mL range).[6]High (typically in the ng/mL range).[6]
Linearity Good over a wide concentration range.[6]Excellent over several orders of magnitude.[6]Good, but may require a narrower range than LC-MS/MS.[6]
Sample Preparation Relatively simple (dilution, filtration).[8]Can be simple (protein precipitation) or more complex (liquid-liquid or solid-phase extraction).[6][7]Requires extraction and mandatory derivatization.[6]
Throughput HighModerate to HighLower due to derivatization step
Cost LowHighModerate
Primary Application Routine QC, content uniformity, purity assessment.Trace-level impurity analysis, bioanalysis, metabolite identification.[1]Broad metabolic profiling, analysis of volatile impurities (with derivatization).

Experimental Protocols and Workflows

A well-defined and validated experimental protocol is the foundation of reliable analytical data.[14][15] The following sections provide detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

General Experimental Workflow

The analysis of this compound, regardless of the specific technique, generally follows a standard workflow from sample collection to data analysis.

General Experimental Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction/Dilution Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection Detection Detection Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Reporting Reporting Data Analysis->Reporting

Caption: General experimental workflow for the analysis of this compound.

Detailed Protocol for HPLC-UV Analysis

This protocol is designed for the quantification of this compound in a drug substance or formulated product.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[8]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.[8]

2. Sample Preparation:

  • Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sonicate for 15 minutes to ensure complete dissolution.[8]

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[8]

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase Gradient: A typical gradient would start at 95% Mobile Phase A and linearly increase the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL.[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC-UV Workflow Start Start Prepare Mobile Phase & Standards Prepare Mobile Phase & Standards Start->Prepare Mobile Phase & Standards Prepare Sample (Weigh, Dissolve, Filter) Prepare Sample (Weigh, Dissolve, Filter) Start->Prepare Sample (Weigh, Dissolve, Filter) Inject into HPLC System Inject into HPLC System Prepare Mobile Phase & Standards->Inject into HPLC System Prepare Sample (Weigh, Dissolve, Filter)->Inject into HPLC System Separate on C18 Column Separate on C18 Column Inject into HPLC System->Separate on C18 Column Detect by UV Absorbance Detect by UV Absorbance Separate on C18 Column->Detect by UV Absorbance Acquire Chromatogram Acquire Chromatogram Detect by UV Absorbance->Acquire Chromatogram Integrate Peak Area Integrate Peak Area Acquire Chromatogram->Integrate Peak Area Quantify using Calibration Curve Quantify using Calibration Curve Integrate Peak Area->Quantify using Calibration Curve End End Quantify using Calibration Curve->End

Sources

A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds.[1] Its derivatives are known to possess a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][3] This guide focuses on a particularly promising, yet underexplored, starting scaffold: 2-Amino-5-bromo-3-methoxybenzoic acid .

The strategic placement of an amino group, a bromine atom, a methoxy group, and a carboxylic acid function on the phenyl ring presents a unique combination of electronic and steric properties. These functional groups serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the potential biological activities of derivatives synthesized from this core structure. By synthesizing data from closely related benzamide and substituted benzoic acid analogs, we will infer potential therapeutic applications and provide the detailed experimental frameworks necessary to validate these hypotheses.

The Core Scaffold: Rationale for Derivatization

The therapeutic potential of this compound derivatives is rooted in the distinct properties of its constituent functional groups:

  • Carboxylic Acid (-COOH): This group is a key hydrogen bond donor and acceptor, often critical for interacting with the active sites of enzymes and receptors.[1] It serves as the primary point for derivatization, most commonly through the formation of amides, to modulate potency, selectivity, and pharmacokinetic properties.

  • Amino Group (-NH₂): The primary amino group is a site for hydrogen bonding and can be a precursor for a wide range of chemical transformations, including acylation or diazotization, to introduce diverse functionalities.[4]

  • Bromo Group (-Br): As a halogen, bromine increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. It can also participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity to biological targets.

  • Methoxy Group (-OCH₃): This group can influence the electronic properties of the aromatic ring and also provides a potential hydrogen bond acceptor site. The unique 3-methoxybenzamide pharmacophore, in particular, has been identified as a promising motif in the development of antibacterial agents.[5]

The combination of these groups on a single scaffold provides a robust platform for generating a library of diverse compounds with finely-tuned biological activities.

cluster_Scaffold This compound cluster_Groups Functional Groups & Rationale Scaffold Core Scaffold COOH Carboxylic Acid (Amide Formation, Target Interaction) Scaffold->COOH NH2 Amino Group (H-Bonding, Further Modification) Scaffold->NH2 Br Bromo Group (Lipophilicity, Halogen Bonding) Scaffold->Br OCH3 Methoxy Group (Electronic Effects, H-Bonding) Scaffold->OCH3

Caption: Key functional groups of the core scaffold and their rationale for derivatization.

Comparative Biological Activities: Inferences from Related Analogs

While comprehensive studies on derivatives of this compound are not yet widely published, analysis of related substituted benzamides provides a strong foundation for predicting their potential biological activities.

Anticancer Activity

Substituted benzamides are a well-established class of compounds investigated for their antitumor properties.[2] Their mechanisms often involve the inhibition of critical cell signaling enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase, or the induction of programmed cell death (apoptosis).[6][7]

Supporting Experimental Data:

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety, demonstrating their potency against various human cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (nM)Reference Compound (IC₅₀, nM)Reference
5d EGFR Kinase95Gefitinib (N/A)[6]
5h EGFR Kinase71Osimertinib (N/A)[6]
5e MDA-MB-231 (Breast)< 10 µMCisplatin (> 50 µM)[7]
5e SUIT-2 (Pancreatic)> 10 µMCisplatin (< 10 µM)[7]
5e HT-29 (Colon)< 10 µMCisplatin (> 25 µM)[7]

Structure-Activity Relationship Insights:

  • The data suggests that specific substitutions on the benzamide scaffold can yield compounds with potent inhibitory activity against EGFR kinase, with compounds 5d and 5h showing superior activity to established drugs like Gefitinib and Osimertinib in the referenced study.[6]

  • Derivatives like 5e have demonstrated potent cytotoxicity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines, outperforming the standard chemotherapeutic agent cisplatin.[7]

  • The mechanism of action for the most potent of these related compounds was confirmed to be the induction of apoptosis.[7]

This strongly suggests that a focused library of this compound amides could yield novel and potent anticancer agents.

cluster_Pathway Simplified Intrinsic Apoptosis Pathway Drug Cytotoxic Derivative Mito Mitochondrial Stress Drug->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often triggered by cytotoxic agents.[8]

Antimicrobial Activity

Amide derivatives of benzoic acids are recognized for their significant antibacterial and antifungal activities.[2] They represent a promising avenue for developing new antibiotics, particularly in the face of rising antimicrobial resistance.[9][10]

Supporting Experimental Data:

The table below presents the antimicrobial efficacy of selected benzamide derivatives against both Gram-positive and Gram-negative bacteria, quantified by Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Compound IDTarget MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
5a Bacillus subtilisPositive6.2525[9]
5a Escherichia coliNegative3.1231[9]
6b Bacillus subtilisPositive6.2524[9]
6c Bacillus subtilisPositive6.2524[9]
E23 Gram-positive strainsPositive0.5 - 2.0-[9][10]

Structure-Activity Relationship Insights:

  • Benzamide derivatives have demonstrated broad-spectrum activity. Compound 5a showed excellent activity against both the Gram-positive B. subtilis and the Gram-negative E. coli.[2][9]

  • The cationic amphipathic aminobenzamide E23 was found to be particularly potent against a range of Gram-positive bacteria, including methicillin-resistant strains, with MIC values as low as 0.5 µg/mL.[10]

  • The presence of a 3-methoxybenzamide core has been specifically highlighted as a promising pharmacophore for developing lead candidates against Gram-positive bacteria.[5] This directly supports the potential of the this compound scaffold.

Experimental Protocols: A Framework for Validation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for assessing the biological activities discussed.

Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

cluster_Workflow MTT Assay Experimental Workflow P1 1. Cell Seeding (96-well plate) P2 2. Compound Treatment (24-72h incubation) P1->P2 P3 3. Add MTT Reagent (2-4h incubation) P2->P3 P4 4. Solubilize Formazan (e.g., DMSO) P3->P4 P5 5. Read Absorbance (~570 nm) P4->P5

Caption: General experimental workflow for the MTT cytotoxicity assay.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for the desired exposure period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2 to 4 hours at 37°C, protected from light.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that shows no visible turbidity after incubation is recorded as the MIC.[13]

cluster_Workflow Broth Microdilution Workflow P1 1. Serial Dilution (Prepare compound dilutions in broth) P2 2. Inoculation (Add standardized bacterial suspension) P1->P2 P3 3. Incubation (e.g., 18-24h at 37°C) P2->P3 P4 4. Observation (Check for visible growth/turbidity) P3->P4 P5 5. Determine MIC (Lowest concentration with no growth) P4->P5

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.[13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Based on comparative analysis of structurally related compounds, its derivatives are predicted to exhibit significant anticancer and antimicrobial activities. The unique combination of functional groups provides ample opportunity for synthetic modification to optimize potency, selectivity, and pharmacokinetic profiles.

The immediate future direction is clear: a focused synthesis and screening of a library of this compound amides and other derivatives are warranted. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Subsequent studies should focus on elucidating the precise mechanisms of action, exploring in vivo efficacy in animal models, and conducting comprehensive toxicological assessments. By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this scaffold can be unlocked.

References

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  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. PubMed.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
  • Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub.
  • MTT Assay Protocol.
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  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. aac-guidelines.com.
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Benchmarking the reactivity of 2-Amino-5-bromo-3-methoxybenzoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the functionalized anthranilic acid scaffold is a cornerstone for the synthesis of a multitude of high-value compounds, from kinase inhibitors to advanced polymers. 2-Amino-5-bromo-3-methoxybenzoic acid is a particularly versatile building block, offering three distinct points for chemical modification: the nucleophilic amino group, the carboxylic acid, and the synthetically valuable aryl bromide. Understanding the interplay of the electron-donating methoxy group and the electron-withdrawing bromine atom is crucial for predicting its reactivity and designing efficient synthetic routes.

This guide provides an in-depth, objective comparison of the reactivity of this compound against a curated set of structurally analogous compounds:

  • 2-Amino-5-bromobenzoic acid: To elucidate the electronic influence of the C3-methoxy group.

  • 2-Amino-3-methoxybenzoic acid: To assess the impact of the C5-bromo substituent.

  • Anthranilic acid: To serve as a baseline for the unsubstituted aromatic system.[1]

We will benchmark the reactivity of these compounds through two fundamental and widely utilized transformations in drug discovery: N-Acylation (Amide Bond Formation) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . This guide will delve into the theoretical underpinnings of their reactivity, provide detailed experimental protocols for their comparison, and present the expected outcomes based on established chemical principles.

Theoretical Framework: The Influence of Aromatic Substituents

The reactivity of the amino and aryl bromide functionalities in our target compounds is governed by the electronic nature of the substituents on the benzene ring.

  • The Amino Group (–NH₂): This is a strong activating group and ortho, para-director due to its ability to donate electron density to the ring through resonance (+R effect).

  • The Carboxylic Acid Group (–COOH): This is a deactivating group and meta-director, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.

  • The Methoxy Group (–OCH₃): This is a strong activating group and ortho, para-director, donating electron density via a strong +R effect, which outweighs its -I effect.

  • The Bromine Atom (–Br): This is a deactivating group and ortho, para-director. It withdraws electron density inductively (-I effect) but donates weakly through resonance (+R effect).

In the context of our benchmark reactions, these substituent effects will manifest as follows:

  • N-Acylation: The nucleophilicity of the amino group is paramount. Electron-donating groups (like –OCH₃) will increase the electron density on the nitrogen, making it a more potent nucleophile. Conversely, electron-withdrawing groups (like –Br and –COOH) will decrease its nucleophilicity, rendering the acylation reaction more sluggish.[2]

  • Suzuki-Miyaura Coupling: This reaction's success hinges on a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl bromide.[3] Electron-withdrawing groups on the aromatic ring generally accelerate this rate-determining step.[4][5] However, the overall reaction rate is a complex interplay of oxidative addition, transmetalation, and reductive elimination, each influenced by the electronic and steric environment of the reaction center.[3]

Benchmark Reaction 1: N-Acylation via Acetylation

The acetylation of the amino group is a fundamental reaction to assess its nucleophilicity. A simple and effective method involves the use of acetic anhydride.

Experimental Protocol: N-Acetylation of Substituted Anthranilic Acids

This protocol is designed to be a standardized procedure for comparing the reactivity of the four selected compounds.

  • Preparation: To a 25 mL Erlenmeyer flask, add 1.0 g of the respective anthranilic acid derivative.

  • Reagent Addition: Add 4.0 mL of acetic anhydride to the flask.

  • Reaction: Gently warm the mixture on a hot plate set to approximately 120°C under constant stirring. Heat for a total of 20 minutes, ensuring all the solid dissolves.

  • Quenching: Allow the flask to cool to room temperature, then cautiously add 5 mL of cold water to hydrolyze the excess acetic anhydride.

  • Crystallization: Heat the mixture to boiling once more to ensure complete dissolution of the product.[1][6] Then, allow the solution to cool slowly to room temperature to facilitate the formation of larger crystals. If necessary, cooling in an ice bath can complete the crystallization.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water. Allow the product to air dry on the filter paper, then transfer to a watch glass to dry to a constant weight.

  • Analysis: Determine the yield and melting point of the N-acetylated product.

Anticipated Reactivity and Comparative Data

The rate and yield of the N-acetylation reaction are expected to correlate with the nucleophilicity of the amino group.

CompoundKey SubstituentsPredicted Reactivity RankRationale for Predicted ReactivityPredicted Yield
2-Amino-3-methoxybenzoic acid -OCH₃ (activating)1 (Highest)The powerful electron-donating methoxy group at the ortho position significantly increases the electron density on the amino group, making it the most nucleophilic.Excellent
Anthranilic acid None2Serves as the baseline. The amino group's nucleophilicity is only attenuated by the meta-directing carboxylic acid.High
This compound -OCH₃ (activating), -Br (deactivating)3The activating effect of the methoxy group is counteracted by the inductively withdrawing bromine atom, resulting in a moderately nucleophilic amine.Good
2-Amino-5-bromobenzoic acid -Br (deactivating)4 (Lowest)The electron-withdrawing bromine atom at the para position significantly reduces the nucleophilicity of the amino group, making it the least reactive substrate.Moderate

Benchmark Reaction 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation and is highly relevant in drug development for creating biaryl structures.[7][8] We will benchmark the reactivity of the two bromine-containing compounds in a coupling reaction with phenylboronic acid.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the coupling efficiency of the bromo-substituted substrates using a common and reliable catalyst system.[8][9]

  • Reaction Setup: In a flame-dried round-bottom flask, combine the bromo-substituted anthranilic acid derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the biaryl product.

  • Analysis: Characterize the product by NMR and MS and determine the isolated yield.

Anticipated Reactivity and Comparative Data

The efficiency of the Suzuki coupling is influenced by the electronic environment of the C-Br bond.

CompoundKey SubstituentsPredicted Reactivity RankRationale for Predicted ReactivityPredicted Yield
2-Amino-5-bromobenzoic acid -Br, -NH₂, -COOH1 (Higher)The C-Br bond is on a more electron-deficient ring due to the lack of the electron-donating methoxy group. This is expected to facilitate the rate-determining oxidative addition step of the palladium catalyst.[4][5]Good to High
This compound -Br, -NH₂, -COOH, -OCH₃2 (Lower)The electron-donating methoxy group increases the electron density of the aromatic ring, which can slightly retard the oxidative addition of the palladium catalyst to the C-Br bond, potentially leading to a slower reaction or lower yield under identical conditions.Moderate to Good

Visualizing the Workflows

To provide a clearer understanding of the processes described, the following diagrams illustrate the experimental workflows.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Weigh Anthranilic Acid Derivative B Add Acetic Anhydride A->B C Heat and Stir (20 min) D Cool and Quench with Water C->D E Heat to Dissolve, then Cool to Crystallize D->E F Vacuum Filtration E->F G Wash with Cold Water & Dry F->G H Determine Yield & Melting Point G->H

Caption: Experimental workflow for the N-Acylation benchmark reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_react Reaction cluster_purify Workup & Purification cluster_analyze Analysis A Combine Aryl Bromide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Pd(PPh3)4 Catalyst C->D E Heat and Stir (12h) F Cool, Dilute, & Extract E->F G Wash, Dry, & Concentrate F->G H Column Chromatography G->H I Characterize & Determine Yield H->I

Sources

A Senior Application Scientist's Guide to Inter-laboratory Cross-Validation for the Quantification of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical research, the reproducibility and reliability of analytical data are paramount. The accurate quantification of novel small molecules, such as 2-Amino-5-bromo-3-methoxybenzoic acid, is a critical step in understanding their pharmacokinetic profiles, efficacy, and safety. When analytical testing is transferred between laboratories, a robust inter-laboratory cross-validation, also known as method transfer, is essential to ensure data consistency and integrity, regardless of the testing site, personnel, or equipment.[1][2] This guide provides an in-depth comparison of analytical methodologies and a detailed framework for conducting an inter-laboratory cross-validation for the quantification of this compound.

The Importance of Cross-Validation

The primary goal of an inter-laboratory cross-validation is to verify that a validated analytical method produces consistent, reliable, and accurate results across different laboratories.[2] This process is a regulatory expectation and a scientific necessity to ensure that data generated at different sites during a drug development program can be confidently compared and pooled.[3] Successful cross-validation provides documented evidence that the receiving laboratory is qualified to run the analytical procedure.[4]

Chemical Structure of the Analyte

To design a robust analytical method, a fundamental understanding of the analyte's structure is crucial.

Figure 1. Chemical Structure of this compound cluster_benzoic_acid cluster_substituents C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 NH2 NH2 C2->NH2 C4 C C3->C4 OCH3 OCH3 C3->OCH3 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->C1

Caption: Figure 1. Chemical Structure of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for this compound is dictated by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix.[5] The two most suitable techniques for this purpose are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVLC-MS/MS
Principle Separation via liquid chromatography and detection by UV absorbance.[5]Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.[5]
Selectivity Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.[5]Very High. Provides structural information and can distinguish between isobaric compounds.[5]
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to high ng/mL range).[5]Very High (typically in the low ng/mL to pg/mL range).[5]
Linearity Good over a wide concentration range.[5]Excellent, though may require a narrower range than HPLC-UV.
Matrix Effects Less prone to signal suppression or enhancement from matrix components.Can be significantly affected by matrix effects, often requiring an internal standard.
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh

Causality Behind Method Choice: For early-stage drug discovery or for the analysis of bulk drug substances where concentrations are high, HPLC-UV offers a cost-effective and robust solution. However, for pharmacokinetic studies involving biological matrices like plasma or urine, where the analyte concentration is expected to be low and the matrix is complex, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.[6]

Inter-laboratory Cross-Validation Study Design

This section outlines a comprehensive protocol for a comparative testing approach to the inter-laboratory cross-validation of an LC-MS/MS method for the quantification of this compound in human plasma.[1]

Figure 2. Inter-laboratory Cross-Validation Workflow start Start: Method Transfer Required protocol Develop & Approve Transfer Protocol start->protocol samples Prepare & Distribute Homogenous Samples (QCs & Study Samples) protocol->samples training Train Receiving Lab Personnel protocol->training labA_ss Transferring Lab: System Suitability samples->labA_ss labB_ss Receiving Lab: System Suitability samples->labB_ss training->labB_ss labA_analyze Transferring Lab: Analyze Samples labA_ss->labA_analyze labB_analyze Receiving Lab: Analyze Samples labB_ss->labB_analyze compare Compare Data & Perform Statistical Analysis labA_analyze->compare labB_analyze->compare acceptance Acceptance Criteria Met? compare->acceptance success Method Transfer Successful acceptance->success Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No

Caption: Figure 2. Inter-laboratory Cross-Validation Workflow.

Objective

To demonstrate that the analytical method for the quantification of this compound in human plasma provides equivalent results when performed by two different laboratories.

Materials and Methods
  • Analyte: this compound

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

  • Matrix: Human plasma

  • Instrumentation: Equivalent LC-MS/MS systems in both laboratories.

Experimental Protocol

Step 1: Sample Preparation (Protein Precipitation)

This protocol is adapted from standard procedures for small molecule extraction from plasma.[5][7]

  • Label microcentrifuge tubes for each sample, quality control (QC), and standard.

  • Allow all samples and reagents to thaw to room temperature.

  • Pipette 100 µL of plasma into the corresponding microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Step 2: LC-MS/MS Conditions

These conditions are based on typical parameters for the analysis of similar aromatic acids.[5][8]

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Transitions for the analyte and IS must be optimized.

Validation Parameters and Acceptance Criteria

The validation parameters are based on the ICH Q2(R1) guideline.[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: A linear relationship between the concentration and the analytical response. A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of test results to the true value. The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.

  • Precision: The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. CV should be ≤ 15% (≤ 20% at LLOQ).

    • Intermediate Precision (Inter-assay precision): Precision within a laboratory on different days, with different analysts, or on different equipment. CV should be ≤ 15% (≤ 20% at LLOQ).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation and Analysis

The results from both laboratories should be tabulated for direct comparison.

Table 1: Hypothetical Inter-laboratory Comparison of Accuracy and Precision

Nominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
1.00 (LLOQ) Transferring Lab1.08108.08.5
Receiving Lab1.12112.09.2
5.00 (Low QC) Transferring Lab4.8597.06.1
Receiving Lab5.05101.05.8
50.0 (Mid QC) Transferring Lab51.2102.44.5
Receiving Lab49.699.24.9
400.0 (High QC) Transferring Lab395.298.83.2
Receiving Lab408.0102.03.5

Table 2: Hypothetical Inter-laboratory Comparison of Linearity

LaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)SlopeIntercept
Transferring Lab 1.00 - 500.00.99850.01250.0012
Receiving Lab 1.00 - 500.00.99790.01220.0018

Statistical Analysis: The results from both laboratories should be compared using appropriate statistical tests, such as the t-test for comparing means and the F-test for comparing variances. The percentage bias between the results from the two labs for a set of clinical study samples should also be calculated and fall within predefined acceptance criteria (e.g., ±20%).[3]

Conclusion

A successful inter-laboratory cross-validation for the quantification of this compound is a multifaceted process that relies on a well-defined protocol, robust analytical methodology, and clear acceptance criteria. By following the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the seamless transfer of analytical methods, thereby safeguarding data integrity and consistency across multiple testing sites. This rigorous approach is fundamental to building a comprehensive and reliable data package for regulatory submissions and advancing the development of new therapeutic agents.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • SIELC Technologies. 2-Bromo-5-methoxybenzoic acid. Available from: [Link]

  • PubChem. 2-Amino-5-bromo-3-methylbenzoic acid. Available from: [Link]

  • PubChem. 2-Amino-3-bromo-5-methylbenzoic acid. Available from: [Link]

  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available from: [Link]

  • Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Available from: [Link]

  • ResearchGate. Analytical Method Development and Validation of Pharmaceutical Technology. Available from: [Link]

  • SIELC Technologies. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • MtoZ Biolabs. 2-Amino-3-Methoxybenzoic Acid Analysis Service. Available from: [Link]

Sources

Quantitative Analysis of 2-Amino-5-bromo-3-methoxybenzoic Acid: A Comparative Guide to qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Amino-5-bromo-3-methoxybenzoic acid.

This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating analytical approach. By exploring the unique advantages and limitations of each technique, this guide empowers you to make informed decisions for your specific analytical challenges.

The Analytical Challenge: Quantifying this compound

This compound is a substituted aromatic carboxylic acid. Its structure presents specific analytical considerations for quantification. The presence of aromatic protons, an amino group, a methoxy group, and a carboxylic acid group provides multiple handles for detection and quantification, but also potential for interferences and challenges in sample preparation.

Quantitative NMR (qNMR): A Primary Method for Unbiased Quantification

Quantitative NMR has emerged as a powerful primary ratio method for determining the purity and concentration of organic molecules. Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR allows for quantification using an unrelated, certified internal standard. This is a significant advantage, particularly when a pure standard of the analyte is unavailable. The fundamental principle of qNMR lies in the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal.

Key Advantages of qNMR:
  • Primary Method: Can provide SI-traceable results without the need for a chemically identical reference standard.

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Structural Information: Provides simultaneous quantitative and structural information, confirming the identity of the analyte.

  • Reduced Sample Preparation: Often requires simple dissolution of the sample and internal standard.

Considerations for qNMR Analysis:
  • Sensitivity: Generally less sensitive than mass spectrometry-based methods.

  • Signal Overlap: The potential for signal overlap in complex mixtures can complicate quantification.

  • Experimental Parameters: Accurate quantification requires careful optimization of experimental parameters such as relaxation delay (D1) to ensure full relaxation of all relevant nuclei.

Comparative Landscape: HPLC and GC-MS

While qNMR offers distinct advantages, HPLC and GC-MS remain workhorse techniques in analytical laboratories for their high sensitivity and established protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC with UV detection, is a widely adopted method for the purity analysis of polar and non-polar compounds like substituted benzoic acids. It excels in separating the main component from structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acid derivatives, a derivatization step is typically required to increase volatility. This adds a step to the sample preparation but can significantly improve chromatographic performance and sensitivity.

Experimental Design and Protocols

A robust comparison requires well-defined experimental protocols for each technique. The following sections detail the methodologies for the quantitative analysis of this compound.

qNMR Experimental Protocol

The qNMR analysis begins with meticulous sample preparation, which is critical for accurate results.

Step-by-Step qNMR Methodology:

  • Selection of Internal Standard: An appropriate internal standard is crucial. For this compound, an ideal standard would have signals that do not overlap with the analyte's signals, be chemically inert, non-volatile, and soluble in the chosen deuterated solvent. Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

    • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d6.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Key acquisition parameters to ensure accurate integration include:

      • Pulse Program: A standard 30° pulse program (zg30) is often used.

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (a value of 30 seconds is often sufficient for aromatic compounds).

      • Number of Scans (NS): Typically 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for quantification.

    • Calculate the purity or concentration of the analyte using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

HPLC Experimental Protocol

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

Step-by-Step HPLC Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B and increase linearly.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm is a common choice for aromatic compounds.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve quantify Determine Concentration from Calibration Curve generate_curve->quantify inject_sample->quantify

Caption: Workflow for HPLC analysis.

GC-MS Experimental Protocol

Due to the low volatility of this compound, a derivatization step is necessary for GC-MS analysis. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for carboxylic acids and amines.

Step-by-Step GC-MS Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and an internal standard (e.g., a deuterated analog if available) into a reaction vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Temperature Program: An initial temperature of around 100 °C, ramped up to 280-300 °C.

    • MS Parameters: Electron ionization (EI) at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Quantification is based on the peak area ratio of a characteristic ion of the derivatized analyte to that of the derivatized internal standard.

Performance Comparison: qNMR vs. HPLC vs. GC-MS

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of the key performance characteristics.

ParameterqNMRHPLC-UVGC-MS
Principle Signal intensity proportional to the number of nuclei.Separation by liquid chromatography and detection by UV absorbance.Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.
Selectivity High; based on unique chemical shifts.Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides a high degree of confidence in identification.
Sensitivity (LOD/LOQ) Moderate (typically in the mg/mL to high µg/mL range).Moderate (typically in the µg/mL to high ng/mL range).High (typically in the ng/mL range).
Precision (RSD) Excellent (<1% under optimal conditions).Very good (typically <2%).Very good (typically <5%).
Accuracy High (can be a primary method).Good to very good (dependent on the purity of the reference standard).Good to very good (dependent on the purity of the reference standard).
Sample Preparation Simple (dissolution).Moderately complex (preparation of mobile phases and standards).Complex (requires derivatization).
Analysis Time Fast (typically 10-15 minutes per sample).Moderate (run times can be 20 minutes or longer).Moderate to long (including derivatization time).
Need for Reference Standard Unrelated internal standard.Identical analyte standard required.Identical analyte standard required.

Conclusion: Selecting the Optimal Technique

The quantitative analysis of this compound can be successfully achieved using qNMR, HPLC, and GC-MS.

  • HPLC-UV is a robust and reliable technique that is widely available and well-suited for routine quality control in a manufacturing environment, especially when analyzing for potential impurities.

  • GC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis or when dealing with complex matrices where interferences are a concern. However, the requirement for derivatization adds complexity to the workflow.

Ultimately, the choice of technique should be guided by the specific analytical needs, including the required sensitivity, accuracy, availability of reference standards, and sample throughput. For many applications in pharmaceutical development and quality control, the directness, precision, and inherent structural confirmation of qNMR make it an increasingly attractive and often superior choice for the quantitative analysis of compounds like this compound.

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Unknown. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • PMC - NIH. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • Unknown. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Benchchem. (n.d.). Application Notes and Protocols for Quantitative NMR (qNMR) using 1-Bromo-4-(trifluoromethyl)benzene-d4 as an Internal Standard.
  • PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone.
  • Unknown. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations.
  • ResearchGate. (2025, August 7). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • ResearchGate. (2025, August 6). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF.
  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • ResearchGate. (2022, December 5). (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Almac. (n.d.). QNMR – a modern alternative to HPLC.
  • Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience.
  • Benchchem. (n.d.). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling substituted aromatic compounds like 2-Amino-5-bromo-3-methoxybenzoic acid requires a nuanced understanding of its chemical properties and potential hazards. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Safety Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound is a halogenated aromatic compound. While specific toxicological data for this exact molecule may be limited, the hazards can be inferred from Safety Data Sheets (SDS) for structurally similar compounds. The primary hazards are consistent across these molecules and dictate the stringent handling requirements.[1][2][3][4]

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionPrecautionary Action
Skin Corrosion/Irritation Causes skin irritation.[2]Avoid contact with skin. Wear appropriate protective gloves and clothing.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear safety goggles or a face shield.[5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3]Handle in a well-ventilated area, preferably within a chemical fume hood.[6]
Acute Toxicity (Oral) Harmful if swallowed.[5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

These hazards underscore that this compound must be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce a persistent and potentially toxic substance into the environment.[7]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. Before beginning any work that will generate this compound waste, ensure the following measures are in place.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always check the glove manufacturer's specifications for compatibility.[8]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn.[5]

  • Respiratory Protection: All handling and disposal procedures should be performed within a certified chemical fume hood to minimize inhalation risks.[6] If a fume hood is not available, a full-face respirator with appropriate cartridges may be necessary, depending on institutional safety protocols.

The Core Disposal Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its segregation as halogenated organic waste .[6] Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, often involving high-temperature incineration, and are significantly more expensive to manage than non-halogenated waste.[8]

Causality: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the entire container to be treated by the more rigorous and costly disposal process.[9] This not only increases disposal costs but also complicates waste management for your institution.

Therefore, establish a dedicated waste container exclusively for halogenated organic compounds.

Step-by-Step Disposal and Waste Management Protocol

This protocol outlines the lifecycle of this compound waste within the laboratory, from generation to final pickup.

Step 1: Waste Container Selection
  • Compatibility is Key: Choose a waste container made of a material chemically compatible with the waste. For solids like this compound and rinsates (e.g., acetone, ethanol), high-density polyethylene (HDPE) or glass containers are typically appropriate.[10][11] Avoid metal containers for acidic waste.[10]

  • Secure Closure: The container must have a secure, leak-proof screw cap to prevent spills and the release of vapors.[12]

  • Original Containers: If intact and in good condition, using the original manufacturer's container for waste accumulation is an acceptable practice.[12]

Step 2: Waste Labeling

Proper labeling is a regulatory requirement and essential for safety.[13] As soon as the first particle of waste is added to the container, it must be labeled.

  • Required Information: The label must clearly state the words "Hazardous Waste." [6]

  • Contents: List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example:

    • This compound (~10%)

    • Acetone (Rinsate) (~90%)

  • Hazard Identification: Check the applicable hazard boxes on the label (e.g., Toxic, Irritant).[8]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for waste collection known as Satellite Accumulation Areas (SAAs).[12][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[12]

    • Store the container in a designated, well-ventilated area, such as within a fume hood or a ventilated cabinet.[8]

    • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[10]

    • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][12]

Step 4: Arranging for Final Disposal
  • Container Capacity: Do not overfill the waste container. A safe limit is 90% of the container's capacity to allow for expansion and prevent spills during transport.[10]

  • Institutional Procedures: When the container is full, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and submitting an online or paper request form.[6]

  • Transport: The waste will be collected by trained hazardous materials handlers for transport to a licensed waste disposal facility, in compliance with EPA and local regulations.[7][10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste.

G cluster_prep Preparation & Handling cluster_disposal Waste Management Protocol cluster_final Final Disposition start Generate 2-Amino-5-bromo- 3-methoxybenzoic acid waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select Compatible Halogenated Waste Container fume_hood->select_container label_waste Label Container: 'Hazardous Waste' & Contents select_container->label_waste accumulate Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->accumulate seal_full Seal Container when ≤90% Full accumulate->seal_full contact_ehs Request Pickup from EHS seal_full->contact_ehs end Proper & Compliant Disposal by Licensed Facility contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Managing Spills

Even with careful handling, spills can occur. Swift and correct action is crucial.

  • Assess the Situation: Determine the extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's emergency line or EHS immediately.[11]

  • Contain the Spill: For small, manageable spills of the solid material, use an inert absorbent material (e.g., sand, vermiculite) to gently sweep it up. Avoid creating dust.[3][14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials and rinsate as hazardous waste.[6]

  • Package Waste: Place all contaminated absorbent materials, PPE, and cleaning supplies into a sealed, properly labeled hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS as required by your institution's policy.

Regulatory Context: A Foundation of Compliance

The procedures outlined in this guide are based on regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10] Academic laboratories may fall under the alternative requirements of Subpart K, which provides specific guidelines for managing hazardous waste in an academic setting.[15] Adherence to these protocols is not just a best practice; it is a legal requirement designed to prevent environmental contamination and ensure public health.[7]

By implementing these rigorous disposal procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental responsibility. Always consult your institution's specific EHS guidelines as the primary authority for waste management in your facility.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • ECHEMI. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid SDS, 169045-04-9 Safety Data Sheets.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Thermo Fisher Scientific. (2009, August 6). SAFETY DATA SHEET.
  • Acros Organics. (2009, August 6). SAFETY DATA SHEET.
  • Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.
  • Harper College. (2015, February 10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014, June 28). Safety Data Sheet.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Apollo Scientific. (2023, June 10). Safety Data Sheet.
  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • ECHEMI. (n.d.). 2-amino-5-bromo-3-nitrobenzoic acid SDS, 58580-07-7 Safety Data Sheets.
  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-5-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation is pursued with the highest standards of safety. This guide provides an in-depth, procedural framework for handling 2-Amino-5-bromo-3-methoxybenzoic acid, a compound frequently utilized in the synthesis of complex pharmaceutical intermediates. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety protocol to build a self-validating system of protection for you and your team. While specific toxicological data for this exact compound (CAS No: 864293-44-7) is not extensively published, this guidance is built upon established safety principles for analogous chemical structures, including halogenated aromatic amines and benzoic acids.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the inherent risks of a chemical is the first step toward mitigating them. Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the potential to cause irritation and sensitization.[1][2][3][4][5] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification GHS Hazard Statement Rationale and Implication for Handling
Skin Irritation (Category 2) H315: Causes skin irritation.[1][4][5] Direct contact can lead to redness, inflammation, or itching. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent dermal exposure.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[1][4][5][6][7] The fine, crystalline nature of the solid poses a significant risk. Accidental contact with the eyes can cause pain and potential damage, making sealed eye protection mandatory.
Respiratory Irritation (STOT SE 3) H335: May cause respiratory irritation.[1][4][5][6][7][8] As a solid powder, the compound can easily become airborne during weighing or transfer. Inhalation can irritate the respiratory tract. Engineering controls like fume hoods are critical.
Potential Skin Sensitizer H317: May cause an allergic skin reaction.[6][7] Some related aminobenzoic acids are known sensitizers. Repeated exposure could lead to an allergic response, reinforcing the need for stringent glove and clothing protocols.

| Potential Acute Oral Toxicity | H302: Harmful if swallowed.[1][8] | While less common in a lab setting, accidental ingestion is possible through poor hygiene. This underscores the importance of rules against eating or drinking in the lab and thorough hand washing.[9] |

A Proactive Safety Framework: The Hierarchy of Controls

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan implements a multi-layered approach known as the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Not feasible for specific synthesis Engineering Engineering Controls 'Isolate people from the hazard' Substitution->Engineering Designated work area Admin Administrative Controls 'Change the way people work' Engineering->Admin Safe work practices PPE Personal Protective Equipment (PPE) 'Protect the worker with personal equipment' (Least Effective) Admin->PPE Mandatory final barrier

Figure 1: The hierarchy of controls prioritizes systematic risk reduction, with PPE as the final barrier.

  • Engineering Controls: The most critical step for this compound is to handle it within a certified chemical fume hood to contain dust and prevent inhalation.[6][9][10] Ensure eyewash stations and safety showers are readily accessible.[11][12]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Keep the work area clean and uncluttered.[9] Never work alone when handling hazardous materials.[9]

  • Personal Protective Equipment (PPE): This is the focus of the following sections and is mandatory for all personnel handling the compound.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counter the hazards identified in Section 1. No single piece of equipment is sufficient; they work together as an integrated system.

Table 2: PPE Quick Reference Guide

Protection Area Required PPE Specification and Rationale
Eye/Face Chemical Safety Goggles Must be fully sealed and compliant with ANSI Z87.1 or EN166 standards.[6] Goggles provide essential protection from airborne dust and accidental splashes. A face shield should be worn over goggles during procedures with a higher splash risk.[4][6]
Hands Chemical-Resistant Gloves Nitrile gloves are a suitable initial choice.[13] Always inspect gloves for tears before use. For prolonged handling or when working with solutions, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.[7]
Body Laboratory Coat A long-sleeved, flame-resistant lab coat that fits properly and is kept fully fastened is required.[11][13] This provides a critical barrier against accidental spills and dust contamination on personal clothing.

| Respiratory | Use within Fume Hood | All handling of the solid chemical that may generate dust must be performed in a fume hood.[6][10] If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an N95 (or better) particulate filter is required.[6][14] |

Procedural Guidance: From Preparation to Disposal

Adherence to established procedures is paramount for safety. These steps create a self-validating system that minimizes risk at every stage of the workflow.

Pre-Operational Safety Checklist
  • Confirm the chemical fume hood is operational and has a valid certification.

  • Locate the nearest safety shower and eyewash station.

  • Ensure the Safety Data Sheet (SDS) for the compound is readily available.

  • Assemble all necessary PPE and inspect it for defects.

  • Prepare a designated waste container, clearly labeled for "this compound Waste".[10]

Step-by-Step Donning and Doffing of PPE
  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on safety goggles.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) - Crucial to prevent contamination :

    • Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second glove).[7]

    • Dispose of gloves immediately in the designated hazardous waste container.

    • Remove the laboratory coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety goggles.

    • Wash hands and any exposed skin thoroughly with soap and water.[5][7][15][16]

Spill and Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9][12][16] Seek medical attention if irritation persists.[12][16]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][9][12][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][16]

  • Minor Spill (in fume hood): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation, and place it in the labeled waste container.[6][7][8] Decontaminate the area with a suitable solvent.

  • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.

PPE and Chemical Waste Disposal
  • Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[6][7][10] All waste containing this compound must be collected in a clearly labeled, sealed container.[10]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal company.[10] This is the only way to ensure compliance with environmental regulations and safety standards.

Fostering a Culture of Safety

This guide provides a robust framework for safely handling this compound. True safety, however, is an active process. It requires vigilance, adherence to protocol, and a commitment to protecting yourself and your colleagues. Always supplement this information with the official Safety Data Sheet provided by your chemical supplier and your institution's specific safety policies. By integrating these expert-validated practices into your daily workflow, you build a foundation of trust and integrity in your research endeavors.

References

  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS. Oxford Lab Fine Chem LLP. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press (US). [Link]

  • 2-Amino-5-bromo-3-methoxy-benzoic acid. AOBChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.